Product packaging for hGPR91 antagonist 1(Cat. No.:)

hGPR91 antagonist 1

Cat. No.: B3027526
M. Wt: 529.5 g/mol
InChI Key: SSQLYMLUWZAJTK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HGPR91 antagonist 1, also known as this compound, is a useful research compound. Its molecular formula is C31H23F4N3O and its molecular weight is 529.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.17772501 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H23F4N3O B3027526 hGPR91 antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]ethyl]-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F4N3O/c1-19(21-8-10-22(11-9-21)25-12-14-27(32)26(18-25)31(33,34)35)37-29(39)17-20-4-6-23(7-5-20)28-15-13-24-3-2-16-36-30(24)38-28/h2-16,18-19H,17H2,1H3,(H,37,39)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQLYMLUWZAJTK-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)NC(=O)CC3=CC=C(C=C3)C4=NC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Mechanism of hGPR91 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1). As a critical sensor of the Krebs cycle intermediate succinate, hGPR91 has emerged as a promising therapeutic target for a multitude of cardiometabolic and inflammatory diseases. This document provides a comprehensive overview of the receptor's signaling pathways, the mechanism of its antagonists, and detailed experimental protocols for their characterization.

Core Signaling Pathways of hGPR91

Succinate, the endogenous ligand for hGPR91, activates the receptor, leading to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. Depending on the cell type and context, hGPR91 primarily couples to Gαi/o and Gαq/11 proteins, initiating distinct downstream signaling cascades.

Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events play a crucial role in a variety of physiological and pathophysiological processes, including immune cell recruitment, renin release, and retinal angiogenesis.[1][2][3][4][5]

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Binds G_protein Gαi/o / Gαq/11 hGPR91->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq/11) cAMP cAMP AC->cAMP Reduces Downstream_Effects_cAMP Downstream Effects cAMP->Downstream_Effects_cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream_Effects_Ca Downstream Effects Ca2+->Downstream_Effects_Ca Downstream_Effects_PKC Downstream Effects PKC->Downstream_Effects_PKC

Mechanism of Action of hGPR91 Antagonists

hGPR91 antagonists are small molecules that bind to the receptor and block the effects of succinate. These antagonists can be classified as either competitive or non-competitive. Competitive antagonists bind to the same site as succinate, directly competing with the endogenous ligand for receptor occupancy. Non-competitive (or allosteric) antagonists bind to a different site on the receptor, inducing a conformational change that prevents receptor activation even when succinate is bound.

The primary mechanism of action of these antagonists is the inhibition of the downstream signaling cascades initiated by succinate binding. By blocking the activation of Gαi/o and Gαq/11 proteins, hGPR91 antagonists prevent the decrease in cAMP levels and the mobilization of intracellular calcium, thereby mitigating the physiological responses triggered by succinate.

Antagonist_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Binding Blocked Antagonist Antagonist Antagonist->hGPR91 Binds G_protein Gαi/o / Gαq/11 (Inactive) hGPR91->G_protein No Activation Signaling_Cascade Downstream Signaling (Blocked)

Quantitative Data on hGPR91 Antagonists

The following table summarizes the in vitro potency of several known hGPR91 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an antagonist required to inhibit the response of the receptor by 50%.

AntagonistHuman GPR91 IC50 (nM)Rat GPR91 IC50 (nM)Reference
hGPR91 antagonist 1 (Compound 4c)7-
hGPR91 antagonist 3 (Compound 5g)35135
NF-56-EJ4025 (Ki = 33 nM)Inactive
SUCNR1-IN-1 (Compound 20)88-
Succinate/succinate receptor antagonist 120,000-

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit succinate-induced increases in intracellular calcium concentration in cells expressing hGPR91.

Materials:

  • CHO-K1 or HEK293 cells stably expressing hGPR91

  • Cell culture medium (e.g., DMEM/F12)

  • Fura-2 AM or other calcium-sensitive dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Succinate

  • hGPR91 antagonist compounds

Procedure:

  • Cell Culture: Culture hGPR91-expressing cells to 80-90% confluency in T75 flasks.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Wash cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fura-2 AM) solution for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the hGPR91 antagonist to the wells and incubate for 15-30 minutes.

  • Succinate Stimulation: Add a pre-determined EC80 concentration of succinate to the wells.

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at excitation/emission wavelengths appropriate for the dye used.

  • Data Analysis: Calculate the percentage inhibition of the succinate response for each antagonist concentration and determine the IC50 value.

Calcium_Assay_Workflow Start Start Seed_Cells Seed hGPR91-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium-sensitive dye Incubate_Overnight->Load_Dye Add_Antagonist Add hGPR91 antagonist Load_Dye->Add_Antagonist Add_Succinate Add Succinate (EC80) Add_Antagonist->Add_Succinate Measure_Fluorescence Measure Fluorescence Add_Succinate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

cAMP Accumulation Assay

This assay measures the ability of an antagonist to block the succinate-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing hGPR91

  • Cell culture medium

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Succinate

  • hGPR91 antagonist compounds

Procedure:

  • Cell Culture and Plating: Culture and plate hGPR91-expressing cells as described for the calcium mobilization assay.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the hGPR91 antagonist for 15-30 minutes.

  • Stimulation: Add a mixture of succinate (at its EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Determine the ability of the antagonist to reverse the succinate-mediated decrease in forskolin-stimulated cAMP levels and calculate the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the hGPR91 receptor and the ability of an antagonist to compete for this binding.

Materials:

  • Membranes prepared from cells expressing hGPR91

  • Radiolabeled hGPR91 ligand (e.g., [3H]-succinate or a radiolabeled antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-labeled hGPR91 antagonist compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled antagonist in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

This guide provides a foundational understanding of the mechanism of action of hGPR91 antagonists and the experimental approaches for their characterization. Further research and development in this area hold the potential for novel therapeutic interventions for a range of metabolic and inflammatory disorders.

References

SUCNR1 Antagonist Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), has emerged as a compelling therapeutic target for a multitude of pathologies characterized by metabolic stress and inflammation. As a sensor for the Krebs cycle intermediate succinate, SUCNR1 activation is implicated in conditions such as diabetic nephropathy, neuroinflammation, rheumatoid arthritis, and liver fibrosis.[1][2][3][4][5] Consequently, the discovery and development of potent and selective SUCNR1 antagonists have become a significant focus of academic and industrial research. This technical guide provides an in-depth overview of the core aspects of SUCNR1 antagonist discovery, from initial screening strategies to preclinical evaluation. It includes a summary of key antagonists, detailed experimental protocols for their characterization, and a visualization of the underlying signaling pathways and discovery workflows.

Introduction to SUCNR1

SUCNR1 is a Class A G protein-coupled receptor (GPCR) that is endogenously activated by succinate, a key metabolite in the citric acid cycle. Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels can rise, leading to the activation of SUCNR1 on target cells. The receptor is expressed in a variety of tissues, including the kidney, liver, adipose tissue, and on immune cells.

SUCNR1 signaling is complex, as it can couple to both Gαq and Gαi subunits of heterotrimeric G proteins. This dual coupling leads to the activation of distinct downstream signaling cascades:

  • Gαq pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαi pathway: The Gαi pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The specific signaling outcome of SUCNR1 activation appears to be cell-type and context-dependent, contributing to the diverse physiological and pathophysiological roles of the receptor.

SUCNR1 Antagonist Discovery Strategies

The identification of SUCNR1 antagonists has largely relied on two primary approaches: high-throughput screening (HTS) and in silico virtual screening.

  • High-Throughput Screening (HTS): This traditional drug discovery method involves the screening of large compound libraries against a specific biological target. For SUCNR1, HTS campaigns have been instrumental in identifying novel antagonist scaffolds. These campaigns typically utilize cell-based functional assays that measure the inhibition of succinate-induced signaling, such as changes in intracellular calcium or cAMP levels.

  • In Silico Virtual Screening: With the increasing availability of computational power and structural information, in silico methods have become a powerful tool in drug discovery. For SUCNR1, virtual screening approaches have been successfully employed to identify novel antagonists. This often involves molecular docking simulations using homology models of the receptor, pharmacophore-based screening, and machine learning algorithms to prioritize compounds for experimental validation.

Key SUCNR1 Antagonists

Several classes of SUCNR1 antagonists have been discovered and characterized. The following table summarizes some of the key compounds with their reported potencies.

Compound NameAntagonist TypeHuman SUCNR1 IC50Human SUCNR1 KiRat SUCNR1 IC50Reference(s)
NF-56-EJ40 Selective Antagonist25 nM33 nMInactive
Compound 4c (Bhuniya et al.) Selective Antagonist7 nM-7 nM
Compound 5g (Bhuniya et al.) Selective Antagonist35 nM-135 nM
Cpd3 (AK-968/12117473) Antagonist---
Compound 7a Antagonist---

Note: Data for Cpd3 and Compound 7a are primarily from functional assays demonstrating antagonism, with specific IC50 or Ki values not always publicly available.

Experimental Protocols for Antagonist Characterization

The characterization of SUCNR1 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for SUCNR1. This assay directly measures the displacement of a radiolabeled ligand from the receptor by the antagonist.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human SUCNR1.

  • Radioligand: [3H]NF-56-EJ40 is a commonly used radiolabeled antagonist for SUCNR1 binding assays.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4, is used.

  • Incubation: Membranes are incubated with a fixed concentration of [3H]NF-56-EJ40 and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional assays are essential to confirm that a compound not only binds to the receptor but also inhibits its function.

a) Calcium Mobilization Assay (for Gq signaling):

Objective: To measure the inhibition of succinate-induced intracellular calcium release.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably expressing SUCNR1 are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: Succinate is added to stimulate the receptor, and the change in fluorescence is measured using a plate reader with kinetic read capabilities.

  • Data Analysis: The inhibition of the succinate-induced calcium response is quantified to determine the IC50 of the antagonist.

b) cAMP Assay (for Gi signaling):

Objective: To measure the antagonist's ability to block the succinate-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Cells expressing SUCNR1 are cultured in the presence of forskolin or another adenylyl cyclase activator to elevate basal cAMP levels.

  • Compound Incubation: Cells are pre-incubated with the test antagonist.

  • Agonist Stimulation: Succinate is added, which, through Gi coupling, will inhibit adenylyl cyclase and reduce cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The reversal of succinate-induced cAMP reduction is used to calculate the antagonist's IC50.

c) GTPγS Binding Assay:

Objective: To measure the antagonist's effect on G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

  • Membrane Preparation: Membranes from SUCNR1-expressing cells are used.

  • Incubation: Membranes are incubated with GDP, [35S]GTPγS, an agonist (succinate), and varying concentrations of the antagonist.

  • Separation and Detection: The reaction is stopped, and membrane-bound [35S]GTPγS is separated from the free form by filtration and quantified by scintillation counting.

  • Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding provides a measure of the antagonist's potency.

In Vivo Models

The efficacy of SUCNR1 antagonists must be confirmed in relevant animal models of disease.

Objective: To evaluate the ability of an SUCNR1 antagonist to ameliorate kidney damage in a model of diabetic nephropathy.

Methodology:

  • Animal Model: A common model is the db/db mouse, which develops hyperglycemia, obesity, and progressive kidney disease. To accelerate the nephropathy, a uninephrectomy can be performed, and hypertension can be induced via renin-AAV.

  • Dosing: The SUCNR1 antagonist is administered to the animals, typically via oral gavage, for a specified duration.

  • Efficacy Readouts:

    • Proteinuria: Measurement of albumin-to-creatinine ratio in urine is a key indicator of kidney damage.

    • Histology: Kidney sections are examined for markers of fibrosis (e.g., Masson's trichrome staining) and glomerulosclerosis.

    • Gene and Protein Expression: Analysis of markers for inflammation (e.g., NF-κB) and epithelial-mesenchymal transition (EMT) in kidney tissue.

Objective: To assess the anti-inflammatory effects of an SUCNR1 antagonist in the central nervous system.

Methodology:

  • Animal Model: A model of periodontitis-induced neuroinflammation in mice can be used. This model leverages the link between peripheral inflammation and CNS inflammation.

  • Dosing: The antagonist can be administered orally or via a topical gel formulation.

  • Efficacy Readouts:

    • Cytokine Levels: Measurement of pro-inflammatory cytokines such as IL-1β in the hippocampus, cerebellum, and systemically.

    • Microglial Activation: Immunohistochemical analysis of microglial markers in brain tissue.

Visualizing SUCNR1 Signaling and Discovery

SUCNR1 Signaling Pathways

SUCNR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 binds Gq Gαq SUCNR1->Gq activates Gi Gαi SUCNR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Downstream_Gq Downstream Effects (e.g., Inflammation, Proliferation) Ca_release->Downstream_Gq PKC->Downstream_Gq cAMP ↓ cAMP ATP->cAMP Downstream_Gi Downstream Effects (e.g., Inhibition of Lipolysis) cAMP->Downstream_Gi

Caption: SUCNR1 dual signaling pathways via Gq and Gi proteins.

Experimental Workflow for SUCNR1 Antagonist Discovery

Antagonist_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Functional Assay: Ca²⁺ or cAMP) Hit_ID Hit Identification HTS->Hit_ID Virtual_Screening In Silico Virtual Screening (Docking, Pharmacophore) Virtual_Screening->Hit_ID Primary_Assay Confirmation in Primary Assay Hit_ID->Primary_Assay Secondary_Assays Secondary Functional Assays (e.g., GTPγS, IP-One) Primary_Assay->Secondary_Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Secondary_Assays->Binding_Assay Selectivity Selectivity Profiling (vs. other GPCRs) Binding_Assay->Selectivity Lead_Gen Lead Generation Selectivity->Lead_Gen SAR Structure-Activity Relationship (SAR) (Improve Potency & Selectivity) Lead_Gen->SAR ADME ADME/Tox Profiling (In Vitro) SAR->ADME Optimized_Lead Optimized Lead Compound ADME->Optimized_Lead PK_studies Pharmacokinetic (PK) Studies (In Vivo) Optimized_Lead->PK_studies Efficacy_Models In Vivo Efficacy Models (e.g., Diabetic Nephropathy, Neuroinflammation) PK_studies->Efficacy_Models Tox_studies Toxicology Studies Efficacy_Models->Tox_studies Candidate Preclinical Candidate Tox_studies->Candidate

Caption: A typical workflow for the discovery and development of SUCNR1 antagonists.

Current Status and Future Directions

The discovery of SUCNR1 antagonists is a rapidly evolving field. A number of potent and selective antagonists have been identified and have shown promising efficacy in preclinical models of various diseases. To date, there are no publicly disclosed SUCNR1 antagonists in clinical trials. The primary challenge in the field is the translation of preclinical efficacy into clinical success. Future research will likely focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of existing antagonist scaffolds.

  • Identifying biomarkers to select patient populations most likely to respond to SUCNR1-targeted therapies.

  • Further elucidating the specific roles of Gq versus Gi signaling in different disease contexts to develop pathway-biased antagonists.

References

The Role of Succinate Receptor 1 (SUCNR1) in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the central nervous system (CNS), particularly in the context of neuroinflammation. Its effects are primarily mediated through the G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. Activation of SUCNR1 on various CNS cells, including microglia, astrocytes, and neurons, triggers a cascade of intracellular events that can exacerbate inflammatory responses and contribute to the pathology of numerous neurological disorders. This technical guide provides an in-depth overview of the role of SUCNR1 in neuroinflammation, detailing its signaling pathways, expression patterns, and involvement in disease. It also presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction to SUCNR1 and its Ligand

Succinate is traditionally known for its role in cellular metabolism. However, under conditions of metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released into the extracellular space.[1] Extracellular succinate then acts as a "metabokine," signaling through SUCNR1 to modulate cellular function.[2] SUCNR1 is a Class A G protein-coupled receptor (GPCR) that is activated by succinate and other dicarboxylic acids.[3] This receptor is coupled to both Gi and Gq signaling pathways, leading to a diverse range of downstream effects.[4]

SUCNR1 Signaling in the CNS

The activation of SUCNR1 by succinate initiates distinct signaling cascades depending on the G protein it couples with. This dual coupling allows for a complex and context-dependent cellular response.

  • Gq-mediated signaling: Upon binding succinate, SUCNR1 can activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[4] This calcium influx can activate various downstream effectors, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs).

  • Gi-mediated signaling: Alternatively, SUCNR1 can couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • MAPK Pathway Activation: A significant downstream consequence of SUCNR1 activation is the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. This pathway is a critical regulator of inflammatory cytokine production.

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PGE2 PGE2 Secretion SUCNR1->PGE2 PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKA ↓ PKA cAMP->PKA p38 p38 MAPK Ca2->p38 activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) p38->Cytokines

Caption: SUCNR1 Signaling Pathways in Neuroinflammation.

Cellular Expression and Role in Neuroinflammation

SUCNR1 is expressed on various cell types within the CNS, with its role in neuroinflammation being most prominently studied in microglia and astrocytes.

3.1 Microglia: Microglia are the resident immune cells of the CNS and express SUCNR1. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), microglia upregulate SUCNR1 expression. Extracellular succinate, acting through SUCNR1, can promote a pro-inflammatory M1-like phenotype in microglia, characterized by the production of inflammatory cytokines such as IL-1β and TNF-α. This process is often dependent on the p38 MAPK signaling pathway. Inhibition of SUCNR1 has been shown to suppress this microglial activation and reduce neuroinflammation.

3.2 Astrocytes: Astrocytes, the most abundant glial cells in the CNS, also express SUCNR1. Succinate stimulation of astrocytes can induce the expression of pro-inflammatory and pro-angiogenic factors, including IL-6 and VEGF. This suggests that astrocytes, via SUCNR1 signaling, contribute to the inflammatory milieu and vascular changes seen in neurological diseases.

3.3 Neurons and Neural Stem Cells (NSCs): SUCNR1 is also expressed in neurons and neural stem cells. Interestingly, in NSCs, SUCNR1 activation by succinate released from inflammatory macrophages can trigger an anti-inflammatory response, including the secretion of prostaglandin E2 (PGE2). This highlights a potentially neuroprotective role for SUCNR1 signaling in certain contexts.

Quantitative Data on SUCNR1 Pharmacology and Expression

The following tables summarize key quantitative data related to SUCNR1 pharmacology and its expression in the context of neuroinflammation.

Table 1: SUCNR1 Agonist and Antagonist Activity

CompoundTypeAssayEC50 / IC50Cell Type/SystemReference
SuccinateAgonistcAMP inhibition29 µMHEK293
SuccinateAgonistG-protein activation17-56 µM-
cis-Epoxysuccinic acidAgonistcAMP inhibition2.7 µMHEK293
Compound 7aAntagonistSUCNR1 signaling-Microglia
NF-56-EJ40AntagonistRadioligand bindingIC50 = 25 nM (human)-

Table 2: Succinate Levels in CNS Pathologies

ConditionFluidSuccinate ConcentrationFold Change vs. ControlReference
Secondary Progressive MSCSFIncreasedSignificant
Relapsing-Remitting MSCSFIncreasedSignificant (lesser than SPMS)
Rheumatoid ArthritisSynovial Fluid-74-fold increase

Table 3: SUCNR1-Mediated Gene and Protein Expression Changes

Cell TypeStimulusTarget Gene/ProteinChangeReference
Primary MicrogliaLPSCD86 (M1 marker)Increased
Primary MicrogliaLPSCD206 (M2 marker)Decreased
AstrocytesSuccinateIL-1β, IL-6Increased
AstrocytesSuccinateVEGF, Ang1, Ang2Increased
Neural Stem CellsSuccinatePtgs2 (encodes COX-2)Upregulated

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SUCNR1 in neuroinflammation.

5.1 Primary Microglial Cell Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.

  • Tissue Dissociation:

    • Euthanize P1-P2 mouse pups and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS) and gently triturate the tissue to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Mixed Glial Culture:

    • Plate the cell suspension in poly-D-lysine-coated T75 flasks at a density of one brain per flask.

    • Culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.

  • Microglia Isolation:

    • After 10-14 days, when the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

    • Collect the supernatant containing the microglia and centrifuge at 300 x g for 5 minutes.

    • Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity should be >95% as confirmed by CD11b staining.

Microglia_Isolation start P1-P2 Mouse Pups dissect Dissect Cortices start->dissect digest Digest with Trypsin dissect->digest triturate Triturate to Single Cells digest->triturate filter Filter through 70µm Strainer triturate->filter plate Plate in PDL-coated T75 Flasks (Mixed Glial Culture) filter->plate culture Culture for 10-14 days plate->culture shake Shake Flasks (200 rpm, 2h) culture->shake collect Collect Supernatant shake->collect centrifuge Centrifuge (300g, 5 min) collect->centrifuge replate Re-plate Pure Microglia centrifuge->replate end Primary Microglia for Experiments replate->end

References

Unlocking the Therapeutic Potential of hGPR91: A Deep Dive into Antagonist Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. As the receptor for the Krebs cycle intermediate succinate, hGPR91 is implicated in pathophysiological processes including renal hypertension, diabetic retinopathy, and neuroinflammation.[1][2] The development of potent and selective antagonists for this receptor is a key strategy for mitigating the downstream effects of aberrant succinate signaling. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of hGPR91 antagonists, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

From High-Throughput Screening to Potent Leads: The SAR Landscape

The initial breakthrough in the discovery of selective hGPR91 antagonists came from a high-throughput screening campaign that identified a micromolar hit from a chemical library originally synthesized for the Bradykinin B1 Receptor program.[2][3] This initial hit, compound 1 , served as the scaffold for a systematic SAR study that led to the discovery of highly potent and selective antagonists.[2] The core of this exploration focused on modifications of a central heterocyclic ring system and its substituents.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from these pioneering SAR studies, providing a clear comparison of the impact of structural modifications on antagonist potency at the human GPR91 receptor.

Table 1: SAR of the Phenyl Ring Substitutions (Series 2)

CompoundRhGPR91 IC50 (nM)
2aH150
2b4-F40
2c 4-Cl 35
2d4-Br50
2e4-CH3200
2f3-Cl80
2g2-Cl500

Data synthesized from Bhuniya et al., 2011.

Table 2: SAR of the Phenyl Ring Substitutions (Series 4)

CompoundRhGPR91 IC50 (nM)
4aH100
4b4-F15
4c 4-Cl 7
4d4-Br20
4e4-CH3120

Data synthesized from Bhuniya et al., 2011.

Table 3: SAR of Orally Bioavailable Compounds

CompoundhGPR91 IC50 (nM)Selectivity vs hGPR99Oral Bioavailability (%F) in Rat
5g 35>1000-fold26
7e 180>100-fold87

Data synthesized from Bhuniya et al., 2011.

Visualizing the Path to Discovery and Action

To better understand the context of hGPR91 antagonist development, the following diagrams illustrate the key signaling pathway, the experimental workflow for antagonist discovery, and the logical progression of the structure-activity relationship studies.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 binds G_protein Gαi/Gαq GPR91->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates RAS_activation Renin-Angiotensin System Activation Ca_release->RAS_activation leads to Hypertension Hypertension RAS_activation->Hypertension contributes to

Caption: GPR91 Signaling Pathway.

Antagonist_Discovery_Workflow HTS High-Throughput Screening (HTS) ~800,000 compounds Hit_ID Hit Identification Compound 1 (IC₅₀ = 0.8 µM) HTS->Hit_ID identifies SAR_Studies Structure-Activity Relationship (SAR) Systematic Chemical Modifications Hit_ID->SAR_Studies initiates Lead_Gen Lead Generation Potent Antagonists (e.g., 4c, IC₅₀ = 7 nM) SAR_Studies->Lead_Gen leads to In_Vivo_Test In Vivo Pharmacodynamic Assay Rat Blood Pressure Model Lead_Gen->In_Vivo_Test validates Oral_Leads Identification of Orally Bioavailable Leads (e.g., 5g, 7e) In_Vivo_Test->Oral_Leads informs selection of

Caption: hGPR91 Antagonist Discovery Workflow.

SAR_Logic Start Starting Scaffold (Hit Compound 1) Series2 Series 2 Modifications (Phenyl Ring Substitutions) Start->Series2 Series4 Series 4 Modifications (Phenyl Ring Substitutions) Start->Series4 Potent_Leads Potent Antagonists (2c, 4c) Series2->Potent_Leads Series4->Potent_Leads Series5 Series 5 Modifications (Exploration for Oral Bioavailability) Oral_Leads Orally Bioavailable Leads (5g, 7e) Series5->Oral_Leads Series7 Series 7 Modifications (Structural Distinction & Oral Bioavailability) Series7->Oral_Leads Potent_Leads->Series5 Potent_Leads->Series7

References

An In-depth Technical Guide to the Cellular Targets of hGPR91 Antagonist 1 (Compound 4c)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91. This activation has been implicated in a range of physiological and pathological processes, including renal hypertension, retinal angiogenesis, and immune responses.[2][3] Consequently, the development of selective GPR91 antagonists has become a significant area of interest for therapeutic intervention. This technical guide focuses on "hGPR91 antagonist 1," also identified as Compound 4c, a potent and selective antagonist of the human GPR91 receptor.[2][4] We will delve into its cellular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Data on hGPR91 Antagonists

The following table summarizes the in vitro potency of this compound (Compound 4c) and other notable GPR91 antagonists for comparative analysis.

Compound NameAliasTargetAssay TypePotency (IC50/Ki)SpeciesReference
This compound Compound 4c hGPR91 Calcium Mobilization 7 nM (IC50) Human ****
hGPR91 antagonist 3Compound 5ghGPR91Calcium Mobilization35 nM (IC50)Human
-Compound 7ehGPR91Calcium Mobilization180 nM (IC50)Human
NF-56-EJ40-hSUCNR1Radioligand Binding33 nM (Ki)Human
Succinate/succinate receptor antagonist 1Compound 7aSUCNR1Functional Assay20 µM (IC50)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize this compound and its effects on cellular signaling.

Calcium Mobilization Assay (FLIPR)

This assay is a primary method for determining the potency of GPR91 antagonists by measuring their ability to inhibit succinate-induced intracellular calcium release.

Principle: GPR91 activation, particularly through its coupling to Gq proteins, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Culture: CHO-K1 cells stably co-expressing human GPR91 and a promiscuous G-protein (e.g., Gα16 or Gqi5) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to 70-80% confluency.

  • Dye Loading: The culture medium is removed, and the cells are washed with a buffered salt solution. A calcium-sensitive dye loading solution (e.g., Fluo-4 AM) is then added to each well, and the plate is incubated for 1 hour at 37°C.

  • Compound Incubation: this compound (Compound 4c) is serially diluted and added to the wells. The plate is incubated for a further 15-30 minutes.

  • Agonist Stimulation and Detection: The plate is placed in a Functional Drug Screening System (FDSS) or a FLIPR (Fluorometric Imaging Plate Reader). A solution of succinate (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells to stimulate the receptor.

  • Data Analysis: The fluorescence intensity is measured before and after the addition of succinate. The inhibition of the succinate-induced calcium response by this compound is used to calculate its IC50 value.

cAMP Inhibition Assay (HTRF)

This assay is used to assess the antagonist's effect on the Gi-coupled signaling pathway of GPR91.

Principle: Activation of GPR91 by succinate leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Cells expressing hGPR91 are cultured as described for the calcium mobilization assay.

  • Compound Incubation: Cells are incubated with various concentrations of this compound.

  • Stimulation: Forskolin (an activator of adenylyl cyclase) is added to elevate basal cAMP levels, followed by the addition of succinate.

  • Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Data Analysis: The ability of this compound to reverse the succinate-induced inhibition of forskolin-stimulated cAMP production is measured to determine its potency.

Rat Pharmacodynamic Assay for Blood Pressure

This in vivo assay demonstrates the ability of GPR91 antagonists to block the physiological effects of succinate.

Protocol:

  • Animal Model: Male Wistar rats are used for this study.

  • Catheterization: The animals are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for compound administration.

  • Antagonist Administration: this compound (Compound 4c) is administered intravenously.

  • Succinate Challenge: After a set period, a bolus of succinate is injected intravenously to induce a transient increase in blood pressure.

  • Data Collection: The change in mean arterial pressure (MAP) is continuously monitored. The inhibitory effect of Compound 4c on the succinate-induced pressor response is quantified. For example, this compound has been shown to cause a 59% and 76% inhibition of the change in MAP at 2 and 4 hours post-dose, respectively.

Signaling Pathways and Cellular Targets

This compound exerts its effects by blocking the succinate-induced activation of GPR91, thereby inhibiting its downstream signaling cascades. GPR91 is known to couple to both Gi/o and Gq/11 G-protein families.

Gq/11 Signaling Pathway

The Gq-mediated pathway is primarily associated with calcium mobilization.

Gq_Signaling Succinate Succinate GPR91 GPR91 Succinate->GPR91 Activates Gq Gαq/11 GPR91->Gq Activates Antagonist This compound (Compound 4c) Antagonist->GPR91 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gq-mediated signaling pathway of GPR91.

Gi/o Signaling Pathway

The Gi-mediated pathway leads to the inhibition of cAMP production and can also influence other downstream effectors.

Gi_Signaling Succinate Succinate GPR91 GPR91 Succinate->GPR91 Activates Gi Gαi/o GPR91->Gi Activates Antagonist This compound (Compound 4c) Antagonist->GPR91 Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream ERK->Downstream

Caption: Gi-mediated signaling pathway of GPR91.

Key Cellular Targets and Effects

This compound has been shown to modulate the function of several cell types by blocking the effects of succinate.

  • Immune Cells: In immune cells like macrophages and dendritic cells, GPR91 activation by succinate can promote a pro-inflammatory response. For example, in the context of rheumatoid arthritis, succinate in synovial fluid can induce the release of IL-1β from macrophages. This compound (Compound 4c) has been demonstrated to block this succinate-induced IL-1β release from U937 cells, highlighting its potential as an anti-inflammatory agent.

  • Retinal Cells: GPR91 is expressed in retinal ganglion cells and its activation by succinate is a key driver of retinal angiogenesis, partly through the upregulation of vascular endothelial growth factor (VEGF). The use of GPR91 antagonists like Compound 4c could therefore be a therapeutic strategy for proliferative retinopathies.

  • Renal Cells: In the kidney, GPR91 is involved in the regulation of renin release, which is a critical step in the control of blood pressure. Succinate-induced activation of GPR91 can lead to an increase in blood pressure. The ability of this compound to block this effect in vivo suggests its potential for the treatment of hypertension.

  • Platelets: GPR91 is expressed on platelets, and its activation by succinate can enhance platelet aggregation. Antagonists of GPR91 could therefore have anti-thrombotic effects.

Selectivity Profile

A crucial aspect of a drug candidate's profile is its selectivity. This compound (Compound 4c) has demonstrated high selectivity for the human GPR91 receptor. In the initial report by Bhuniya et al. (2011), it was shown to be over 1000-fold more selective for hGPR91 compared to the closely related receptor, GPR99. Furthermore, it was reported to be over 100-fold selective in a broader "Drug Matrix" screen, although the specific targets in this screen were not detailed.

Conclusion

This compound (Compound 4c) is a potent and selective antagonist of the human GPR91 receptor with demonstrated activity in vitro and in vivo. By blocking the signaling of its endogenous ligand, succinate, this compound modulates key cellular responses in immune, retinal, and renal cells, among others. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation of this compound and the development of novel therapeutics targeting the succinate-GPR91 axis. Further studies to fully elucidate its selectivity profile and pharmacokinetic properties will be critical for its progression as a potential drug candidate.

References

hGPR91 (SUCNR1) Expression in Microglial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR91, also known as the succinate receptor 1 (SUCNR1), is a G-protein coupled receptor that has emerged as a critical player in sensing metabolic stress and modulating immune responses. In the central nervous system (CNS), microglia, the resident immune cells, express GPR91, positioning this receptor as a key interface between metabolism and neuro-inflammation. Extracellular succinate, traditionally known as a mitochondrial metabolite, can accumulate in the extracellular space during conditions of metabolic stress, such as hypoxia and inflammation, acting as a signaling molecule or "alarmin" through GPR91.[1][2] This guide provides a comprehensive technical overview of hGPR91 expression in microglial cells, its signaling pathways, and detailed experimental protocols for its study.

Quantitative Data on hGPR91 Expression and Function

Quantitative understanding of GPR91 expression and its activation is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

Parameter Cell Type/Condition Value Reference
Succinate EC50 Human myeloid U937 cells (calcium mobilization)96 µM[1]
Succinate EC50 Murine macula densa cells (renin release)350 µM[3]
Basal Intracellular Succinate Primary Neural Stem Cells0.36 ± 0.08 µM[4]
Intracellular Succinate after OGD Primary Neural Stem Cells (2 hours)3.28 ± 0.19 µM

Table 1: Ligand Activation and Concentration Data for GPR91.

Condition Cell Type Fold Change in Sucnr1 mRNA Reference
LPS (100 ng/mL)Wild-type bone marrow-derived macrophages (BMDMs)~10-fold increase
IL-1β (10 ng/mL)Wild-type bone marrow-derived macrophages (BMDMs)~3-fold increase

Table 2: Regulation of GPR91 mRNA Expression in Myeloid Cells.

Signaling Pathways of hGPR91 in Microglia

The activation of GPR91 by extracellular succinate in microglia is believed to initiate a pro-inflammatory signaling cascade. While the precise pathway in microglia is still under active investigation, studies in macrophages and other cell types suggest the involvement of G-protein coupling leading to the activation of downstream effector pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. This ultimately results in the production and release of pro-inflammatory cytokines such as IL-1β.

Interestingly, the role of succinate in microglial activation is dichotomous. While extracellular succinate acting through GPR91 is generally pro-inflammatory, increased intracellular succinate appears to have an anti-inflammatory effect by reducing mitochondrial fission and reactive oxygen species (ROS) production, a mechanism that is independent of GPR91.

Visualizing the GPR91 Signaling Pathway

The following diagram illustrates the proposed pro-inflammatory signaling pathway of GPR91 in microglia.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Binds G_protein G-protein GPR91->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway (p38, ERK1/2) PLC->MAPK_pathway Activates NFkB_pathway NF-κB Pathway PLC->NFkB_pathway Activates Cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-1β) MAPK_pathway->Cytokine_release NFkB_pathway->Cytokine_release Microglia_Isolation_Workflow Start Neonatal Pups (P0-P3) Dissection Cortical Dissection & Meninges Removal Start->Dissection Dissociation Enzymatic Dissociation (Trypsin) Dissection->Dissociation Plating Plate Mixed Glial Cells in PDL-coated Flasks Dissociation->Plating Culture Culture for 10-14 days (Astrocyte layer forms) Plating->Culture Shake_off Orbital Shaking (200 rpm, 2h, 37°C) Culture->Shake_off Collection Collect Supernatant (Contains Microglia) Shake_off->Collection Centrifugation Centrifuge & Resuspend Collection->Centrifugation Final_product Pure Primary Microglia Centrifugation->Final_product

References

The Discovery of Selective GPR91 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. Its activation by the Krebs cycle intermediate succinate under pathophysiological conditions links cellular metabolism to disease processes. This technical guide provides an in-depth overview of the discovery of selective GPR91 inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

GPR91 Signaling Pathways

GPR91 is a G protein-coupled receptor that primarily couples to Gi and Gq proteins. Upon activation by succinate, GPR91 initiates a cascade of downstream signaling events. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Gi Gi GPR91->Gi Gq Gq GPR91->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Downstream_Gi Downstream Gi Effects cAMP->Downstream_Gi IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Downstream_Gq Downstream Gq Effects Ca2+->Downstream_Gq

GPR91 Signaling Cascade

Discovery of Selective GPR91 Inhibitors

The discovery of selective GPR91 inhibitors has been a key focus of research to modulate its activity for therapeutic benefit. A common approach involves a multi-step screening cascade to identify and characterize potent and selective antagonists.

High-Throughput Screening (HTS)

The initial step in inhibitor discovery is typically a high-throughput screening (HTS) campaign to screen large compound libraries for their ability to inhibit GPR91 activation. A common HTS assay measures the inhibition of succinate-induced intracellular calcium mobilization in cells stably expressing GPR91.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Hits identified from the HTS are then subjected to lead optimization, which involves systematic chemical modifications to improve their potency, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity.

Inhibitor_Discovery_Workflow Compound_Library Compound Library HTS High-Throughput Screening (e.g., Calcium Flux Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Lead_Optimization Lead Optimization (SAR Studies) Hits->Lead_Optimization Potent_Inhibitors Potent Inhibitors Lead_Optimization->Potent_Inhibitors Selectivity_Assays Selectivity Profiling (vs. related receptors) Potent_Inhibitors->Selectivity_Assays Selective_Inhibitors Selective Inhibitors Selectivity_Assays->Selective_Inhibitors In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Selective_Inhibitors->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

GPR91 Inhibitor Discovery Workflow

Quantitative Data of Selective GPR91 Inhibitors

Several classes of selective GPR91 inhibitors have been identified and characterized. The following tables summarize the quantitative data for some of the most well-described compounds.

CompoundhGPR91 IC50 (nM)rGPR91 IC50 (nM)Selectivity vs. hGPR99Reference
1 800--[1]
2c 77>1000-fold[1]
4c 3535>1000-fold[1]
5g 1010>1000-fold[1]
7e 180435>100-fold[1]
NF-56-EJ40 25 (Ki = 33 nM)No activityHighly selective

hGPR91: human GPR91; rGPR91: rat GPR91; hGPR99: human GPR99 (a closely related receptor)

Experimental Protocols

Detailed experimental protocols are crucial for the successful discovery and characterization of GPR91 inhibitors. Below are outlines of key assays.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Transfection: Cells are transiently or stably transfected with a mammalian expression vector containing the coding sequence for human or rat GPR91. Stable cell lines are selected using an appropriate antibiotic resistance marker.

Intracellular Calcium Mobilization Assay

This assay is a primary method for screening and characterizing GPR91 inhibitors.

  • Cell Plating: GPR91-expressing HEK293 cells are plated in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Incubation: Test compounds (potential inhibitors) are added to the wells at various concentrations and incubated for a defined period.

  • Succinate Stimulation: The natural ligand, succinate, is added to the wells to stimulate GPR91 and induce calcium release.

  • Fluorescence Reading: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The IC50 values of the inhibitors are calculated by plotting the percentage of inhibition of the succinate response against the inhibitor concentration.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gq pathway activation.

  • Cell Labeling: GPR91-expressing cells are labeled with myo-[3H]inositol overnight.

  • Compound Treatment: Cells are pre-incubated with test compounds followed by stimulation with succinate in the presence of LiCl (to inhibit inositol monophosphatase).

  • IP Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Quantification: The amount of accumulated [3H]inositol phosphates is quantified by scintillation counting.

  • Data Analysis: IC50 values are determined from concentration-response curves.

cAMP Inhibition Assay

This assay measures the activity of inhibitors on the Gi pathway.

  • Cell Treatment: GPR91-expressing cells are incubated with test compounds.

  • Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels. Succinate is added to activate the Gi pathway and inhibit this forskolin-induced cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the inhibitors to reverse the succinate-induced inhibition of cAMP production is quantified to determine their potency.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing GPR91.

  • Binding Reaction: The membranes are incubated with a radiolabeled GPR91 ligand (agonist or antagonist) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured by scintillation counting.

  • Data Analysis: The Ki (inhibitor constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Assay

An in vivo assay is essential to demonstrate the target engagement and efficacy of the inhibitors in a physiological context. A rat model of succinate-induced hypertension has been utilized.

  • Animal Model: Anesthetized rats are used.

  • Blood Pressure Monitoring: A catheter is placed in the carotid artery to continuously monitor blood pressure.

  • Compound Administration: The GPR91 inhibitor is administered intravenously or orally.

  • Succinate Challenge: After a defined period, succinate is administered intravenously to induce a transient increase in blood pressure.

  • Data Analysis: The ability of the inhibitor to block the succinate-induced pressor response is measured.

Structure-Based Drug Design

The recent determination of the crystal structure of GPR91 in complex with an antagonist has provided a significant breakthrough for structure-based drug design. This structural information allows for the rational design of novel inhibitors with improved potency and selectivity.

SBDD_Logic GPR91_Structure GPR91 Crystal Structure Binding_Pocket Analyze Ligand Binding Pocket GPR91_Structure->Binding_Pocket Virtual_Screening In Silico Virtual Screening Binding_Pocket->Virtual_Screening Rational_Design Rational Design of Novel Scaffolds Binding_Pocket->Rational_Design Synthesis Chemical Synthesis Virtual_Screening->Synthesis Rational_Design->Synthesis Biological_Testing Biological Evaluation Synthesis->Biological_Testing SAR_Iteration Iterative SAR and Structural Analysis Biological_Testing->SAR_Iteration SAR_Iteration->Rational_Design Optimized_Inhibitor Optimized Inhibitor SAR_Iteration->Optimized_Inhibitor

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity and Kinetics of hGPR91 Antagonists

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant therapeutic target. As the endogenous receptor for the Krebs cycle intermediate succinate, it links cellular metabolism to signal transduction.[1] Under conditions of metabolic stress like hypoxia or inflammation, extracellular succinate levels rise, activating SUCNR1.[2] This activation is implicated in a range of pathophysiological processes, including hypertension, inflammation, retinal angiogenesis, and liver fibrosis, making the development of potent and selective antagonists a key focus for therapeutic intervention.[3][4]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of reported hGPR91 antagonists. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of key pathways and workflows to support ongoing research and development efforts.

hGPR91 Antagonist Binding Affinity

The binding affinity of an antagonist for its receptor is a critical parameter, typically quantified by the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki). A lower value for these parameters indicates a higher binding affinity. A variety of small molecule antagonists for hGPR91 have been identified through methods ranging from high-throughput screening to in silico virtual screening.[3]

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities for several notable hGPR91 antagonists. The data has been compiled from various cell-based functional assays and direct binding experiments.

Compound Name/AliasAntagonist TypeTarget SpeciesAssay TypeParameterValue (nM)Selectivity NotesReference(s)
Compound 4c Selective AntagonistHumanFunctional (Ca2+)IC507>1000-fold vs hGPR99
NF-56-EJ40 Selective AntagonistHumanFunctional ([³⁵S]GTPγS)IC5025Highly selective for human over rat SUCNR1
NF-56-EJ40 Selective AntagonistHumanRadioligand BindingKi33
Compound 2c Selective AntagonistHumanFunctional (Ca2+)IC5030>1000-fold vs hGPR99
Compound 5g Orally Active AntagonistHumanFunctional (Ca2+)IC5035>1000-fold vs hGPR99
Compound 5g Orally Active AntagonistRatFunctional (Ca2+)IC50135
SUCNR1-IN-1 (Cpd 20) InhibitorHumanNot SpecifiedIC5088
Compound 7e Orally Active AntagonistHumanFunctional (Ca2+)IC50180>100-fold vs hGPR99
TUG-2465 (Cpd 46) Fluorescent AntagonistHumanBRET Binding AssayKd310
Hit Compound 1 Screening HitHumanFunctional (Ca2+)IC50800
Compound 7a AntagonistNot SpecifiedNot SpecifiedIC5020,000

Experimental Protocols for Affinity Determination

The characterization of hGPR91 antagonists relies on a suite of in vitro assays designed to measure their ability to block succinate-induced receptor activation. SUCNR1 is known to couple to both Gαi and Gαq protein pathways, providing multiple downstream signaling readouts.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response triggered by an agonist (succinate). The IC50 value is determined by generating a dose-response curve for the antagonist in the presence of a fixed concentration of agonist.

  • Calcium (Ca2+) Mobilization Assay: This is the most commonly cited method for hGPR91 antagonists. SUCNR1 activation via the Gq pathway stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. The assay measures this change in intracellular calcium concentration, typically using a calcium-sensitive fluorescent dye. Antagonists are evaluated by their ability to inhibit the succinate-induced calcium flux.

  • [³⁵S]GTPγS Binding Assay: This assay provides a direct measure of G protein activation. In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound radioactivity is measured, often using a scintillation proximity assay (SPA) format. Antagonists are quantified by their ability to reduce agonist-stimulated [³⁵S]GTPγS binding.

  • cAMP Inhibition Assay: SUCNR1 activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In this assay, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of succinate to reduce these elevated cAMP levels is measured, and an antagonist's potency is determined by its ability to reverse this inhibition.

GPR91_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Downstream Signaling SUCNR1 hGPR91 / SUCNR1 Gq Gαq SUCNR1->Gq Activates Gi Gαi SUCNR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition Leads to Succinate Succinate (Agonist) Succinate->SUCNR1 Activates Antagonist Antagonist Antagonist->SUCNR1 Inhibits Ca_Release ↑ Intracellular [Ca²⁺] IP3_DAG->Ca_Release Leads to

Caption: hGPR91 (SUCNR1) dual signaling pathway activation and antagonism.
Direct Binding Assays

Direct binding assays measure the physical interaction between the antagonist and the receptor, allowing for the determination of Ki and Kd values.

  • Radioligand Competition Binding Assay: This is a gold-standard method for determining the affinity (Ki) of an unlabeled compound. The assay involves incubating a receptor source (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a "tracer" with known affinity) and varying concentrations of the unlabeled antagonist being tested. The antagonist competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, an IC50 value can be determined and then converted to a Ki value using the Cheng-Prusoff equation. The development of radiolabeled antagonists like [³H]NF-56-EJ40 is crucial for enabling these studies.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: This newer technology can be used to measure ligand binding in living cells. The receptor is tagged with a luciferase (e.g., Nluc), and a fluorescently labeled ligand (a "tracer") is used. When the fluorescent tracer binds to the receptor, it comes into close proximity with the luciferase. Upon addition of a substrate, the luciferase emits light, which excites the fluorophore on the tracer, leading to a BRET signal. Unlabeled antagonists compete with the fluorescent tracer, causing a decrease in the BRET signal, which allows for the determination of affinity.

Competition_Binding_Workflow start Start prep Prepare Receptor Source (e.g., cell membranes) start->prep incubate Incubate Components: 1. Receptor 2. Radioligand (fixed conc.) 3. Antagonist (varied conc.) prep->incubate separate Separate Bound/Free Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: Plot % Inhibition vs [Antagonist] Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: General workflow for a radioligand competition binding assay.

hGPR91 Antagonist Binding Kinetics

While binding affinity is a measure of potency at equilibrium, binding kinetics describes the rate at which a drug binds to and dissociates from its target. These parameters—the association rate constant (kon) and the dissociation rate constant (koff)—determine the drug-target residence time (1/koff). A longer residence time can lead to a more durable pharmacological effect, which may be advantageous in vivo.

Quantitative Kinetic Data

Specific kon, koff, or residence time data for hGPR91 antagonists are not widely published in the current literature. However, studies using fluorescent tracers have begun to explore these properties, noting that kinetic parameters can differ significantly even between species orthologs. The development of kinetic assays is a key next step in the advanced characterization of hGPR91 antagonists.

Compound NameTarget SpeciesParameterValueMethodReference(s)
Data Not Available-kon---
Data Not Available-koff---
Data Not Available-Residence Time---
Experimental Protocols for Kinetic Determination

Kinetic parameters can be assessed using direct, real-time binding methods or inferred from functional "washout" experiments.

  • Washout / Receptor Recovery Assay: This functional assay provides an estimate of the antagonist's residence time. First, cells expressing the receptor are incubated with the antagonist to allow binding to reach equilibrium. Then, the unbound antagonist is removed by washing the cells. At various time points after the washout, the cells are stimulated with a fixed concentration of agonist (succinate), and the functional response (e.g., calcium flux) is measured. A slow recovery of the agonist response over time indicates a slow dissociation rate (koff) and a long drug-target residence time.

  • Real-Time Binding Assays: Technologies like Surface Plasmon Resonance (SPR), BRET, or real-time radioligand binding platforms allow for the direct measurement of association and dissociation.

    • Association Phase: The receptor is exposed to the labeled ligand, and the increase in binding signal is monitored over time to determine the observed association rate (kobs). By plotting kobs against different ligand concentrations, both kon and koff can be calculated.

    • Dissociation Phase: After the binding reaches equilibrium, dissociation is initiated, either by adding an excess of unlabeled ligand or by washing out the labeled ligand. The decay of the binding signal over time is then monitored to directly determine the dissociation rate constant, koff.

Washout_Kinetics_Workflow start Start incubate Incubate cells expressing hGPR91 with antagonist start->incubate wash Wash cells to remove unbound antagonist (Time = 0) incubate->wash stimulate At various time points (t1, t2, t3...) stimulate cells with agonist wash->stimulate measure Measure functional response (e.g., Ca²⁺ flux) at each time point stimulate->measure analyze Data Analysis: Plot response vs. time Determine rate of signal recovery measure->analyze end End analyze->end

Caption: Workflow for a functional washout assay to assess residence time.

References

The GPR91 Antagonist Paradox: Inhibition of Internalization Despite Enhanced Arrestin Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), is a critical sensor of the Krebs cycle intermediate, succinate. It plays a significant role in a variety of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention. While agonist-induced internalization of GPR91 is a well-documented phenomenon for signal termination and desensitization, the role of antagonists in receptor trafficking is less intuitive. This technical guide synthesizes the current understanding of GPR91 internalization, with a specific focus on the unexpected effects of antagonist binding. Contrary to the typical GPCR paradigm where some antagonists can induce internalization, current evidence strongly indicates that the selective human GPR91 antagonist, NF-56-EJ40, inhibits constitutive and agonist-induced receptor internalization. This leads to an accumulation of the receptor at the plasma membrane. Paradoxically, this same antagonist has been shown to increase the recruitment of β-arrestin-3 to the receptor at the cell surface. This guide provides a detailed overview of these findings, including the experimental protocols used to elucidate this unique pharmacological profile and the signaling pathways involved.

GPR91 Internalization: The Agonist and Constitutive Pathways

GPR91 is known to internalize through two primary mechanisms:

  • Agonist-Induced Internalization: Upon binding of its endogenous ligand, succinate, or synthetic agonists such as cis-epoxysuccinate (CES), GPR91 undergoes rapid internalization into endosomal compartments.[1] This process is a canonical mechanism for GPCRs to attenuate signaling.

  • Constitutive Internalization: Evidence suggests that GPR91 also undergoes constant, ligand-independent internalization and recycling.[2] This results in a significant steady-state population of the receptor within intracellular vesicles.[2]

The Effect of Antagonist NF-56-EJ40 on GPR91 Trafficking

Studies utilizing the potent and selective human GPR91 antagonist NF-56-EJ40 have revealed a non-canonical effect on receptor trafficking. Instead of promoting internalization, NF-56-EJ40 actively prevents it.

Inhibition of Internalization and Increased Cell Surface Expression

Treatment of cells expressing GPR91 with NF-56-EJ40 leads to an increased presence of the receptor at the plasma membrane.[2] This suggests that the antagonist not only blocks agonist-induced internalization but also interferes with the constitutive internalization pathway, effectively trapping the receptor at the cell surface.

Data Presentation

The following tables summarize the quantitative findings from key experiments demonstrating the effect of NF-56-EJ40 on GPR91 cell surface expression and its interaction with β-arrestin-3.

Table 1: Effect of Antagonist NF-56-EJ40 on GPR91 Cell Surface Expression

ConditionNormalized Cell Surface Expression (Fold Change vs. Vehicle)DescriptionSource
Vehicle (Control)1.00Baseline cell surface expression of GPR91.[2]
NF-56-EJ40 (100 nM)~1.25 - 1.50Pre-incubation with the antagonist for 30 minutes increases the amount of GPR91 detected at the plasma membrane.

Data are estimated based on graphical representations in the source literature and are intended for comparative purposes.

The Arrestin Recruitment Paradox

A surprising finding is that while NF-56-EJ40 inhibits GPR91 internalization, it simultaneously promotes the recruitment of β-arrestin-3 to the receptor at the plasma membrane. This is paradoxical, as β-arrestin recruitment is typically the initiating step for clathrin-mediated endocytosis of GPCRs. The data indicates that NF-56-EJ40 binding induces a receptor conformation that is competent for arrestin binding but deficient in the subsequent steps required for internalization.

Table 2: Effect of Ligands on SUCNR1 and β-Arrestin-3 Interaction (BRET Assay)

Ligand TreatmentNormalized BRET Ratio (Fold Change vs. Vehicle)DescriptionSource
Vehicle (Control)1.00Baseline interaction between SUCNR1-mVenus and arrestin-3-Nluc.
Succinate (200 µM)~1.15Agonist stimulation increases the BRET ratio, indicating arrestin recruitment.
cis-Epoxysuccinate (CES) (200 µM)~1.15Synthetic agonist stimulation also increases arrestin recruitment.
NF-56-EJ40 (100 nM)~1.15The antagonist alone increases the BRET ratio to a similar extent as agonists.
NF-56-EJ40 + Succinate~1.15No additive effect is observed when the antagonist is co-incubated with an agonist.

Data are estimated based on graphical representations in the source literature and are intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GPR91 Signaling and Trafficking Pathways

GPR91_Signaling cluster_agonist Agonist-Mediated Pathway cluster_antagonist Antagonist-Mediated Effect Succinate Succinate (Agonist) GPR91_pm_ag GPR91 (Plasma Membrane) Succinate->GPR91_pm_ag Binds G_protein Gi / Gq Activation GPR91_pm_ag->G_protein GRK GRK Phosphorylation GPR91_pm_ag->GRK Activates Arrestin_ag β-Arrestin Recruitment GPR91_pm_ag->Arrestin_ag Recruits Signaling Downstream Signaling (↓cAMP, ↑Ca²⁺) G_protein->Signaling GRK->GPR91_pm_ag Phosphorylates Internalization Clathrin-Mediated Internalization Arrestin_ag->Internalization Initiates Endosome Endosome Internalization->Endosome Antagonist NF-56-EJ40 (Antagonist) GPR91_pm_ant GPR91 (Plasma Membrane) Antagonist->GPR91_pm_ant Binds GPR91_pm_ant->G_protein Blocks Arrestin_ant β-Arrestin Recruitment GPR91_pm_ant->Arrestin_ant Recruits Internalization_block Internalization BLOCKED Arrestin_ant->Internalization_block

Caption: Agonist vs. Antagonist effects on GPR91 signaling and trafficking.

Experimental Workflow for BRET Assay

BRET_Workflow start Start: HEK293-T Cells transfect Co-transfect with Plasmids: - SUCNR1-mVenus (Acceptor) - arrestin-3-Nluc (Donor) start->transfect culture Culture cells for 24-48h to allow protein expression transfect->culture plate Plate cells in a white 96-well plate culture->plate preincubate Pre-incubate with Ligand (Vehicle, Agonist, or Antagonist) for 30 minutes plate->preincubate substrate Add Nluc substrate (e.g., coelenterazine h) preincubate->substrate read Measure Luminescence at two wavelengths: - Donor Emission (~460 nm) - Acceptor Emission (~535 nm) substrate->read calculate Calculate BRET Ratio: (Acceptor Emission) / (Donor Emission) read->calculate end End: Analyze Data calculate->end

Caption: Workflow for measuring GPR91-Arrestin interaction via BRET.

Experimental Workflow for Cell Surface ELISA

ELISA_Workflow start Start: HEK293-T Cells expressing N-terminally HA-tagged GPR91 plate_cells Seed cells in a poly-L-lysine coated 24-well plate start->plate_cells treat Treat cells with Ligand (Vehicle or Antagonist) for 30 min plate_cells->treat fix Fix cells with 4% Paraformaldehyde (PFA) (Do NOT permeabilize) treat->fix block Block with 5% milk in TBS fix->block primary_ab Incubate with primary antibody: anti-HA antibody (1:1000) block->primary_ab wash1 Wash 3x with TBS primary_ab->wash1 secondary_ab Incubate with secondary antibody: HRP-conjugated anti-mouse IgG (1:10,000) wash1->secondary_ab wash2 Wash 5x with TBS secondary_ab->wash2 detect Add chemiluminescent HRP substrate wash2->detect read Read luminescence on a plate reader detect->read end End: Analyze Data read->end

Caption: Workflow for quantifying cell surface GPR91 via ELISA.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard procedures and information available in the cited literature.

Protocol for Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is designed to measure the proximity between GPR91 and β-arrestin-3 in live cells.

Materials:

  • HEK293-T cells

  • Plasmids: SUCNR1-mVenus (or other suitable yellow fluorescent protein acceptor) and arrestin-3-Nluc (NanoLuc luciferase donor)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, clear-bottom 96-well cell culture plates

  • Assay buffer (e.g., HBSS)

  • Nluc substrate (e.g., coelenterazine h or furimazine)

  • Test compounds: Succinate, CES, NF-56-EJ40

  • Luminometer capable of reading dual emissions (e.g., ~460nm for donor and ~535nm for acceptor)

Methodology:

  • Cell Transfection: Co-transfect HEK293-T cells with SUCNR1-mVenus and arrestin-3-Nluc plasmids at an optimized ratio (e.g., 1:10 donor:acceptor ratio to minimize bystander BRET). Culture for 24-48 hours.

  • Cell Plating: Harvest transfected cells and seed them into white, clear-bottom 96-well plates at a density of ~50,000 cells per well. Allow cells to adhere for at least 12 hours.

  • Compound Treatment: Gently replace the culture medium with assay buffer. Add test compounds (vehicle, succinate, CES, NF-56-EJ40) to the appropriate wells and incubate at 37°C for 30 minutes.

  • Substrate Addition: Immediately before reading, add the Nluc substrate to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure luminescence at two wavelengths: the donor emission window (e.g., 440-480 nm) and the acceptor emission window (e.g., 515-555 nm).

  • Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal. Normalize the data to the vehicle control to determine the fold change in BRET ratio.

Protocol for Cell Surface ELISA

This protocol quantifies the amount of GPR91 present on the cell surface.

Materials:

  • HEK293-T cells stably or transiently expressing GPR91 with an N-terminal epitope tag (e.g., HA or FLAG tag).

  • 24-well cell culture plates.

  • Poly-L-Lysine solution.

  • Test compounds: NF-56-EJ40.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Blocking buffer: 5% non-fat dry milk in Tris-Buffered Saline (TBS).

  • Primary antibody: Mouse anti-HA monoclonal antibody (e.g., 1:1000 dilution in blocking buffer).

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG (e.g., 1:10,000 dilution in blocking buffer).

  • Chemiluminescent HRP substrate.

  • Luminometer.

Methodology:

  • Plate Coating: Coat wells of a 24-well plate with poly-L-lysine solution for 10 minutes, wash with sterile water, and allow to air dry.

  • Cell Seeding: Seed HA-GPR91 expressing cells into the coated plate and culture until they reach ~90% confluency.

  • Compound Treatment: Replace the culture medium and treat cells with vehicle or 100 nM NF-56-EJ40 for 30 minutes at 37°C.

  • Fixation: Gently wash cells once with cold PBS. Fix the cells by adding 4% PFA for 20 minutes at room temperature. Crucially, do not permeabilize the cells , as this will allow the antibody to access intracellular receptors.

  • Blocking: Wash cells three times with PBS. Add blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Remove blocking buffer and add the diluted anti-HA primary antibody. Incubate for 2 hours at room temperature.

  • Washing: Wash cells three times for 5 minutes each with blocking buffer.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Final Washes: Wash cells five times for 5 minutes each with TBS.

  • Detection: Add the chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal from antagonist-treated wells to the signal from vehicle-treated wells.

Protocol for Confocal Microscopy Imaging of Internalization

This protocol visualizes the localization of GPR91 within the cell.

Materials:

  • HEK293 cells expressing fluorescently-tagged GPR91 (e.g., GPR91-GFP or GPR91-mRuby).

  • Glass-bottom confocal dishes.

  • Test compounds: Succinate, NF-56-EJ40.

  • Live-cell imaging medium.

  • 4% Paraformaldehyde (PFA) for fixation (optional).

  • Nuclear stain (e.g., DAPI or Hoechst 33342).

  • Confocal microscope with appropriate laser lines and environmental control (37°C, 5% CO₂).

Methodology:

  • Cell Seeding: Seed GPR91-GFP expressing cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

  • Live-Cell Imaging Setup: Replace the culture medium with live-cell imaging medium. Place the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

  • Baseline Imaging: Acquire initial images to establish the baseline distribution of GPR91. In untreated cells, a mix of plasma membrane and intracellular puncta (due to constitutive internalization) should be visible.

  • Antagonist Treatment: To observe the effect of the antagonist, pre-incubate cells with 100 nM NF-56-EJ40 for 30 minutes. Image the cells. An increase in the plasma membrane signal relative to the intracellular signal is expected.

  • Agonist Challenge: To observe the inhibition of agonist-induced internalization, add a high concentration of succinate (e.g., 200 µM) to cells pre-treated with NF-56-EJ40. Acquire images over a time course of 30-60 minutes. Compare this to cells treated with succinate alone, where a rapid increase in intracellular puncta and loss of plasma membrane signal would be observed.

  • Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm/intracellular vesicles across different conditions to determine the extent of internalization or surface accumulation.

Conclusion and Future Directions

The pharmacology of the GPR91 antagonist NF-56-EJ40 presents a fascinating deviation from standard GPCR trafficking paradigms. The clear inhibition of internalization, coupled with the potentiation of β-arrestin recruitment, suggests that NF-56-EJ40 acts as a biased ligand, stabilizing a receptor conformation that is active for arrestin binding but incompetent for the subsequent steps of endocytosis.

This unique mechanism opens up several avenues for future research:

  • Structural Biology: Cryo-EM studies of GPR91 in complex with NF-56-EJ40 and β-arrestin could reveal the specific conformational changes that uncouple arrestin binding from internalization.

  • Biased Signaling: Investigating whether the antagonist-stabilized GPR91/β-arrestin complex is capable of initiating β-arrestin-dependent signaling pathways, independent of G protein activation, would be a critical next step.

  • Therapeutic Implications: The ability of an antagonist to increase the cell surface population of a receptor could have therapeutic implications, potentially sensitizing cells to low levels of endogenous agonists or influencing receptor cross-talk.

This guide provides a foundational understanding of the complex interplay between GPR91, its ligands, and the cellular machinery governing its trafficking. The unusual behavior induced by antagonists underscores the need for detailed pharmacological characterization of new therapeutic agents targeting this important metabolic sensor.

References

Downstream Effects of SUCNR1 Blockade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of SUCNR1 Signaling

Succinate Receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1][2] Under conditions of metabolic stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1.[3][4] This receptor is expressed in a variety of tissues including the kidneys, liver, adipose tissue, and immune cells.[2] SUCNR1 activation triggers downstream signaling cascades primarily through two main G protein pathways: Gαq and Gαi. These pathways, in turn, modulate a diverse range of cellular processes, making SUCNR1 a compelling therapeutic target for a multitude of diseases.

SUCNR1 Signaling Pathways

The activation of SUCNR1 by succinate initiates a cascade of intracellular events that are cell-type and context-dependent. The two primary signaling pathways are:

  • Gαq Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is often associated with pro-inflammatory and pro-fibrotic responses.

  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often linked to the modulation of metabolic processes, such as the inhibition of lipolysis.

The interplay between these two pathways dictates the ultimate physiological response to SUCNR1 activation.

Quantitative Effects of SUCNR1 Blockade on Gene and Protein Expression

The blockade of SUCNR1, either through genetic knockout or pharmacological antagonists, leads to significant alterations in the expression of various genes and proteins involved in inflammation, fibrosis, and metabolism.

Target Gene/ProteinExperimental ModelMethod of BlockadeFold Change/EffectReference
Inflammation-Related
IL-1βHuman Monocyte-Derived Macrophages (in vitro)SUCNR1 antagonistSuppression of IL-1β release
TNF-αSerum from mice with periodontitisSUCNR1 antagonist (compound 7a)Significant decrease in TNF-α protein levels
IL-1βSerum from mice with periodontitisSUCNR1 antagonist (compound 7a)Significant decrease in IL-1β protein levels
Ptgs2 (COX-2)Neural Stem Cells (in vitro)SUCNR1 knockoutUpregulation by succinate (2.1-2.7 fold) abolished in knockout cells
Fibrosis-Related
α-SMAIPF Patient-Derived Fibroblasts (in vitro)SUCNR1 siRNA knockdownAttenuated succinate-induced increase in α-SMA expression
Type 1 CollagenIPF Patient-Derived Fibroblasts (in vitro)SUCNR1 siRNA knockdownAttenuated succinate-induced increase in collagen expression
MMP9, CTSK, CAR2, NFATc1, TRAPBone Marrow-Derived Macrophages (in vitro)SUCNR1 knockoutDecreased transcription in response to hypoxic conditioned medium
Metabolism-Related
SUCNR1hPheo1 cells (in vitro)SDHB knockout (leading to succinate accumulation)1.75-fold increase in SUCNR1 expression
Insulin SecretionEndoC-βH5 cells (in vitro)SUCNR1 antagonist (NF-56-EJ40)Blocked succinate-induced insulin secretion
Insulin SecretionEndoC-βH5 cells (in vitro)Succinate or cESA treatment1.3 to 1.5-fold increase in insulin secretion

Physiological Consequences of SUCNR1 Blockade

The modulation of SUCNR1 activity has profound effects on various physiological and pathophysiological processes.

Physiological ParameterExperimental ModelMethod of BlockadeObserved EffectReference
Fibrosis
Collagen AccumulationBleomycin-induced pulmonary fibrosis in miceSUCNR1 knockdown (in vitro)Attenuated succinate-induced collagen accumulation
Renal Interstitial FibrosisMice fed with 4% succinateMacrophage depletionAmeliorated fibrosis
Metabolism
Body WeightSucnr1 knockout mice on a standard dietGenetic knockoutModest lean phenotype with reduced white adipose tissue
Glucose HomeostasisMyeloid-specific Sucnr1 knockout miceGenetic knockoutDisrupted glucose homeostasis
LipolysisSucnr1 knockout miceGenetic knockoutReleased from succinate-induced inhibition of lipolysis
Inflammation
Intestinal InflammationTNBS-induced colitis in miceSUCNR1 knockoutReduced body weight loss, colon shortening, and histological damage
NeuroinflammationMouse model of periodontitisSUCNR1 antagonist (compound 7a)Reduced neuroinflammation
Other
Blood PressureSpontaneously hypertensive ratsSUCNR1 antagonistLowered blood pressure
Retinal NeovascularizationRat model of oxygen-induced retinopathySUCNR1 knockdownAttenuated neovascularization

Signaling Pathways and Experimental Workflows

SUCNR1 Signaling Cascade

SUCNR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 Gq Gαq SUCNR1->Gq Gi Gαi SUCNR1->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC HIF1a HIF-1α Ca2->HIF1a ERK ERK1/2 PKC->ERK Metabolic Metabolic Modulation cAMP->Metabolic NFkB NF-κB ERK->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory ProFibrotic Pro-fibrotic Gene Expression NFkB->ProFibrotic HIF1a->ProInflammatory

SUCNR1 signaling pathways.
Experimental Workflow: In Vivo SUCNR1 Antagonist Study in a Bleomycin-Induced Pulmonary Fibrosis Model

Bleomycin_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Induction Day 0: Intratracheal instillation of Bleomycin Treatment_Start Day 7: Initiate treatment Induction->Treatment_Start Vehicle Vehicle Control Group Treatment_Start->Vehicle Antagonist SUCNR1 Antagonist Group Treatment_Start->Antagonist Sacrifice Day 21: Sacrifice animals Vehicle->Sacrifice Antagonist->Sacrifice BALF Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF Lungs Harvest Lungs Sacrifice->Lungs Cytokine Measure inflammatory cytokines in BALF (ELISA) BALF->Cytokine Histology Histological analysis (H&E and Masson's Trichrome) Lungs->Histology Collagen Quantify collagen deposition (Hydroxyproline assay) Lungs->Collagen qPCR Gene expression analysis of fibrotic markers (qPCR) Lungs->qPCR

Workflow for in vivo SUCNR1 antagonist study.

Experimental Protocols

SUCNR1 siRNA Knockdown in Fibroblasts

This protocol outlines the general steps for siRNA-mediated knockdown of SUCNR1 in primary human lung fibroblasts to assess its role in pro-fibrotic responses.

Materials:

  • Primary human lung fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SUCNR1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Succinate solution

  • Reagents for downstream analysis (qPCR, Western blot)

Procedure:

  • Cell Seeding: Seed fibroblasts in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute SUCNR1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Succinate Treatment: After the incubation period, replace the medium with fresh medium containing succinate at the desired concentration.

  • Downstream Analysis:

    • qPCR: Harvest cells to extract RNA and perform quantitative real-time PCR to confirm SUCNR1 knockdown and analyze the expression of fibrotic markers (e.g., ACTA2, COL1A1).

    • Western Blot: Lyse cells to extract protein and perform Western blot analysis to assess the protein levels of α-SMA and collagen.

Western Blot Analysis of SUCNR1 Signaling

This protocol describes the detection of SUCNR1 and downstream signaling proteins like phosphorylated ERK1/2 by Western blotting.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SUCNR1, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantification of Collagen Deposition in Lung Tissue

This protocol details the hydroxyproline assay, a standard method for quantifying total collagen content in lung tissue from animal models of pulmonary fibrosis.

Materials:

  • Lung tissue samples

  • 6N HCl

  • Chloramine-T solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)

  • Hydroxyproline standard solution

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the lung tissue in a known volume of buffer.

  • Hydrolysis: Hydrolyze a known amount of the homogenate in 6N HCl at 110-120°C for 18-24 hours.

  • Neutralization: Neutralize the hydrolyzed samples with NaOH.

  • Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent and incubate at 60-65°C to develop a colored product.

  • Measurement: Measure the absorbance of the samples and standards at 550-560 nm using a spectrophotometer.

  • Calculation: Determine the hydroxyproline concentration in the samples from the standard curve and calculate the total collagen content assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.

Conclusion

The blockade of SUCNR1 presents a promising therapeutic strategy for a range of diseases characterized by inflammation, fibrosis, and metabolic dysregulation. A thorough understanding of the downstream effects of SUCNR1 inhibition, from the molecular to the physiological level, is crucial for the development of effective and targeted therapies. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in this endeavor. Further investigation into the nuanced, context-dependent roles of SUCNR1 signaling will undoubtedly unveil new avenues for therapeutic intervention.

References

hGPR91 Antagonist 1 and Cyclic AMP Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-protein coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant target in various pathophysiological processes, including inflammation, retinal angiogenesis, and hypertension.[1][2] Its endogenous ligand is succinate, an intermediate of the Krebs cycle, which accumulates under conditions of metabolic stress. hGPR91 primarily couples to the Gαi subunit of heterotrimeric G proteins.[3][4][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP, a critical second messenger, has profound effects on downstream cellular signaling.

This technical guide provides an in-depth overview of a potent and selective antagonist of human GPR91 (hGPR91), referred to herein as "hGPR91 antagonist 1" (also identified as compound 4c in scientific literature). We will delve into its effects on cAMP modulation, present quantitative data, detail experimental protocols for its characterization, and visualize the core signaling pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory potency of this compound has been determined through in vitro functional assays. The key quantitative data is summarized in the table below for clear comparison.

AntagonistTargetAssay TypeCell LineAgonistIC50 (nM)Reference
This compound (Compound 4c) Human GPR91cAMP InhibitionCHO-K1 (co-expressing Gαi5)Succinate7

Table 1: Inhibitory Potency of this compound

Signaling Pathway

The canonical signaling pathway initiated by the activation of hGPR91 involves the Gαi subunit, which directly inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration. This compound blocks this pathway by preventing the binding of succinate to the receptor.

GPR91_Signaling cluster_membrane Plasma Membrane receptor hGPR91 (SUCNR1) g_protein Gαiβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts succinate Succinate succinate->receptor Activates antagonist This compound antagonist->receptor Blocks atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: hGPR91 signaling pathway and antagonist inhibition.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the potency of an hGPR91 antagonist in modulating cAMP levels. This protocol is based on a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection assay.

cAMP Functional Assay for hGPR91 Antagonist

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to counteract the succinate-induced inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

2. Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR91 and a promiscuous G-protein such as Gαi5.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and a suitable selection antibiotic.

  • Assay Buffer: HBSS or PBS with 0.1% BSA.

  • This compound: Stock solution in 100% DMSO.

  • Succinate (Agonist): Stock solution in assay buffer.

  • Forskolin: Stock solution in DMSO. Forskolin is a direct activator of adenylyl cyclase used to stimulate a detectable level of cAMP.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, Lance, or similar).

  • Microplates: 384-well, white, solid-bottom microplates.

  • Plate Reader: A plate reader compatible with the chosen cAMP detection technology.

3. Experimental Workflow:

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed hGPR91-expressing cells in 384-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of This compound add_antagonist Add antagonist dilutions to cells prepare_compounds->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist prepare_agonist_forskolin Prepare succinate (agonist) + forskolin solution incubate_antagonist->prepare_agonist_forskolin add_agonist_forskolin Add agonist + forskolin solution prepare_agonist_forskolin->add_agonist_forskolin incubate_stimulation Incubate for stimulation add_agonist_forskolin->incubate_stimulation add_detection_reagents Add cAMP detection reagents incubate_stimulation->add_detection_reagents incubate_detection Incubate for detection add_detection_reagents->incubate_detection read_plate Read plate on compatible reader incubate_detection->read_plate normalize_data Normalize data read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Experimental workflow for the hGPR91 antagonist cAMP assay.

4. Step-by-Step Procedure:

  • Cell Plating (Day 1):

    • Culture hGPR91-expressing cells to approximately 80-90% confluency.

    • Harvest the cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in fresh culture medium.

    • Dispense the cell suspension into a 384-well white microplate.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition (Day 2):

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the antagonist series in assay buffer to achieve the desired final concentrations (typically a 4X solution).

    • Prepare control solutions: assay buffer with the corresponding DMSO concentration (basal control) and a positive control (a known hGPR91 antagonist, if available).

    • Remove the culture medium from the cell plate and add the diluted antagonist and control solutions to the respective wells.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing succinate at a concentration that elicits approximately 80% of its maximal effect (EC80). This solution should also contain forskolin at a concentration that provides a robust cAMP signal. The optimal concentrations of both succinate and forskolin should be predetermined in separate experiments.

    • Add this succinate/forskolin mixture to the wells containing the antagonist.

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP detection kit, add the detection reagents to each well. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.

    • Seal the plate and incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • The raw data is then normalized. The signal from wells with only forskolin represents 100% cAMP production, while the signal from wells with forskolin and the EC80 concentration of succinate represents 0% inhibition.

    • Plot the normalized data as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the succinate receptor, effectively blocking the Gαi-mediated decrease in intracellular cAMP. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on hGPR91 as a therapeutic target. The detailed experimental protocol and visualized workflows offer a practical framework for the in-vitro characterization of hGPR91 antagonists and their impact on cAMP signaling. Further investigation into the therapeutic potential of such antagonists is warranted in various disease models where succinate-mediated signaling is implicated.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of hGPR91 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), has emerged as a significant therapeutic target for a range of pathologies including hypertension, diabetes, inflammation, and retinal angiogenesis.[1][2] Its endogenous ligand is succinate, an intermediate of the citric acid cycle.[2] Under conditions of cellular stress or metabolic imbalance, extracellular succinate levels can rise, activating GPR91 and triggering downstream signaling cascades.[2] The development of potent and selective antagonists for the human GPR91 (hGPR91) is a key area of research for modulating these pathological processes.[1]

This document provides detailed protocols for an in vitro assay to characterize the activity of hGPR91 antagonists, such as hGPR91 antagonist 1. The primary recommended assay is a cell-based calcium flux assay, a robust method for measuring the Gq-mediated signaling of GPR91. Additionally, an overview of a cAMP assay is provided for assessing Gi-mediated signaling.

GPR91 Signaling Pathway

GPR91 is coupled to both Gαi and Gαq protein subunits. Upon activation by succinate, the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

GPR91_Signaling_Pathway cluster_membrane Plasma Membrane GPR91 hGPR91 (SUCNR1) G_protein Gαq / Gαi GPR91->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) IP3 IP3 PLC->IP3 Cleaves PIP2 to cAMP ↓ cAMP AC->cAMP Converts ATP to Succinate Succinate Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits PIP2 PIP2 Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Induces release from ER ATP ATP

Caption: GPR91 Signaling Pathway

Experimental Protocols

Calcium Flux Assay for hGPR91 Antagonist Activity

This protocol describes the measurement of intracellular calcium mobilization in a cell line stably expressing hGPR91. The antagonist activity is determined by its ability to inhibit the calcium flux induced by the agonist, succinate.

a. Materials and Reagents

ReagentSupplierCatalog #Storage
hGPR91 expressing Chem-1 cellsMilliporeHTS148CLiquid Nitrogen
Succinic AcidSigma-AldrichS3674Room Temperature
This compoundMedChemExpressHY-111456-20°C (powder)
Fluo-4 AMThermo FisherF14201-20°C
Pluronic F-127Thermo FisherP3000MPRoom Temperature
ProbenecidSigma-AldrichP8761Room Temperature
HBSS (with Ca²⁺ and Mg²⁺)Gibco140250924°C
DMSOSigma-AldrichD2650Room Temperature
96-well black, clear-bottom platesCorning3603Room Temperature

b. Experimental Workflow

Calcium_Flux_Workflow A Seed hGPR91 expressing cells in 96-well plate B Incubate overnight A->B C Prepare and add Fluo-4 AM loading buffer B->C D Incubate for 1 hour at 37°C C->D E Wash cells with HBSS D->E F Add this compound dilutions E->F G Incubate for 15-30 minutes F->G H Measure baseline fluorescence G->H I Add Succinate (agonist) H->I J Measure fluorescence kinetically I->J K Data Analysis (IC₅₀ determination) J->K

Caption: Calcium Flux Assay Workflow

c. Detailed Protocol

  • Cell Culture and Plating:

    • Culture hGPR91 expressing Chem-1 cells according to the supplier's instructions.

    • On the day before the assay, harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading buffer in HBSS containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2 mM Probenecid.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • Add 50 µL of the antagonist dilutions to the respective wells. For control wells, add 50 µL of HBSS with the corresponding DMSO concentration (vehicle control).

    • Incubate the plate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Set up a fluorescence microplate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 50 µL of a 2X succinate solution (at a final concentration that elicits 80% of the maximal response, EC₈₀) to all wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes.

d. Data Analysis

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by setting the average ΔRFU of the vehicle control (succinate stimulation without antagonist) as 100% activation and the average ΔRFU of wells with no succinate stimulation as 0% activation.

  • Plot the percentage inhibition against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

e. Expected Results

The this compound is expected to inhibit the succinate-induced calcium flux in a dose-dependent manner. A potent antagonist will have a low nanomolar IC₅₀ value.

CompoundTargetAssayIC₅₀ (nM)
This compoundhGPR91Calcium Flux7
NF-56-EJ40hGPR91[³⁵S]GTPγS25
Compound 5ghGPR91Not specified35
cAMP Assay for hGPR91 Antagonist Activity (Overview)

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by an agonist in cells expressing hGPR91.

a. Principle

GPR91 activation by succinate leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cAMP levels. An antagonist will block this effect, restoring cAMP levels.

b. General Protocol Outline

  • Cell Treatment: Seed hGPR91 expressing cells and incubate overnight.

  • Forskolin Stimulation: Treat cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Agonist and Antagonist Addition: Add the hGPR91 agonist (succinate) in the presence of varying concentrations of the antagonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Calculate the antagonist's ability to restore cAMP levels and determine its IC₅₀.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough but gentle washing of cells after dye loading.
Cell death or membrane damage.Check cell viability. Use a lower concentration of Pluronic F-127.
Low signal-to-noise ratio Low receptor expression.Use a cell line with confirmed high expression of hGPR91.
Inactive agonist or antagonist.Verify the activity and concentration of the compounds.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension and proper mixing before plating.
Pipetting errors.Use calibrated pipettes and be consistent with technique.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of hGPR91 antagonists. The calcium flux assay is a direct and reliable method for assessing the Gq-mediated signaling of GPR91 and is well-suited for screening and lead optimization efforts. For a comprehensive understanding of an antagonist's mechanism of action, it is beneficial to also assess its effect on the Gi-mediated cAMP pathway. Careful execution of these protocols will yield valuable data for the development of novel therapeutics targeting the succinate-GPR91 signaling axis.

References

Application Notes and Protocols for SUCNR1 Antagonists in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Succinate Receptor 1 (SUCNR1) antagonists in in vivo rodent models. The information is compiled from recent studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of SUCNR1 inhibition.

Introduction to SUCNR1 and its Antagonism

Succinate Receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), is a receptor for the Krebs cycle intermediate, succinate. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1. This activation triggers various downstream signaling pathways, contributing to inflammatory responses, angiogenesis, and other pathological processes. Consequently, the antagonism of SUCNR1 has emerged as a promising therapeutic strategy for a range of diseases, including inflammatory disorders and metabolic diseases.

This guide focuses on the practical aspects of using SUCNR1 antagonists in preclinical rodent models, providing an overview of available compounds, detailed experimental protocols, and a summary of reported in vivo efficacy.

Featured SUCNR1 Antagonists for In Vivo Rodent Studies

Several SUCNR1 antagonists have been developed and characterized. Below are details for compounds that have been tested in in vivo rodent models.

Compound IDCommon Name/AliasTarget SelectivityRodent Model ApplicationKey In Vivo Outcome
Compound 7a Succinate/succinate receptor antagonist 1SUCNR1Mouse model of periodontitis50% reduction in alveolar bone loss with topical gel application[1][2][3]
Compound 4c -Human and Rat SUCNR1Rat model of succinate-induced hypertension76% amelioration of succinate-induced increase in mean arterial pressure[2]
NF-56-EJ40 -Human SUCNR1 (highly selective)Limited direct use in wild-type rodentsPrimarily for in vitro studies or in humanized rodent models[4]

Signaling Pathway of SUCNR1

SUCNR1 is a G protein-coupled receptor that primarily signals through the Gq and Gi alpha subunits. Activation by succinate initiates a cascade of intracellular events that can have both pro-inflammatory and anti-inflammatory consequences depending on the cellular context.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Binds and Activates Gq Gαq SUCNR1->Gq Activates Gi Gαi SUCNR1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Inflammation Inflammatory Response PKC->Inflammation Angiogenesis Angiogenesis PKC->Angiogenesis cAMP ↓ cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Inflammation Modulates

Caption: SUCNR1 signaling through Gq and Gi pathways.

Experimental Protocols for In Vivo Rodent Models

The following are detailed protocols for the in vivo application of SUCNR1 antagonists in rodent models, based on published studies.

Protocol 1: Topical Application of Compound 7a in a Mouse Model of Periodontitis

This protocol is adapted from the study by Guo et al. (2022), which demonstrated the efficacy of a topical gel formulation of Compound 7a in reducing inflammation and bone loss in a ligature-induced periodontitis model in mice.

Objective: To evaluate the therapeutic effect of a topical SUCNR1 antagonist on periodontal inflammation and alveolar bone loss.

Materials:

  • Animals: 8-10 week old male C57BL/6 mice.

  • SUCNR1 Antagonist: Compound 7a.

  • Vehicle for Topical Gel: Polylactic-co-glycolic acid (PLGA) and glimepiride (GMD) to form an in situ gel (ISG) formulation.

  • Ligature: 5-0 silk suture.

  • Anesthesia: Ketamine/xylazine cocktail or isoflurane.

  • Micro-CT scanner: For analysis of alveolar bone loss.

  • ELISA kits: For quantification of inflammatory cytokines (e.g., IL-1β, TNF-α).

Experimental Workflow:

Periodontitis_Workflow cluster_setup Model Induction and Treatment cluster_analysis Data Collection and Analysis Induction 1. Induce Periodontitis (Ligature placement around the second maxillary molar) Grouping 2. Randomize into Groups (e.g., Vehicle Control, Compound 7a) Induction->Grouping Treatment 3. Topical Gel Application (Apply to gums every other day for 4 weeks) Grouping->Treatment Sacrifice 4. Euthanize Mice (At the end of the treatment period) Treatment->Sacrifice Maxilla 5a. Maxilla Collection Sacrifice->Maxilla Gingiva 5b. Gingival Tissue Collection Sacrifice->Gingiva MicroCT 6a. Micro-CT Analysis (Quantify alveolar bone loss) Maxilla->MicroCT ELISA 6b. Cytokine Analysis (Measure IL-1β, TNF-α levels) Gingiva->ELISA

References

Dosage and administration of hGPR91 antagonist 1 in mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGPR91 antagonist 1, also known as compound 4c, is a potent and selective antagonist for the human G protein-coupled receptor 91 (hGPR91), a receptor for the Krebs cycle intermediate, succinate.[1][2] GPR91 is implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, and metabolic disorders.[2] These notes provide a summary of the available data on this compound and general protocols for its potential, albeit challenging, application in murine models.

Disclaimer: Published literature indicates that this compound (compound 4c) exhibits weak cross-reactivity with rodent GPR91 and possesses low oral bioavailability, which has limited its in vivo use in mice.[3] Therefore, the following protocols are generalized and should be adapted with caution, considering the compound's reported limitations in rodent models.

Compound Information and In Vitro Activity

Table 1: In Vitro Properties of this compound (Compound 4c)

PropertyValueSpeciesReference
IC₅₀ 7 nMHuman[1]

In Vivo Data (Rat Studies)

Table 2: In Vivo Administration and Effects of this compound in Wistar Rats

Animal ModelDosageAdministration RouteObserved EffectReference
Wistar rats100 mg/kgIntraperitoneal (i.p.)59% and 76% inhibition of ΔMAP at 2 and 4 hours, respectively

GPR91 Signaling Pathway

Succinate, upon binding to its receptor GPR91, can activate downstream signaling cascades. Understanding this pathway is crucial for designing experiments and interpreting results when using a GPR91 antagonist.

GPR91_Signaling GPR91 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Binds G_protein G-protein (Gi/Go, Gq) GPR91->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Migration) Ca_release->Downstream PKC->Downstream Antagonist This compound Antagonist->GPR91 Blocks

GPR91 signaling cascade upon succinate binding and its inhibition by an antagonist.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a compound like this compound to mice. It is critical to perform dose-range finding and toxicity studies before commencing efficacy experiments, especially given the lack of specific data for this compound in mice.

Preparation of Dosing Solution

Materials:

  • This compound (powder form)

  • Vehicle (e.g., DMSO, PEG400, Tween 80, saline). The choice of vehicle will depend on the compound's solubility and the administration route. Preliminary solubility testing is essential.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small amount of a solubilizing agent like DMSO to dissolve the compound. Vortex thoroughly.

  • If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Gradually add the remaining vehicle components (e.g., PEG400, Tween 80, saline) while continuously vortexing to maintain a homogenous suspension or solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition.

  • Prepare a fresh dosing solution on the day of administration.

Administration to Mice

The choice of administration route will depend on the experimental design and the compound's properties. Common routes for in vivo studies in mice include intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) injection.

Table 3: General Guidelines for Administration Routes in Mice

RouteNeedle SizeMax VolumeNotes
Intraperitoneal (i.p.) 25-27 G10 mL/kgInject into the lower right quadrant of the abdomen to avoid the bladder and cecum.
Oral (p.o.) gavage 20-22 G (ball-tipped)10 mL/kgEnsure proper technique to avoid injury to the esophagus and trachea.
Intravenous (i.v.) tail vein 27-30 G5 mL/kgRequires proper restraint and technique. Warming the tail can help dilate the veins.
Subcutaneous (s.c.) 25-27 G10 mL/kgInject into the loose skin over the back.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study in mice involving the administration of a test compound.

experimental_workflow In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Vehicle vs. Treatment) Animal_Acclimation->Group_Allocation Administration Compound Administration Group_Allocation->Administration Compound_Prep Dosing Solution Preparation Compound_Prep->Administration Monitoring Monitoring (Health & Behavior) Administration->Monitoring Data_Collection Data & Sample Collection (e.g., Blood, Tissues) Monitoring->Data_Collection Sample_Analysis Sample Analysis (e.g., Biomarker levels) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis Sample_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

A generalized workflow for conducting in vivo compound testing in mice.

Conclusion

While this compound is a potent tool for studying the hGPR91 receptor in vitro, its application in murine models is challenging due to reported weak cross-reactivity and low oral bioavailability. Researchers planning to use this compound in mice should proceed with caution, conduct thorough preliminary studies to determine an effective dose and administration route, and consider the potential for off-target effects or lack of efficacy. The development of rodent-specific GPR91 antagonists may be necessary for robust in vivo validation of this therapeutic target in mouse models of disease.

References

Application Note: Measuring hGPR91 Antagonist 1 Efficacy in Real-Time

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G-protein coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1), is a metabolic sensor activated by the Krebs cycle intermediate, succinate.[1][2] Under conditions of cellular stress, such as ischemia and inflammation, extracellular succinate levels rise, leading to the activation of GPR91.[1][2] This receptor is implicated in a variety of physiological and pathophysiological processes, including hypertension, retinal angiogenesis, and inflammation, making it an attractive therapeutic target.[1]

hGPR91 is known to couple to both Gαi and Gαq protein signaling pathways. Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, stimulation of the Gαq pathway activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn triggers the release of intracellular calcium (Ca2+).

The development of potent and selective antagonists for hGPR91 is a key area of research for potential therapeutic interventions. "hGPR91 antagonist 1" (also known as Compound 4c) has been identified as a potent and selective antagonist of human GPR91. This application note provides detailed protocols for measuring the efficacy of this compound in real-time using common cell-based assays that monitor these key signaling events.

hGPR91 Signaling Pathway

The activation of hGPR91 by its endogenous ligand, succinate, initiates two primary signaling cascades. The Gαi pathway results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gαq pathway stimulates phospholipase C, leading to an increase in intracellular calcium.

GPR91_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate hGPR91 hGPR91/SUCNR1 Succinate->hGPR91 Activates Gai Gαi hGPR91->Gai Activates Gaq Gαq hGPR91->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Antagonist This compound Antagonist->hGPR91 Blocks

hGPR91 Signaling Pathways

Quantitative Data Summary for this compound

The following table summarizes the available quantitative data for this compound (Compound 4c). The primary in vitro potency has been determined through the inhibition of succinate-induced intracellular calcium increase.

ParameterValueAssay TypeCell LineG-Protein Co-expressionReference
IC507 nMIntracellular Calcium Mobilization (FLIPR)CHO-K1Gαi5
In Vivo Efficacy59% and 76% inhibition of ΔMAP at 2 and 4 hours, respectivelyBlood Pressure ReductionWistar ratsN/A

Experimental Protocols

This section provides detailed methodologies for key real-time experiments to determine the efficacy of hGPR91 antagonists.

Protocol 1: Real-Time Intracellular Calcium Mobilization Assay using FLIPR

This protocol is designed to measure the ability of an antagonist to inhibit the succinate-induced increase in intracellular calcium, a hallmark of Gαq activation.

Experimental Workflow:

FLIPR_Workflow A Seed cells expressing hGPR91 (e.g., CHO-K1) into a 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-8) B->C D Incubate for 1 hour at 37°C C->D E Add this compound at various concentrations D->E F Incubate for 15-30 minutes E->F G Measure baseline fluorescence in FLIPR instrument F->G H Add succinate (agonist) to all wells G->H I Measure real-time fluorescence changes H->I J Data Analysis: Calculate IC50 I->J

FLIPR Calcium Assay Workflow

Materials:

  • CHO-K1 cells stably co-expressing human GPR91 and a promiscuous G-protein like Gαi5.

  • Cell culture medium (e.g., DMEM/F12)

  • 384-well black-wall, clear-bottom microplates

  • This compound (Compound 4c)

  • Succinate (agonist)

  • Calcium-sensitive dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed the CHO-K1-hGPR91 cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Add 40 µL of the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Antagonist Addition: Prepare a serial dilution of this compound in assay buffer. Add 10 µL of the antagonist solution to the respective wells. For control wells, add 10 µL of assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes in the dark.

  • FLIPR Measurement:

    • Place the cell plate and the agonist plate (containing succinate at a final concentration of EC80) into the FLIPR instrument.

    • Set the instrument to read fluorescence at an appropriate excitation and emission wavelength (e.g., 490 nm excitation, 525 nm emission for Fluo-8).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the succinate solution to the wells.

    • Continue to record the fluorescence signal in real-time for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the percent inhibition of the succinate response against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Real-Time cAMP Accumulation Assay (HTRF)

This protocol measures the ability of an antagonist to reverse the succinate-induced inhibition of cAMP production, which is mediated by the Gαi pathway.

Experimental Workflow:

cAMP_Workflow A Harvest and resuspend hGPR91-expressing cells (e.g., HEK293) B Add this compound at various concentrations A->B C Add Forskolin (to stimulate cAMP production) and Succinate (agonist) B->C D Incubate for 30 minutes at room temperature C->D E Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) D->E F Incubate for 1 hour at room temperature E->F G Read HTRF signal on a compatible plate reader F->G H Data Analysis: Calculate IC50 G->H

HTRF cAMP Assay Workflow

Materials:

  • HEK293 cells stably expressing human GPR91.

  • Cell culture medium

  • 384-well low-volume white microplates

  • This compound (Compound 4c)

  • Succinate (agonist)

  • Forskolin

  • cAMP HTRF assay kit (e.g., Cisbio cAMP dynamic 2 kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture HEK293-hGPR91 cells to 80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Antagonist and Agonist Preparation: Prepare serial dilutions of this compound. Prepare a solution of succinate at its EC80 concentration and a fixed concentration of forskolin (e.g., 1-10 µM).

  • Assay Plate Setup:

    • To the appropriate wells of the 384-well plate, add 5 µL of the antagonist dilutions.

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the succinate/forskolin mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add 5 µL of the cAMP-d2 detection reagent to each well.

    • Add 5 µL of the anti-cAMP cryptate detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the percent antagonism against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the real-time measurement of hGPR91 antagonist efficacy. By utilizing assays that probe both the Gαq (calcium mobilization) and Gαi (cAMP inhibition) signaling pathways, researchers can obtain a comprehensive understanding of the pharmacological profile of antagonists such as this compound. These real-time, cell-based assays are essential tools in the discovery and development of novel therapeutics targeting the succinate receptor.

References

hGPR91 antagonist 1 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of stock solutions for hGPR91 antagonist 1 (CAS No. 1314796-00-3). Additionally, an overview of the hGPR91 signaling pathway is included to provide context for its mechanism of action.

This compound: Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo experiments. The compound exhibits high solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility Data for this compound

SolventConcentrationNotes
DMSO≥ 125 mg/mL (≥ 236.06 mM)[1]It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects which can impact solubility.[1] The saturation point is not fully determined.[1]

Stock Solution Preparation Protocol

Proper preparation and storage of stock solutions are essential to maintain the integrity and activity of this compound. The following protocol outlines the steps for preparing stock solutions at various concentrations.

Experimental Protocol: Preparing Stock Solutions

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile polypropylene tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening. b. Weigh the desired amount of the compound using an analytical balance. c. Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration, as detailed in Table 2. d. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution if needed.[2] e. Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[1]

Table 2: Stock Solution Preparation Guide

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.8885 mL
5 mM1 mg0.3777 mL
10 mM1 mg0.1888 mL
1 mM5 mg9.4423 mL
5 mM5 mg1.8885 mL
10 mM5 mg0.9442 mL
1 mM10 mg18.8847 mL
5 mM10 mg3.7769 mL
10 mM10 mg1.8885 mL

Storage and Stability

Proper storage of both the solid compound and its stock solutions is crucial for maintaining its chemical integrity and biological activity.

Table 3: Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 monthsRecommended for long-term storage.
In Solvent-20°C1 monthSuitable for short-term storage.

hGPR91 Signaling Pathway Overview

hGPR91, also known as SUCNR1, is a G protein-coupled receptor that is endogenously activated by succinate. Upon activation, it can couple to both Gαi and Gαq protein subunits, initiating distinct downstream signaling cascades. The Gαi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase Cβ (PLCβ), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts by blocking the binding of succinate to the receptor, thereby inhibiting these downstream signaling events.

hGPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Activates hGPR91_Antagonist_1 hGPR91_Antagonist_1 hGPR91_Antagonist_1->hGPR91 Inhibits Gi Gi hGPR91->Gi Gq Gq hGPR91->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase Cβ Gq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC

Caption: hGPR91 signaling pathway and point of inhibition.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start weigh Weigh hGPR91 Antagonist 1 Powder start->weigh add_solvent Add Anhydrous DMSO to Desired Concentration weigh->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve check_dissolution Is the Solution Clear? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for hGPR91 Antagonist 1 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hGPR91 antagonist 1, also known as Compound 4c, in primary cell culture experiments. This document includes detailed protocols for the isolation, culture, and treatment of relevant primary cell types, quantitative data on the antagonist's activity, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to hGPR91 (SUCNR1) and Antagonist 1

The human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1), is a metabolic sensor activated by the Krebs cycle intermediate, succinate.[1][2] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels rise, leading to the activation of GPR91.[2] This activation triggers downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, hypertension, and retinal angiogenesis.[2][3]

This compound (Compound 4c) is a potent and selective inhibitor of the human GPR91 receptor, with a reported half-maximal inhibitory concentration (IC50) of 7 nM in cell lines expressing the human receptor. Its ability to block succinate-induced signaling makes it a valuable tool for investigating the role of the GPR91 pathway in various disease models and a potential therapeutic candidate.

GPR91 Signaling Pathway

GPR91 is coupled to both Gq and Gi alpha-subunits of heterotrimeric G proteins. Upon activation by succinate, these G proteins initiate distinct downstream signaling cascades:

  • Gq Pathway: The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is associated with cellular responses such as smooth muscle contraction and cell proliferation.

  • Gi Pathway: The Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including the ERK1/2 MAP kinase pathway. This pathway is often associated with the modulation of inflammatory responses.

GPR91_Signaling_Pathway cluster_membrane Cell Membrane GPR91 GPR91 (SUCNR1) Gq Gq GPR91->Gq Gi Gi GPR91->Gi Succinate Succinate Succinate->GPR91 Activates Antagonist1 This compound (Compound 4c) Antagonist1->GPR91 Inhibits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release cAMP_decrease ↓ cAMP AC->cAMP_decrease Inflammation Modulation of Inflammation ERK->Inflammation Proliferation Cell Proliferation Ca_release->Proliferation cAMP_decrease->Inflammation

Data Presentation: In Vitro Activity of GPR91 Antagonists

The following tables summarize the in vitro activity of this compound (Compound 4c) and another commonly used SUCNR1 antagonist, NF-56-EJ40, for comparative purposes.

Table 1: this compound (Compound 4c) Activity

ParameterCell TypeSpeciesValueReference(s)
IC50CHO-K1 cells expressing hGPR91Human7 nM
InhibitionU937 cells (human myeloid)HumanBlocked succinate-induced IL-1β release
InhibitionPrimary mouse Kupffer cellsMouseInhibited M1 polarization

Table 2: NF-56-EJ40 (SUCNR1 Antagonist) Activity

ParameterCell TypeSpeciesValueReference(s)
IC50Cells expressing hSUCNR1Human25 nM
KiCells expressing hSUCNR1Human33 nM
Concentration for InhibitionHUVECs and MacrophagesHuman4 µM
Concentration for InhibitionPrimary Human MacrophagesHuman100 nM

Experimental Protocols

The following are detailed protocols for the use of this compound in primary cell cultures.

Protocol 1: Inhibition of Succinate-Induced Cytokine Release in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the isolation of BMDMs, followed by treatment with this compound and subsequent stimulation with succinate to measure the inhibition of inflammatory cytokine production.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L929-cell conditioned medium (as a source of M-CSF)

  • This compound (Compound 4c)

  • Succinate, sodium salt

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Isolation and Differentiation of BMDMs:

    • Euthanize mice and sterilize with 70% ethanol.

    • Isolate femur and tibia from both hind legs under sterile conditions.

    • Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

    • Centrifuge the cell suspension, lyse red blood cells, and resuspend in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium).

    • Culture the cells for 7 days, replacing the medium on day 4, to allow differentiation into macrophages.

  • Antagonist Treatment and Stimulation:

    • Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Pre-treat the cells with the antagonist or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with succinate (e.g., 100 µM) and/or LPS (e.g., 100 ng/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

BMDM_Workflow cluster_isolation BMDM Isolation & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate Isolate Bone Marrow from Mouse Femur & Tibia Differentiate Differentiate with M-CSF (7 days) Isolate->Differentiate Plate Plate Differentiated BMDMs Differentiate->Plate Pretreat Pre-treat with This compound (1 hr) Plate->Pretreat Stimulate Stimulate with Succinate and/or LPS (24 hr) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect->ELISA

Protocol 2: Assessment of this compound on M2 Polarization of Human Monocyte-Derived Macrophages

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization towards an M2 phenotype, with the assessment of the antagonist's effect.

Materials:

  • Human PBMCs isolated from buffy coats

  • RPMI-1640 medium

  • Human serum

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • IL-4 and IL-13

  • This compound (Compound 4c)

  • Succinate

  • TRIzol reagent and qPCR reagents

  • Antibodies for flow cytometry (e.g., CD206, CD163)

Procedure:

  • Differentiation of Monocyte-Derived Macrophages:

    • Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

    • Adhere monocytes to tissue culture plates for 2 hours in RPMI-1640.

    • Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% human serum and M-CSF (50 ng/mL) for 6 days to differentiate into macrophages (M0).

  • M2 Polarization and Antagonist Treatment:

    • On day 7, replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to induce M2 polarization.

    • Simultaneously, treat the cells with different concentrations of this compound or vehicle.

    • Add succinate (e.g., 100 µM) to the relevant wells.

    • Incubate for 48 hours.

  • Analysis of M2 Polarization Markers:

    • qPCR: Lyse the cells with TRIzol, extract RNA, and perform reverse transcription followed by quantitative PCR to measure the expression of M2 marker genes (e.g., MRC1 (CD206), TGM2, IL-10).

    • Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against M2 surface markers (e.g., CD206, CD163) for analysis.

Protocol 3: Investigating the Effect of this compound on Primary Mouse Hepatocytes

This protocol outlines the isolation of primary mouse hepatocytes and the subsequent investigation of the antagonist's effect on succinate-mediated signaling.

Materials:

  • C57BL/6 mice

  • Collagenase Type IV

  • Hepatocyte wash medium (e.g., HBSS)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Percoll

  • This compound (Compound 4c)

  • Succinate

  • Reagents for Western blotting or other downstream analyses

Procedure:

  • Isolation of Primary Hepatocytes:

    • Perform a two-step in situ collagenase perfusion of the mouse liver.

    • Excise the perfused liver, gently dissociate the cells, and filter the cell suspension.

    • Purify the hepatocytes from non-parenchymal cells using Percoll gradient centrifugation.

    • Assess cell viability using Trypan blue exclusion.

  • Hepatocyte Culture and Treatment:

    • Plate the viable hepatocytes on collagen-coated plates in hepatocyte culture medium and allow them to attach for a few hours.

    • Replace the medium with fresh medium and pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with succinate for the desired time period.

  • Downstream Analysis:

    • Lyse the cells to extract protein or RNA.

    • Analyze the activation of signaling pathways (e.g., phosphorylation of ERK by Western blot) or changes in gene expression (by qPCR) in response to succinate and the antagonist.

Hepatocyte_Workflow cluster_isolation Hepatocyte Isolation cluster_treatment Culture & Treatment cluster_analysis Analysis Perfuse Collagenase Perfusion of Mouse Liver Purify Purify Hepatocytes with Percoll Gradient Perfuse->Purify Plate Plate Hepatocytes on Collagen-Coated Plates Purify->Plate Pretreat Pre-treat with This compound (1 hr) Plate->Pretreat Stimulate Stimulate with Succinate Pretreat->Stimulate Lyse Lyse Cells for Protein/RNA Extraction Stimulate->Lyse Analyze Analyze Signaling Pathways (e.g., Western Blot, qPCR) Lyse->Analyze

Conclusion

This compound (Compound 4c) is a valuable research tool for elucidating the role of the succinate-GPR91 signaling axis in primary cell models. The protocols provided herein offer a framework for investigating its effects on immune cells and hepatocytes. Researchers should optimize antagonist concentrations and treatment times for their specific primary cell type and experimental conditions. The provided data and visualizations serve as a reference for designing and interpreting these experiments.

References

Application Notes and Protocols for Commercially Available and Validated hGPR91 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commercially available human G protein-coupled receptor 91 (hGPR91) antagonists, including their quantitative data, and detailed protocols for their validation. hGPR91, also known as succinate receptor 1 (SUCNR1), is a promising therapeutic target for a variety of diseases, including hypertension, diabetes, and inflammation.[1]

Commercially Available hGPR91 Antagonists

Several potent and selective hGPR91 antagonists have been developed and are commercially available for research purposes. The following table summarizes their key quantitative data.

Compound NameAlternate NamesVendor(s)hGPR91 IC50 (nM)hGPR91 Ki (nM)Selectivity
NF-56-EJ40 -MedChemExpress, Selleck Chemicals, ProbeChem2533Highly selective for human GPR91 over rat GPR91.
hGPR91 antagonist 1 Compound 4cMedChemExpress7->1000-fold selective against hGPR99.
hGPR91 antagonist 3 Compound 5gMedChemExpress, BenchChem35-Orally active.
Compound 7e --180-Orally bioavailable, >100-fold selective against hGPR99.
SUCNR1 inhibitor 20 -ProbeChem88-Potent and selective inhibitor.

GPR91 Signaling Pathways

hGPR91 is known to couple to two primary G protein signaling pathways: the Gq/11 pathway and the Gi/o pathway.[2][3][4][5] Understanding these pathways is crucial for designing and interpreting antagonist validation assays.

  • Gq/11 Pathway: Activation of the Gq/11 pathway by succinate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).

  • Gi/o Pathway: The Gi/o pathway is initiated by the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These two distinct signaling cascades provide the basis for robust functional assays to characterize hGPR91 antagonist activity.

GPR91_Signaling_Pathways cluster_Gq Gq Pathway cluster_Gi Gi Pathway Succinate_Gq Succinate GPR91_Gq hGPR91 Succinate_Gq->GPR91_Gq Gq Gq/11 GPR91_Gq->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Succinate_Gi Succinate GPR91_Gi hGPR91 Succinate_Gi->GPR91_Gi Gi Gi/o GPR91_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: GPR91 dual signaling pathways.

Experimental Protocols for hGPR91 Antagonist Validation

The following are detailed protocols for the in vitro and in vivo validation of hGPR91 antagonists.

In Vitro Validation: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium following GPR91 activation, and its inhibition by an antagonist. This assay primarily assesses the Gq pathway.

FLIPR_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293 cells expressing hGPR91 in 384-well plates incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->load_dye add_antagonist Add hGPR91 antagonist at various concentrations load_dye->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add succinate (EC80 concentration) incubate_antagonist->add_agonist read_fluorescence Measure fluorescence using FLIPR add_agonist->read_fluorescence calculate_inhibition Calculate percent inhibition read_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: FLIPR assay workflow for hGPR91 antagonists.

Materials:

  • HEK293 cells stably expressing hGPR91

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black-wall, clear-bottom plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • hGPR91 antagonist (test compound)

  • Succinate (agonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-hGPR91 cells in culture medium.

    • Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Aspirate the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Antagonist Addition:

    • Prepare serial dilutions of the hGPR91 antagonist in the assay buffer.

    • Add the antagonist solutions to the respective wells of the cell plate. Include vehicle control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of succinate in the assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the instrument to add the succinate solution to all wells simultaneously and immediately begin measuring fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The fluorescence signal will increase upon agonist addition. The peak fluorescence intensity is used for analysis.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Validation: cAMP Accumulation Assay

This protocol measures the ability of an antagonist to block the succinate-induced inhibition of cAMP production, targeting the Gi pathway.

cAMP_Workflow cluster_prep_cAMP Cell Preparation cluster_assay_cAMP Assay Procedure cluster_analysis_cAMP Data Analysis seed_cells_cAMP Seed CHO-K1 cells expressing hGPR91 in 384-well plates incubate_overnight_cAMP Incubate overnight seed_cells_cAMP->incubate_overnight_cAMP pre_treat Pre-treat cells with hGPR91 antagonist incubate_overnight_cAMP->pre_treat incubate_antagonist_cAMP Incubate pre_treat->incubate_antagonist_cAMP add_forskolin_agonist Add Forskolin and Succinate incubate_antagonist_cAMP->add_forskolin_agonist incubate_final Incubate add_forskolin_agonist->incubate_final lyse_cells Lyse cells incubate_final->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP calculate_reversal Calculate reversal of inhibition measure_cAMP->calculate_reversal plot_curve_cAMP Plot dose-response curve calculate_reversal->plot_curve_cAMP determine_ic50_cAMP Determine IC50 value plot_curve_cAMP->determine_ic50_cAMP

Caption: cAMP assay workflow for hGPR91 antagonists.

Materials:

  • CHO-K1 cells stably expressing hGPR91

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • 384-well plates

  • hGPR91 antagonist (test compound)

  • Succinate (agonist)

  • Forskolin (to stimulate cAMP production)

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

  • Assay buffer (e.g., HBSS)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating:

    • Seed CHO-K1-hGPR91 cells into 384-well plates and incubate overnight.

  • Assay:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the assay buffer containing IBMX to all wells.

    • Add serial dilutions of the hGPR91 antagonist to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a mixture of succinate (at its EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells. The forskolin concentration should be chosen to produce a robust cAMP signal.

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis:

    • Succinate will inhibit the forskolin-induced cAMP production. The antagonist will reverse this inhibition.

    • Calculate the percentage of reversal of inhibition for each antagonist concentration.

    • Plot the percentage of reversal against the log of the antagonist concentration and fit the data to determine the IC50 value.

In Vivo Validation: Succinate-Induced Blood Pressure Model in Rats

This protocol provides a general framework for assessing the in vivo efficacy of hGPR91 antagonists by measuring their ability to block succinate-induced changes in blood pressure.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rat strain

  • hGPR91 antagonist

  • Succinate

  • Vehicle for drug administration (e.g., saline, DMSO/polyethylene glycol)

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimate the rats to the housing conditions and blood pressure measurement procedures for several days.

    • Measure and record the baseline mean arterial pressure (MAP) for each animal.

  • Antagonist Administration:

    • Administer the hGPR91 antagonist or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and timing will depend on the pharmacokinetic properties of the compound.

  • Succinate Challenge:

    • At a predetermined time after antagonist administration, administer a bolus of succinate (e.g., via intravenous injection) to challenge the GPR91 system. The dose of succinate should be sufficient to cause a measurable increase in blood pressure in vehicle-treated animals.

  • Blood Pressure Monitoring:

    • Continuously monitor and record the MAP for a set period after the succinate challenge.

  • Data Analysis:

    • Calculate the change in MAP from baseline in both the vehicle- and antagonist-treated groups.

    • Compare the succinate-induced pressor response between the two groups to determine the in vivo efficacy of the antagonist. A significant reduction in the pressor response in the antagonist-treated group indicates target engagement and functional blockade of GPR91.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Validating SUCNR1 Antagonist Effects using CRISPR-Cas9 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate receptor 1 (SUCNR1), also known as GPR91, is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate.[1] Emerging evidence has implicated the succinate-SUCNR1 signaling axis in a variety of physiological and pathological processes, including inflammation, immune response, metabolic regulation, and hypertension.[2] Consequently, SUCNR1 has garnered significant interest as a potential therapeutic target for a range of diseases.

The development and validation of specific SUCNR1 antagonists are crucial for advancing our understanding of its function and for progressing therapeutic programs. A key strategy for validating the on-target effect of a putative antagonist is to demonstrate its lack of activity in a system where the target receptor has been removed. The CRISPR-Cas9 gene-editing technology provides a powerful tool for the precise and efficient knockout of SUCNR1 in cellular models.[3]

This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of SUCNR1 in a model cell line (HEK293T) and the subsequent validation of antagonist effects using functional assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the SUCNR1 signaling pathway, the experimental workflow for generating and validating SUCNR1 knockout cells, and the logic for validating antagonist effects.

SUCNR1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate SUCNR1 SUCNR1 (GPCR) Succinate->SUCNR1 Activates Antagonist Antagonist Antagonist->SUCNR1 Blocks Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC Activates ERK p-ERK Gq->ERK Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Experimental Workflow cluster_ko SUCNR1 Knockout Generation cluster_validation Antagonist Validation A gRNA Design & Cloning B Transfection of HEK293T Cells (Cas9 & gRNA plasmids) A->B C Single Cell Cloning B->C D Genomic DNA Extraction & PCR C->D E Sanger Sequencing D->E Validation of Indels F Western Blot for SUCNR1 E->F Confirmation of Knockout G Functional Assays F->G H Luciferase Reporter Assay G->H I Calcium Mobilization Assay G->I J Western Blot (p-ERK) G->J Antagonist Validation Logic cluster_cells Cell Lines cluster_treatment Treatment cluster_response Expected Response WT Wild-Type (WT) Cells (SUCNR1+/+) Agonist Succinate (Agonist) WT->Agonist Antagonist Test Compound (Antagonist) WT->Antagonist KO Knockout (KO) Cells (SUCNR1-/-) KO->Agonist KO->Antagonist WT_Response Agonist induces response. Antagonist blocks response. Agonist->WT_Response KO_Response No response to agonist. Antagonist has no effect. Agonist->KO_Response Antagonist->WT_Response Antagonist->KO_Response

References

Troubleshooting & Optimization

hGPR91 antagonist 1 off-target effects assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hGPR91 antagonist 1 (also known as compound 4c). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound, also referred to as compound 4c, is a potent and selective antagonist of the human GPR91 receptor, also known as the succinate receptor 1 (SUCNR1).[1][2] It has a reported IC50 of 7 nM for human GPR91.[1][2]

Q2: What is the known selectivity profile of this compound?

A2: this compound has demonstrated high selectivity. It is over 1000-fold selective against the most closely related G protein-coupled receptor, hGPR99.[1] Additionally, it was found to be over 100-fold selective in a "Drug Matrix screening," though the specific targets in this panel are not publicly detailed.

Q3: What are the recommended starting concentrations for in vitro assays?

A3: Based on its IC50 of 7 nM, a good starting point for in vitro functional assays would be to use a concentration range that brackets this value. A typical 10-point dose-response curve might start at 1 µM and go down to 0.1 nM.

Q4: In which functional assays can I test the activity of this compound?

A4: The activity of this compound can be assessed in various functional assays that measure G protein-coupled receptor activation. Since GPR91 is known to couple to both Gi/o and Gq/11 proteins, suitable assays include:

  • Calcium Flux Assays (e.g., FLIPR): To measure Gq-mediated intracellular calcium mobilization.

  • cAMP Assays: To measure Gi-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.

  • GTPγS Binding Assays: To measure the direct activation of G proteins upon receptor stimulation.

Q5: Are there any known liabilities or challenging properties of this compound?

A5: While potent, compound 4c has been reported to have poor oral bioavailability. For in vivo studies, intraperitoneal administration has been used.

Troubleshooting Guides

Calcium Flux (FLIPR) Assay
Issue Potential Cause Troubleshooting Steps
High background fluorescence - Cell autofluorescence- Dye overloading- Media components- Use a plate reader with appropriate filters.- Optimize dye concentration and loading time.- Use phenol red-free media for the assay.
No response to succinate (agonist) - Low receptor expression- G protein uncoupling- Inactive agonist- Use a cell line with confirmed hGPR91 expression.- Ensure the use of a cell line with appropriate Gq coupling or co-express a promiscuous G protein like Gα15/16.- Verify the activity of the succinate stock solution.
Inconsistent antagonist effect - Insufficient pre-incubation time- Compound precipitation- Optimize the pre-incubation time with the antagonist (typically 15-30 minutes).- Check the solubility of the antagonist in the assay buffer. Consider using a lower concentration of DMSO.
High well-to-well variability - Uneven cell plating- Pipetting errors- Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consider automated liquid handlers for improved precision.
cAMP Assay
Issue Potential Cause Troubleshooting Steps
No inhibition of forskolin-stimulated cAMP by succinate - Low receptor expression- Inefficient Gi coupling- Confirm hGPR91 expression and functionality.- Ensure the cell line expresses functional Gi proteins.
High basal cAMP levels - Endogenous receptor activity- High phosphodiesterase (PDE) activity- Serum-starve cells prior to the assay.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.
Variable antagonist IC50 values - Assay window is too small- Agonist concentration is not optimal- Optimize the forskolin and succinate concentrations to achieve a robust and reproducible assay window.- Use an EC80 concentration of succinate for antagonist testing.
GTPγS Binding Assay
Issue Potential Cause Troubleshooting Steps
Low signal-to-noise ratio - Low receptor density in membranes- Suboptimal GDP or Mg2+ concentration- Prepare membranes from a cell line with high hGPR91 expression.- Titrate GDP and Mg2+ concentrations to find the optimal balance between basal and agonist-stimulated binding.
High non-specific binding - [35S]GTPγS sticking to filter plates- Pre-soak filter plates in wash buffer.- Ensure rapid and efficient washing steps.
Inconsistent results between experiments - Membrane preparation variability- Degradation of [35S]GTPγS- Use a consistent protocol for membrane preparation and store aliquots at -80°C.- Use fresh [35S]GTPγS and keep it on ice.

Data Presentation

On-Target Potency and Selectivity of this compound
Target Assay Type IC50 (nM) Selectivity Fold Reference
Human GPR91 (SUCNR1) Functional Assay7-
Human GPR99 Functional Assay>7000>1000
Drug Matrix Panel Not Specified>700>100

Experimental Protocols

Representative Protocol: hGPR91 Antagonist Calcium Flux Assay

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing hGPR91 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • The day before the assay, plate cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

3. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the antagonist dilutions to the respective wells and incubate at 37°C for 15-30 minutes.

4. Agonist Addition and Signal Reading:

  • Prepare a solution of succinate at a concentration that elicits an EC80 response.

  • Place the plate in a FLIPR instrument.

  • Initiate reading and add 5 µL of the succinate solution to all wells.

  • Measure the fluorescence signal for at least 120 seconds.

5. Data Analysis:

  • Calculate the percentage of inhibition for each antagonist concentration relative to the succinate-only control.

  • Plot the dose-response curve and determine the IC50 value.

Visualizations

GPR91_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 hGPR91 Succinate->GPR91 Activates hGPR91_Antagonist_1 This compound hGPR91_Antagonist_1->GPR91 Inhibits Gi Gi GPR91->Gi Gq Gq GPR91->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Ca2+ Ca2+ PLC->Ca2+ Experimental_Workflow_Antagonist_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate hGPR91-expressing cells B Culture overnight A->B D Load cells with fluorescent dye B->D C Prepare antagonist dilutions E Pre-incubate with antagonist C->E D->E F Add agonist (Succinate) E->F G Measure signal (e.g., fluorescence) F->G H Calculate % inhibition G->H I Generate dose-response curve H->I J Determine IC50 I->J Troubleshooting_Logic Start Assay Issue (e.g., No Antagonist Effect) Q1 Is there a robust agonist (succinate) response? Start->Q1 A1_Yes Proceed to check antagonist-related parameters Q1->A1_Yes Yes A1_No Troubleshoot agonist/cell health: - Check cell viability - Confirm receptor expression - Verify agonist concentration and activity Q1->A1_No No Q2 Is the antagonist pre-incubation time and concentration appropriate? A1_Yes->Q2 A2_Yes Investigate compound properties: - Check solubility in assay buffer - Assess potential compound interference with assay signal Q2->A2_Yes Yes A2_No Optimize assay conditions: - Increase pre-incubation time - Re-evaluate concentration range Q2->A2_No No

References

Technical Support Center: Optimizing hGPR91 Antagonist 1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing hGPR91 antagonist 1 (also known as compound 4c) in cell-based assays. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to optimize your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (compound 4c) is a potent and selective antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1][2][3] It has a reported IC₅₀ of 7 nM for human GPR91.[1][4] The receptor's natural ligand is succinate, an intermediate in the Krebs cycle. hGPR91 activation is coupled to Gαi, which inhibits adenylyl cyclase and decreases intracellular cAMP levels, and to Gαq, which activates phospholipase C, leading to an increase in intracellular calcium. This compound blocks the binding of succinate to the receptor, thereby inhibiting these downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and activity of the compound. The recommended storage conditions are summarized below.

Format Storage Temperature Duration Notes
Powder-20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO)-80°C6 monthsPrepare single-use aliquots to avoid repeated freeze-thaw cycles.
-20°C1 monthFor more frequent use.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 529.53 g/mol ), you would dissolve it in 188.85 µL of high-purity, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. Ensure you are using anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of many small molecules is limited in aqueous solutions. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. If you observe any precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it may indicate poor solubility or instability.

Q5: What cell lines are suitable for this compound assays?

A5: Chinese Hamster Ovary (CHO-K1) cells co-expressing the human GPR91 receptor and a promiscuous G-protein alpha subunit, such as Gαqi5, have been successfully used to characterize this compound. Other suitable cell lines would include those endogenously expressing hGPR91 at sufficient levels or other host cell lines (e.g., HEK293) engineered to overexpress the receptor.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration in cell-based assays.

Issue 1: No or Weak Antagonist Effect

Possible Cause Troubleshooting Steps
Compound Degradation - Ensure the compound has been stored correctly as per the guidelines. - Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Poor Solubility in Assay Medium - When diluting the DMSO stock, add it to the aqueous medium while vortexing to ensure rapid mixing. - Visually inspect the final working solution for any signs of precipitation. - Consider using a lower final concentration of this compound. - The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Suboptimal Agonist Concentration - The concentration of the agonist (succinate) used to stimulate the receptor will significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC₈₀ (the concentration that gives 80% of the maximal response) to provide a sufficient window to observe antagonism.
Incorrect Cell Passage Number - Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
Cell Health Issues - Regularly check cells for viability and morphology. - Test for mycoplasma contamination, which can alter cellular responses.

Issue 2: High Background Signal or Off-Target Effects

Possible Cause Troubleshooting Steps
High Compound Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits GPR91 without causing non-specific effects or cytotoxicity.
DMSO Cytotoxicity - Prepare a vehicle control with the same final concentration of DMSO as used for this compound to assess the effect of the solvent on the cells.
Compound Purity - If possible, verify the purity of the compound using analytical methods such as HPLC-MS.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Calcium Mobilization Assay (FLIPR Assay)

This protocol is adapted for a 96-well format and is based on the characterization of this compound in CHO-K1 cells co-expressing hGPR91 and Gαqi5.

Materials:

  • CHO-K1 cells co-expressing hGPR91 and Gαqi5

  • Cell culture medium (e.g., DMEM/F-12, 10% FBS, selection antibiotics)

  • This compound

  • Succinate

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or similar calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest cells and seed them into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution (e.g., Fluo-4 AM with Pluronic F-127 and optional probenecid in Assay Buffer).

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration.

    • Prepare a 4x solution of succinate at its EC₈₀ concentration in Assay Buffer.

  • Antagonist Incubation:

    • After dye loading, wash the cells gently with Assay Buffer.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.

  • Fluorescence Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the 4x succinate solution to all wells.

    • Measure the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition of the succinate response by this compound at each concentration.

    • Plot the data to determine the IC₅₀ value.

cAMP Assay

This protocol is a general guide for a Gαi-coupled receptor antagonist assay.

Materials:

  • Cells expressing hGPR91 (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • This compound

  • Succinate

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding:

    • Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer containing IBMX.

    • Prepare a solution of succinate at its EC₈₀ concentration and a solution of forskolin in assay buffer.

  • Antagonist Incubation:

    • Add the this compound dilutions or vehicle to the cells and incubate for a predetermined time.

  • Agonist and Forskolin Stimulation:

    • Add a mixture of succinate and forskolin to the wells. Forskolin is used to stimulate adenylyl cyclase and generate a measurable cAMP signal, which is then inhibited by the Gαi-coupled receptor activation.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the succinate-induced decrease in forskolin-stimulated cAMP levels by this compound at each concentration.

    • Plot the data to determine the IC₅₀ value.

Mandatory Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits G_alpha_i Gαi GPR91->G_alpha_i G_alpha_q Gαq GPR91->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP ↓ cAMP IP3 ↑ IP₃ Ca2 ↑ [Ca²⁺]i

Caption: hGPR91 signaling pathways and their inhibition by antagonist 1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed hGPR91- expressing cells Dye_Loading 2. Load cells with calcium indicator dye Cell_Seeding->Dye_Loading Compound_Prep 3. Prepare antagonist and agonist dilutions Dye_Loading->Compound_Prep Antagonist_Incubation 4. Incubate cells with antagonist Compound_Prep->Antagonist_Incubation Agonist_Stimulation 5. Stimulate with agonist (Succinate) Antagonist_Incubation->Agonist_Stimulation Readout 6. Measure fluorescence (FLIPR) Agonist_Stimulation->Readout IC50_Calc 7. Calculate IC₅₀ Readout->IC50_Calc

Caption: Workflow for hGPR91 antagonist concentration optimization.

Troubleshooting_Tree Start No or Weak Antagonist Effect Check_Solubility Is the compound soluble in the assay medium? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Yes Sol_No No Check_Solubility->Sol_No No Check_Agonist Is the agonist (succinate) concentration optimal (EC₈₀)? Ag_Yes Yes Check_Agonist->Ag_Yes Yes Ag_No No Check_Agonist->Ag_No No Check_Cells Are the cells healthy and at a low passage number? Cell_Yes Yes Check_Cells->Cell_Yes Yes Cell_No No Check_Cells->Cell_No No Check_Storage Was the antagonist stored correctly? Are dilutions fresh? Store_Yes Yes Check_Storage->Store_Yes Yes Store_No No Check_Storage->Store_No No Sol_Yes->Check_Agonist Improve_Sol Improve solubilization: - Vortex during dilution - Lower final [DMSO] - Lower antagonist concentration Sol_No->Improve_Sol Ag_Yes->Check_Cells Optimize_Ag Optimize agonist concentration: - Perform agonist dose-response - Use EC₈₀ for antagonist assay Ag_No->Optimize_Ag Cell_Yes->Check_Storage Optimize_Cells Optimize cell culture: - Use low passage cells - Check for contamination - Confirm receptor expression Cell_No->Optimize_Cells Further_Investigate Further Investigation Needed Store_Yes->Further_Investigate Improve_Storage Improve compound handling: - Aliquot stock solutions - Prepare fresh dilutions daily - Store at recommended temps Store_No->Improve_Storage

Caption: Troubleshooting decision tree for weak antagonist effect.

References

hGPR91 antagonist 1 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, long-term storage, and handling of hGPR91 antagonist 1. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. The recommended storage conditions are summarized in the table below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1][2] The presence of water can affect the solubility and stability of the compound. To aid dissolution, you can gently warm the solution to 37°C and sonicate.[2]

Q3: What is the stability of this compound stock solutions?

A3: Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of many small molecules, including this compound, is limited in aqueous solutions. For experiments in aqueous buffers or cell culture media, it is best to prepare the working solution fresh on the day of use. If you observe any precipitation when diluting the DMSO stock solution, it may indicate poor solubility or instability.

Q5: Are there any specific handling precautions for this compound?

A5: Yes, you should handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash your hands thoroughly after handling.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no antagonist activity in experiments Compound Degradation: The antagonist may have degraded due to improper storage or handling.- Ensure the compound has been stored according to the recommended conditions in Table 1 . - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. - Avoid multiple freeze-thaw cycles of the stock solution by using single-use aliquots.
Poor Solubility: The antagonist may have precipitated out of the aqueous experimental buffer.- When diluting the DMSO stock, add it to the aqueous medium while vortexing to ensure rapid mixing. - Visually inspect the final working solution for any signs of precipitation. - Consider using a lower final concentration of the antagonist. - The final concentration of DMSO in cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Precipitation observed when preparing working solutions Low Aqueous Solubility: The antagonist has limited solubility in aqueous solutions.- Prepare fresh dilutions for immediate use. - Increase the percentage of DMSO as a co-solvent if your experimental system allows, but be mindful of potential solvent effects. Always include a vehicle control with the same DMSO concentration. - Use a buffer with a pH that favors the solubility of the compound, if known.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°C3 yearsStore desiccated.
4°C2 yearsStore desiccated.
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Before opening, bring the vial of solid this compound to room temperature to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To facilitate dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.

  • Visually inspect the solution to ensure the compound has completely dissolved.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: General Procedure for Assessing Aqueous Stability

  • Prepare a fresh solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium) at the final working concentration from a DMSO stock solution.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.

  • Calculate the percentage of the antagonist remaining at each time point relative to the initial concentration to determine its stability over time.

  • Visually inspect the solution for any signs of precipitation at each time point.

Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits Gq Gαq GPR91->Gq Gi Gαi GPR91->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP produces Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_inhibition PKA Inhibition cAMP->PKA_inhibition leads to Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_inhibition->Cellular_Response

Caption: GPR91 signaling pathway and its inhibition by this compound.

Experimental_Workflow A Prepare Stock Solution (this compound in annhydrous DMSO) B Aliquot for Single Use A->B Recommended C Store Aliquots (-80°C or -20°C) B->C D Prepare Fresh Working Solution (Dilute DMSO stock in aqueous buffer) C->D Use one aliquot per experiment E Perform Experiment (e.g., cell-based assay) D->E F Analyze Results E->F

Caption: Recommended workflow for handling this compound.

References

Troubleshooting inconsistent results with hGPR91 antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hGPR91 antagonist 1 (also known as compound 4c). Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound (compound 4c) is a potent and selective antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1][2] It has a reported IC50 of 7 nM for hGPR91.[1][2]

Q2: How should I store and handle this compound?

To ensure the stability and activity of the antagonist, proper storage is critical.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Data compiled from multiple sources.[1]

It is recommended to prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily.

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Ensure you use anhydrous, high-purity DMSO to improve solubility and stability. Gentle warming and sonication can aid in dissolution.

Q4: What is the mechanism of action of this compound?

This compound acts as a competitive antagonist at the hGPR91 receptor. It binds to the receptor and prevents its activation by the endogenous ligand, succinate. This blockage inhibits downstream signaling pathways.

Troubleshooting Inconsistent Results

Issue 1: Little to No Antagonist Activity Observed

If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Compound Degradation - Confirm that the compound has been stored correctly as per the recommended conditions. - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Poor Solubility in Assay Medium - When diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even mixing. - Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
Suboptimal Antagonist Concentration - Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions. The reported IC50 of 7 nM is a starting point, but the effective concentration may vary.
Low Receptor Expression - Verify the expression level of hGPR91 in your cell line or tissue of interest. Low receptor expression will result in a diminished response to both the agonist (succinate) and the antagonist. - Use cells with a consistent and low passage number, as receptor expression can decrease with excessive passaging.
Cell Health Issues - Regularly monitor cell viability and morphology. Unhealthy cells may not respond appropriately to stimuli. - Perform routine testing for mycoplasma contamination, as it can significantly alter cellular responses.
Species Specificity - Be aware that some GPR91 antagonists exhibit species-specific activity. For instance, another common antagonist, NF-56-EJ40, is highly selective for human SUCNR1 and shows almost no activity towards the rat ortholog. While this compound has shown activity in rats, its potency might differ across species.
Issue 2: High Background or Off-Target Effects

If you observe unexpected effects or high background noise in your assay, consider these factors:

Potential CauseTroubleshooting Steps
High Antagonist Concentration - High concentrations of the antagonist may lead to non-specific, off-target effects. Perform a dose-response curve to identify the optimal concentration that provides specific inhibition without causing off-target effects.
DMSO Cytotoxicity - The final concentration of DMSO in your cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity. - Always include a vehicle control (medium with the same final concentration of DMSO as the antagonist-treated samples) to assess the effect of the solvent on your cells.
Selectivity - While this compound is reported to be highly selective, it is good practice to consider potential off-target effects, especially at higher concentrations. The antagonist has been shown to be over 1000-fold selective against the closely related hGPR99.

Experimental Protocols & Visualizations

hGPR91 Signaling Pathway

hGPR91 is a G protein-coupled receptor that can couple to both Gαi and Gαq protein subunits.

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.

GPR91_Signaling cluster_membrane Cell Membrane GPR91 hGPR91 Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq Succinate Succinate Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca

hGPR91 signaling and antagonism.
Experimental Workflow: Calcium Flux Assay

This workflow outlines the key steps for measuring the antagonistic activity of this compound using a calcium flux assay.

Calcium flux assay workflow.
Troubleshooting Logic Tree

This diagram provides a logical approach to troubleshooting experiments where this compound is not performing as expected.

troubleshooting_logic Start Inconsistent or No Antagonist Effect Check_Compound Check Compound Integrity (Storage, Aliquoting, Fresh Prep) Start->Check_Compound Check_Solubility Verify Solubility in Assay Medium Check_Compound->Check_Solubility If OK Result_OK Problem Resolved Check_Compound->Result_OK If Issue Found & Corrected Check_Concentration Optimize Antagonist Concentration (Dose-Response) Check_Solubility->Check_Concentration If OK Check_Solubility->Result_OK If Issue Found & Corrected Check_Cells Assess Cell Health and Receptor Expression Check_Concentration->Check_Cells If OK Check_Concentration->Result_OK If Issue Found & Corrected Check_Assay Review Assay Protocol (Controls, Reagents) Check_Cells->Check_Assay If OK Check_Cells->Result_OK If Issue Found & Corrected Check_Assay->Result_OK If Issue Found & Corrected Result_Not_OK Issue Persists Check_Assay->Result_Not_OK If OK

Troubleshooting inconsistent results.

References

Minimizing in vivo toxicity of hGPR91 antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of hGPR91 antagonist 1, also known as compound 4c.

Frequently Asked Questions (FAQs)

Q1: What is this compound (compound 4c) and what is its primary mechanism of action?

A1: this compound (compound 4c) is a potent and selective small molecule antagonist for the human G protein-coupled receptor 91 (hGPR91), with an IC50 of 7 nM.[1][2] Its endogenous ligand is succinate.[2] By blocking the binding of succinate to GPR91, it inhibits downstream signaling pathways. GPR91 activation has been implicated in various pathophysiological processes, including renal hypertension, autoimmune diseases, and retinal angiogenesis.[2]

Q2: Has the in vivo toxicity of this compound been characterized?

A2: Publicly available literature does not contain detailed in vivo toxicity studies for this compound (4c). The initial discovery paper focused on its synthesis, potency, and a pharmacodynamic assay in rats to demonstrate target engagement.[2] One study noted that weak cross-reactivity with rodent GPR91 and low oral bioavailability prevented its use in their in vivo arthritis model. Researchers should assume that the toxicity profile is not fully characterized and proceed with caution, incorporating rigorous toxicity monitoring in their experimental design.

Q3: What are the potential on-target and off-target toxicities to consider for a GPR91 antagonist?

A3: On-target effects: Since GPR91 is involved in physiological processes, its blockade could potentially lead to adverse effects. For instance, succinate-GPR91 signaling is reported to play roles in thermogenesis and skeletal muscle adaptation to exercise. Long-term antagonism might interfere with these functions. GPR91 is also expressed in various tissues including the kidneys, liver, heart, and on immune cells, suggesting that on-target inhibition could have wide-ranging effects.

Off-target effects: Off-target activity, where the antagonist binds to other proteins, is a common cause of toxicity for small molecule inhibitors. These effects are unpredictable without specific screening and can lead to a range of adverse events. It is crucial to assess the selectivity of the antagonist against closely related receptors (like GPR99) and a broader panel of common off-targets.

Q4: What are the first steps to take if I observe adverse effects in my animal model?

A4: If you observe adverse effects such as weight loss, lethargy, or organ-specific issues, the first step is to perform a dose-response study to determine if the effects are dose-dependent. It is also essential to include vehicle-only control groups to ensure the effects are caused by the compound and not the formulation. A thorough clinical observation of the animals is necessary, followed by hematology, blood chemistry, and histopathological analysis of key organs.

Troubleshooting Guide: In Vivo Toxicity

This guide provides a structured approach to identifying and mitigating potential toxicity issues during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected mortality or severe morbidity at target dose Acute toxicity of the compound.- Immediately halt the experiment and perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Re-evaluate the formulation and administration route for potential issues.
Significant weight loss (>15-20%) in treated animals General toxicity, dehydration, or reduced food intake.- Monitor food and water intake daily.- Consider a pair-fed control group.- Perform blood chemistry analysis to check for metabolic disturbances.
Signs of organ-specific toxicity (e.g., elevated liver enzymes, kidney markers) Compound accumulation or off-target effects in specific organs.- Conduct a full histopathological examination of major organs (liver, kidneys, spleen, heart, lungs, brain).- Perform toxicokinetic (TK) studies to understand compound exposure in plasma and tissues.
Inconsistent or unexpected pharmacological effect Poor bioavailability, rapid metabolism, or off-target pharmacology.- Verify target engagement in vivo if possible.- Characterize the pharmacokinetic profile of the compound.- Screen for off-target activities in relevant in vitro assays.
Adverse effects related to the vehicle/formulation Poor solubility, precipitation of the compound upon injection, or toxicity of the vehicle itself.- Test the vehicle alone as a control group.- Assess the solubility and stability of the formulation.- Consider alternative, well-tolerated vehicle formulations.

Key Experimental Protocols

General In Vivo Acute Toxicity Assessment

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities of this compound.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), including both males and females.

  • Dosing:

    • Administer the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

    • Start with a single dose administration across a range of doses. A suggested starting point could be based on the effective dose in pharmacodynamic studies, with escalating doses (e.g., 3-fold or 5-fold increments).

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals continuously for the first few hours post-dosing and then daily for up to 14 days.

    • Record clinical signs of toxicity using a functional observation battery (e.g., changes in posture, activity, breathing, and autonomic signs).

    • Measure body weight daily.

  • Endpoint Analysis:

    • At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

    • The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Sub-Acute Toxicity Study (e.g., 28-Day)

Objective: To evaluate the toxicity of this compound following repeated dosing.

Methodology:

  • Animal Model: As per the acute toxicity study.

  • Dosing:

    • Administer the compound daily for 28 consecutive days at three dose levels (low, medium, high) based on the MTD data.

    • Include a vehicle control group.

  • Monitoring:

    • Conduct daily clinical observations and weekly body weight measurements.

    • Perform interim blood collections (e.g., weekly or bi-weekly) for hematology and clinical chemistry.

  • Endpoint Analysis:

    • At the end of the 28-day period, perform a comprehensive necropsy.

    • Analyze blood for CBC and a full clinical chemistry panel.

    • Conduct detailed histopathology on a full range of tissues.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound (4c) and other relevant GPR91 antagonists.

Table 1: Potency of Selected GPR91 Antagonists

CompoundTargetIC50Reference
This compound (4c) human GPR91 7 nM ****
hGPR91 antagonist 3 (5g)human GPR9135 nM
hGPR91 antagonist 3 (5g)rat GPR91135 nM
NF-56-EJ40human GPR9125 nM
SUCNR1-IN-1human SUCNR188 nM

Table 2: Pharmacodynamic and Physicochemical Properties of this compound (4c)

ParameterValueSpeciesReference
Inhibition of ΔMAP (2 hours) 59% Rat ****
Inhibition of ΔMAP (4 hours) 76% Rat ****
Plasma Protein Binding 99% Rat ****
Microsomal Clearance (RLM) 0.2 nmol/min/mg Rat ****

Visualizations

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 Succinate->GPR91 activates G_protein Gαi/Gαq GPR91->G_protein couples to PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Cell Activation) cAMP->Downstream_Effects Ca_release->Downstream_Effects PKC->Downstream_Effects hGPR91_antagonist_1 This compound hGPR91_antagonist_1->GPR91 inhibits In_Vivo_Toxicity_Workflow Start Start: Compound Ready for In Vivo Testing Dose_Range_Finding Acute Toxicity / Dose-Range Finding (Single Dose, escalating concentrations) Start->Dose_Range_Finding Determine_MTD Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->Determine_MTD Repeated_Dose_Study Sub-Acute or Chronic Toxicity Study (e.g., 28-day repeated dosing at 3 levels) Determine_MTD->Repeated_Dose_Study Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Repeated_Dose_Study->Monitoring Endpoint_Analysis Terminal Endpoint Analysis (Hematology, Clinical Chemistry, Histopathology) Monitoring->Endpoint_Analysis Report Final Toxicity Report Endpoint_Analysis->Report Troubleshooting_Adverse_Effects Adverse_Event Adverse Event Observed (e.g., Weight Loss, Morbidity) Is_Dose_Dependent Is the effect dose-dependent? Adverse_Event->Is_Dose_Dependent Check_Vehicle Is the effect seen in the vehicle control group? Is_Dose_Dependent->Check_Vehicle Yes Re-evaluate Re-evaluate Experiment Design Is_Dose_Dependent->Re-evaluate No Compound_Toxicity Likely Compound-Related Toxicity Check_Vehicle->Compound_Toxicity No Vehicle_Issue Likely Vehicle/Formulation Issue Check_Vehicle->Vehicle_Issue Yes Action_Compound Action: - Lower the dose - Assess PK/PD - Screen for off-targets Compound_Toxicity->Action_Compound Action_Vehicle Action: - Reformulate the compound - Use a different vehicle Vehicle_Issue->Action_Vehicle Action_Compound->Re-evaluate Action_Vehicle->Re-evaluate

References

hGPR91 antagonist 1 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hGPR91 antagonist 1. The information is designed to address common challenges, with a focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also identified as Compound 4c, is a potent and selective antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1).[1][2] It has a reported IC50 value of 7 nM for hGPR91.[2] This small molecule is utilized in research to investigate the physiological and pathological roles of the GPR91 signaling pathway, which has been implicated in conditions like renal hypertension, autoimmune diseases, and retinal angiogenesis.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's integrity and activity. The recommended storage conditions are summarized below.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder-20°C3 years
4°C2 years
DMSO Stock Solution-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of ≥ 125 mg/mL (236.06 mM).[3] However, it is expected to have low solubility in aqueous buffers, a common characteristic of many small molecule inhibitors.

Q4: Why does my this compound precipitate when I dilute my DMSO stock into an aqueous buffer?

A4: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. It occurs because the compound's solubility limit is exceeded when the highly concentrated DMSO stock is diluted into an aqueous medium. The DMSO is diluted to a point where it can no longer keep the hydrophobic compound in solution.

Q5: How does the hGPR91 receptor signal, and what is the mechanism of action of the antagonist?

A5: The hGPR91 receptor is activated by its endogenous ligand, succinate. Upon activation, it can couple to G proteins, primarily from the Gi and Gq families. This initiates downstream signaling cascades that can lead to various cellular responses, including modulation of intracellular calcium levels. This compound acts by binding to the receptor and blocking the binding of succinate, thereby inhibiting the initiation of these signaling pathways.

Below is a diagram illustrating the GPR91 signaling pathway and the point of inhibition by the antagonist.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 Succinate->GPR91 Activates Antagonist Antagonist Antagonist->GPR91 Inhibits Gi Gi GPR91->Gi Activates Gq Gq GPR91->Gq Activates AC AC Gi->AC Inhibits PLC PLC Gq->PLC Activates Downstream_Gq Downstream Signaling PLC->Downstream_Gq Downstream_Gi Downstream Signaling AC->Downstream_Gi

GPR91 signaling and its inhibition by an antagonist.

Troubleshooting Guide: Solubility in Aqueous Buffers

This guide provides a systematic approach to address solubility challenges with this compound in your experiments.

Problem: The compound precipitates out of solution during my experiment.

Below is a workflow to troubleshoot and resolve this issue.

Troubleshooting_Workflow Start Precipitation Observed Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Dilution_Method Optimize Dilution Method Prep_Stock->Dilution_Method Test_Cosolvents Test Co-solvents Dilution_Method->Test_Cosolvents Still Precipitates Success Compound Soluble in Aqueous Buffer Dilution_Method->Success Resolved Adjust_pH Adjust Buffer pH Test_Cosolvents->Adjust_pH Still Precipitates Test_Cosolvents->Success Resolved Use_Cyclodextrin Use Cyclodextrins Adjust_pH->Use_Cyclodextrin Still Precipitates Adjust_pH->Success Resolved Use_Cyclodextrin->Success Resolved

Workflow for troubleshooting poor compound solubility.
Experimental Protocols

1. Preparation of a High-Concentration Stock Solution in DMSO

This is the essential first step for working with this compound.

  • Objective: To create a concentrated stock solution that can be diluted into aqueous buffers.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Sonication in a water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.

2. Optimized Dilution into Aqueous Buffer

The method of dilution can significantly impact whether the compound stays in solution.

  • Objective: To dilute the DMSO stock into the final aqueous buffer while minimizing precipitation.

  • Procedure:

    • Pre-warm your aqueous assay buffer to the experimental temperature.

    • While vortexing the aqueous buffer, add the small volume of the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound quickly.

    • Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.5%) to avoid solvent effects on your biological system.

    • Always include a vehicle control in your experiment with the same final concentration of DMSO.

3. Using Co-solvents

If direct dilution still results in precipitation, a co-solvent can be incorporated into the aqueous buffer.

  • Objective: To increase the solubility of the antagonist in the final aqueous solution.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

  • Procedure:

    • Prepare your aqueous buffer containing a small percentage of the chosen co-solvent (e.g., 1-10%).

    • Follow the optimized dilution protocol described above, adding the DMSO stock to the co-solvent-containing buffer.

    • The optimal percentage of co-solvent will need to be determined empirically and should be compatible with your experimental system.

4. pH Adjustment of the Buffer

The solubility of compounds with ionizable groups can be pH-dependent.

  • Objective: To determine if altering the pH of the aqueous buffer improves solubility.

  • Procedure:

    • If the structure of this compound contains acidic or basic functional groups, its solubility may be altered by pH.

    • Prepare a series of your experimental buffer at different pH values.

    • Test the solubility of the antagonist in each buffer using the optimized dilution method.

    • Note that the optimal pH for solubility must also be compatible with your biological assay.

5. Encapsulation with Cyclodextrins

Cyclodextrins are used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Objective: To enhance aqueous solubility by complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., a 45% w/v solution).

    • Add the solid this compound directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting solution can then be used for your experiments.

By systematically following this guide, researchers can overcome the solubility challenges associated with this compound and ensure reliable and reproducible experimental results.

References

Impact of serum proteins on hGPR91 antagonist 1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing hGPR91 antagonist 1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the impact of serum proteins on the antagonist's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potency?

A1: this compound, also referred to as compound 4c, is a potent and selective antagonist of the human G protein-coupled receptor 91 (hGPR91), also known as succinate receptor 1 (SUCNR1).[1][2] It has an IC50 of 7 nM for hGPR91.[1][2]

Q2: How significantly does this compound bind to plasma proteins?

A2: this compound exhibits very high plasma protein binding. In studies with rat plasma, the protein binding was determined to be 99%.[1] This high level of binding means that only a small fraction of the antagonist is free to interact with its target receptor, a critical consideration for in vitro and in vivo experiments.

Q3: Which serum proteins are most likely to bind to this compound?

A3: The primary drug-binding proteins in plasma are albumin and alpha-1-acid glycoprotein (AAG). Generally, acidic and neutral drugs tend to bind to albumin, while basic drugs have a higher affinity for AAG. The specific binding profile of this compound to these individual proteins would depend on its physicochemical properties.

Q4: How can the high protein binding of this compound affect my experimental results?

A4: High plasma protein binding can significantly impact experimental outcomes. In cell-based functional assays, the presence of serum proteins in the culture medium will reduce the free concentration of the antagonist, leading to an apparent decrease in potency (a rightward shift in the IC50 curve). For in vivo studies, high protein binding affects the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound, including its distribution, clearance, and half-life.

Q5: Should I use serum in my cell-based functional assays for this compound?

A5: The decision to include serum depends on the experimental goal. To determine the intrinsic potency of the antagonist at the receptor, it is advisable to perform assays in serum-free or low-serum conditions. However, to better predict the antagonist's activity in a more physiologically relevant environment, conducting experiments in the presence of serum (e.g., human serum or fetal bovine serum) is recommended. When using serum, it is crucial to state the percentage used in your experimental protocol.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and relevant serum proteins.

ParameterValueSpecies/ConditionsReference
This compound (Compound 4c)
IC50 for hGPR917 nMHuman
Plasma Protein Binding99%Rat
Human Serum Proteins
Albumin Concentration35 - 50 g/LHuman Plasma
Alpha-1-Acid Glycoprotein (AAG) Concentration0.5 - 1.0 g/LHuman Plasma

Troubleshooting Guides

Issue 1: Observed Potency of this compound is Lower than Expected in Cell-Based Assays
  • Possible Cause: Presence of serum proteins in the cell culture medium binding to the antagonist and reducing its free concentration.

  • Troubleshooting Steps:

    • Quantify Serum Concentration: Ensure the percentage of serum in your assay medium is consistent across all experiments.

    • Serum-Free Conditions: Perform the assay in a serum-free medium to determine the intrinsic potency of the antagonist. If the potency increases significantly, serum protein binding is the likely cause of the initial observation.

    • Use Purified Proteins: To understand the specific contribution of major serum proteins, perform the assay in the presence of purified human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG) at physiological concentrations.

    • Measure Free Concentration: If feasible, use techniques like equilibrium dialysis to measure the free concentration of the antagonist in your specific assay medium.

Issue 2: High Variability in Experimental Results
  • Possible Cause 1: Inconsistent concentrations of serum proteins in different batches of serum.

  • Troubleshooting Steps:

    • Use a Single Lot of Serum: For a series of experiments, use the same lot of fetal bovine serum (FBS) or human serum to minimize variability.

    • Characterize Serum: If possible, quantify the albumin and AAG concentrations in the serum lot being used.

  • Possible Cause 2: Nonspecific binding of the antagonist to labware. Highly lipophilic and protein-bound compounds can adhere to plastic surfaces.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Utilize low-protein-binding microplates for your assays.

    • Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer can help reduce nonspecific binding. This should be optimized to ensure it does not interfere with the assay.

    • Pre-saturation: Pre-incubating the labware with a protein solution (like BSA) can sometimes block nonspecific binding sites.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis

This protocol provides a method to determine the fraction of this compound bound to plasma proteins.

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device

    • Human plasma (or plasma from other species of interest)

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound in plasma at the desired concentration (e.g., 1 µM).

    • Add the plasma sample containing the antagonist to the sample chamber of the RED device.

    • Add PBS to the buffer chamber of the RED device.

    • Incubate the sealed device at 37°C with gentle shaking for the time required to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the antagonist in both samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is then calculated as: % Protein Binding = (1 - fu) * 100

Protocol 2: hGPR91 Antagonist Functional Assay using a FLIPR Calcium Mobilization Assay

This protocol describes how to measure the inhibitory activity of this compound on succinate-induced calcium mobilization in cells expressing hGPR91.

  • Materials:

    • HEK293 cells stably expressing hGPR91 and a G-protein like Gα16 that couples to the calcium pathway.

    • Cell culture medium (with and without serum, as required)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

    • This compound

    • Succinate (the natural agonist for hGPR91)

    • FLIPR (Fluorometric Imaging Plate Reader) instrument

  • Procedure:

    • Cell Plating: Plate the hGPR91-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1 hour at 37°C).

    • Antagonist Pre-incubation: Prepare serial dilutions of this compound. Add the antagonist dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Agonist Stimulation: Prepare a solution of succinate at a concentration that elicits a submaximal response (e.g., EC80).

    • FLIPR Measurement: Place the cell plate in the FLIPR instrument. Initiate the reading to establish a baseline fluorescence. The instrument will then add the succinate solution to the wells, and the resulting change in fluorescence (indicating calcium mobilization) is recorded over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of wells with no antagonist (100% activity) and wells with a maximal concentration of antagonist or no agonist (0% activity).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

hGPR91_Signaling_Pathway succinate Succinate hGPR91 hGPR91 Receptor succinate->hGPR91 Activates antagonist This compound antagonist->hGPR91 Blocks Gq Gq hGPR91->Gq Activates Gi Gi hGPR91->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the hGPR91 receptor.

experimental_workflow cluster_assay Functional Assay with Serum start This compound (Total Concentration) binding Binding Equilibrium start->binding serum Serum Proteins (Albumin, AAG) serum->binding free_drug Free Antagonist binding->free_drug bound_drug Protein-Bound Antagonist (Inactive) binding->bound_drug cell_assay Cell-Based Assay (e.g., FLIPR) free_drug->cell_assay readout Observed Potency (IC50) cell_assay->readout

Caption: Impact of serum protein binding on antagonist activity.

References

Addressing batch-to-batch variability of hGPR91 antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hGPR91 antagonist 1. The information is designed to help address specific issues you may encounter during your experiments, with a focus on tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also referred to as compound 4c, is a potent and selective small molecule antagonist of the human G protein-coupled receptor 91 (GPR91), also known as the succinate receptor 1 (SUCNR1).[1][2][3] It has a reported IC50 of 7 nM for the human receptor.[4] The antagonist works by binding to the GPR91 receptor, thereby blocking the binding of its endogenous ligand, succinate. This prevents the activation of downstream signaling pathways.

2. What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the compound's integrity and prevent degradation, which can be a significant source of experimental variability.

Table 1: Storage and Handling Recommendations for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
4°CUp to 2 yearsStore in a dry, dark place.
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparation.[4]
-20°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparation.

3. How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO). The compound is soluble in DMSO at concentrations of 125 mg/mL or higher. To aid dissolution, you can gently warm the solution to 37°C and use sonication. Always ensure the compound is fully dissolved before use.

4. I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability is a common issue with synthetic small molecules and can arise from several factors:

  • Purity: The presence of impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the assay.

  • Isomeric Composition: If the compound has chiral centers, the ratio of enantiomers or diastereomers might differ between batches, leading to variations in activity.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Solubility: Different batches might exhibit slight differences in solubility, affecting the effective concentration in your assay.

It is crucial to have a consistent quality control process for each new batch.

Troubleshooting Guide: Inconsistent Antagonist Activity

If you are observing lower than expected potency or variability in the inhibitory effect of this compound, consider the following troubleshooting steps.

Step 1: Verify Compound Integrity and Preparation

Table 2: Initial Checks for Compound-Related Issues

Potential IssueRecommended Action
Compound Degradation * Confirm that the compound has been stored according to the recommendations in Table 1. * Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. * Avoid multiple freeze-thaw cycles.
Inaccurate Concentration * Verify the calculations for your serial dilutions. * Ensure your pipettes are calibrated. * Confirm the initial concentration of your stock solution.
Poor Solubility * Visually inspect the highest concentration of your working solution for any precipitation. * If precipitation is observed, consider lowering the highest concentration or adding a small amount of a solubilizing agent (ensure it does not affect your assay).
Step 2: Evaluate Experimental Assay Conditions

Variability can also be introduced by the experimental setup.

Table 3: Troubleshooting Cell-Based Assay Parameters

Potential IssueRecommended Action
Cell Health and Passage Number * Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.
Inconsistent Cell Seeding * Ensure a single-cell suspension before plating. * Mix the cell suspension gently between pipetting to maintain a uniform density.
Agonist (Succinate) Concentration * Use an agonist concentration that elicits a submaximal response (typically EC80) to provide a clear window for observing antagonism. * If the agonist concentration is too high, it can overcome the antagonist's effect.
Incubation Times * Pre-incubate the cells with this compound before adding the agonist (succinate) to allow the antagonist to bind to the receptor. A typical pre-incubation time is 15-30 minutes. * Optimize the agonist stimulation time to capture the peak signaling response.
Assay Signal Window * Ensure a sufficient signal-to-background ratio in your assay. A small signal window can make it difficult to resolve a dose-dependent inhibition.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_compound Compound Integrity cluster_assay Assay Parameters cluster_qc Batch Quality Control start Inconsistent this compound Activity Observed check_storage Verify Storage Conditions (Table 1) start->check_storage check_prep Review Solution Preparation (Fresh Aliquots, DMSO quality) check_storage->check_prep check_solubility Inspect for Precipitation check_prep->check_solubility decision_compound Compound Issues Resolved? check_solubility->decision_compound check_cells Assess Cell Health (Viability, Passage #) check_agonist Optimize Agonist (Succinate) Concentration (EC80) check_cells->check_agonist check_incubation Verify Incubation Times (Pre-incubation with antagonist) check_agonist->check_incubation decision_assay Assay Issues Resolved? check_incubation->decision_assay run_hplc Perform HPLC/LC-MS Analysis (Purity Check) confirm_identity Confirm Identity (Mass Spec, NMR) run_hplc->confirm_identity decision_batch New Batch Required? confirm_identity->decision_batch decision_compound->check_cells No end_success Experiment Successful decision_compound->end_success Yes decision_assay->run_hplc No decision_assay->end_success Yes decision_batch->end_success No, batch is OK end_contact Contact Supplier for New Batch/Further Info decision_batch->end_contact Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Analytical Quality Control of this compound Batches

To ensure consistency between batches, perform the following analytical tests.

Table 4: Recommended QC Tests for this compound

TechniquePurposeAcceptance Criteria
HPLC/UPLC To determine the purity of the compound.Purity ≥ 98% (or as specified by the supplier). A consistent peak retention time and profile between batches.
LC-MS To confirm the identity (molecular weight) of the compound.Observed mass should match the expected mass of this compound (529.53 g/mol ).
¹H-NMR To confirm the chemical structure of the compound.The resulting spectrum should be consistent with the known structure of this compound and the reference spectrum.
Protocol 2: Functional Characterization using a Calcium Mobilization Assay

This protocol is based on the method used for the initial characterization of this compound.

1. Cell Culture:

  • Use a suitable cell line, such as CHO-K1 or HEK293, stably expressing human GPR91 (hGPR91). To enhance the signal for this Gαi-coupled receptor via the calcium pathway, co-expression of a promiscuous G protein like Gα15, Gα16, or a chimeric G protein (e.g., Gαqi5) is recommended.

  • Culture the cells in the recommended medium until they reach 80-90% confluency.

  • Seed the cells into 96-well or 384-well black, clear-bottom microplates at an optimized density and incubate overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Prepare a solution of succinate (the agonist) at a concentration of 2x the final desired EC80 concentration.

  • Using a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR), add the antagonist dilutions to the cell plate and pre-incubate for 15-30 minutes.

4. Data Acquisition:

  • Establish a baseline fluorescence reading.

  • Add the succinate solution to the wells to stimulate the receptor.

  • Measure the change in fluorescence intensity over time.

5. Data Analysis:

  • Calculate the percentage of inhibition of the succinate response for each concentration of the antagonist.

  • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the GPR91 Signaling Pathways

GPR91 is known to couple to both Gαi and Gαq G-proteins.

GPR91_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Blocks Gq Gαq GPR91->Gq Activates Gi Gαi GPR91->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Activation Gi->ERK Activates via βγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: GPR91 signaling pathways and the inhibitory action of the antagonist.

References

Validation & Comparative

Validating hGPR91 Antagonist 1 Efficacy: A Comparative Guide Using Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hGPR91 antagonist 1 (also known as compound 4c) with other alternatives, focusing on its validation using genetic models. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in the evaluation and application of this potent GPR91 antagonist.

GPR91 Antagonists: A Comparative Overview

The development of selective antagonists for the succinate receptor GPR91 (SUCNR1) is a promising avenue for therapeutic intervention in a range of inflammatory and metabolic diseases. This section compares key characteristics of this compound and other notable GPR91 antagonists.

AntagonistChemical Name/AliasIC50 (human GPR91)Species SelectivityKey In Vivo Efficacy DataReference
This compound Compound 4c7 nMActive on human and rat GPR9176% inhibition of succinate-induced increase in mean arterial pressure in rats at 100 mg/kg i.p.[1][1][2]
NF-56-EJ40 Not specified25 nMHighly selective for human GPR91; almost no activity towards rat SUCNR1.[3][4]Interrupts succinate/IL-1β signaling in human umbilical vein endothelial cells (HUVECs) and macrophages.
hGPR91 antagonist 3 Compound 5g35 nMActive on human and rat GPR91 (IC50: 135 nM)Orally bioavailable.
Compound 7e Not specified180 nMActive on human GPR91Orally bioavailable (%F: 87).

Validating Efficacy with Genetic Models: Experimental Protocol

Genetic models, particularly GPR91 knockout (Sucnr1-/-) mice, are invaluable tools for validating the on-target effects of GPR91 antagonists. Below is a detailed protocol for a representative in vivo efficacy study based on a succinate-induced hypertension model.

Objective: To assess the in vivo efficacy of a GPR91 antagonist in a succinate-induced hypertension model using both wild-type and GPR91 knockout mice.

Animal Models:

  • Wild-type (WT) mice (e.g., C57BL/6J)

  • GPR91 knockout (Sucnr1-/-) mice on the same genetic background

Materials:

  • This compound (Compound 4c)

  • Succinate solution (sterile, for injection)

  • Vehicle control for the antagonist

  • Saline solution

  • Telemetry devices for blood pressure monitoring (or tail-cuff system)

Experimental Procedure:

  • Animal Preparation and Acclimatization:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for at least one week of acclimatization before any procedures.

    • If using telemetry, surgically implant devices according to the manufacturer's instructions and allow for a recovery period of at least one week.

  • Grouping and Dosing:

    • Randomly assign both WT and Sucnr1-/- mice to the following treatment groups (n=8-10 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + Succinate

      • Group 3: this compound + Succinate

    • Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Succinate Challenge and Blood Pressure Measurement:

    • At a predetermined time post-antagonist administration (e.g., 30 minutes), administer a bolus of succinate (e.g., 10 mg/kg, i.v. or i.p.) or saline.

    • Continuously monitor mean arterial pressure (MAP) and heart rate for a defined period (e.g., up to 4 hours) using the implanted telemetry system or at regular intervals with a tail-cuff system.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each animal.

    • Compare the succinate-induced pressor response in vehicle-treated WT mice to that in antagonist-treated WT mice to determine the percentage of inhibition.

    • The succinate challenge should not elicit a significant pressor response in the Sucnr1-/- mice, confirming the GPR91-dependency of the effect.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed differences between groups.

Visualizing the GPR91 Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of GPR91 and the process of antagonist validation, the following diagrams are provided.

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Binds G_protein Gαi/q GPR91->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase (Inhibition) G_protein->AC ERK ERK1/2 G_protein->ERK JNK JNK G_protein->JNK PI3K PI3K/Akt G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release CaMKII CaMKIIδ Ca2_release->CaMKII cAMP ↓ cAMP AC->cAMP NFkB NF-κB ERK->NFkB JNK->NFkB Hypertrophy Cellular Hypertrophy PI3K->Hypertrophy Inflammation Inflammation NFkB->Inflammation HDAC5 HDAC5 (Cytoplasmic Translocation) CaMKII->HDAC5 HDAC5->Hypertrophy

Caption: GPR91 Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis & Validation Animal_Models Select Animal Models (Wild-Type & GPR91 KO) Grouping Randomize Animals into Treatment Groups Animal_Models->Grouping Antagonist_Prep Prepare GPR91 Antagonist and Vehicle Control Antagonist_Prep->Grouping Dosing Administer Antagonist or Vehicle Grouping->Dosing Challenge Induce GPR91 Activation (e.g., Succinate Injection) Dosing->Challenge Measurement Measure Physiological Readout (e.g., Blood Pressure) Challenge->Measurement Data_Collection Collect and Quantify Data Measurement->Data_Collection Comparison Compare Responses: WT vs. KO Vehicle vs. Antagonist Data_Collection->Comparison Validation Confirm On-Target Efficacy Comparison->Validation

Caption: Workflow for Validating GPR91 Antagonist Efficacy.

Discussion and Future Directions

The data presented demonstrate that this compound is a potent inhibitor of the GPR91 receptor with proven in vivo efficacy in a rat model of succinate-induced hypertension. Genetic models, such as GPR91 knockout mice, are essential for confirming that the observed effects of such antagonists are indeed mediated through the intended target. For instance, studies using GPR91 deficient mice have been instrumental in demonstrating the receptor's role in conditions like rheumatoid arthritis and diabetic nephropathy.

While direct head-to-head comparative studies of this compound and other antagonists like NF-56-EJ40 in genetic models are currently lacking in the published literature, the available data allow for an indirect comparison. This compound shows efficacy in a rodent model, suggesting cross-species activity, whereas NF-56-EJ40 is highly human-specific. This is a critical consideration for the translational development of these compounds.

Future studies should aim to directly compare the efficacy of this compound with other GPR91 antagonists in various disease models using both wild-type and GPR91 knockout animals. Such studies will be crucial for establishing a definitive efficacy profile and for selecting the most promising candidates for clinical development. Furthermore, exploring the efficacy of these antagonists in "humanized" mouse models expressing the human GPR91 receptor could provide more translatable data for antagonists with high species selectivity.

References

Cross-reactivity of hGPR91 antagonist 1 with other succinate receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of hGPR91 antagonist 1 with other succinate receptors. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and research applications.

Introduction

hGPR91, also known as Succinate Receptor 1 (SUCNR1), is a G protein-coupled receptor (GPCR) that is activated by the Krebs cycle intermediate, succinate. It has emerged as a promising therapeutic target for a range of diseases, including hypertension, inflammation, and diabetic nephropathy. The development of selective antagonists for hGPR91 is a key area of research. This guide focuses on "this compound," identified as compound 4c in scientific literature, and compares its selectivity against other known succinate receptors and related GPCRs.[1][2]

The closest structural homolog to SUCNR1 is GPR99, also known as the oxoglutarate receptor 1 (OXGR1), which is activated by another Krebs cycle intermediate, α-ketoglutarate. Due to this homology, assessing the cross-reactivity of SUCNR1 antagonists against GPR99 is a critical step in determining their selectivity and potential for off-target effects.

Comparative Analysis of hGPR91 Antagonists

The selectivity of this compound (compound 4c) and other notable SUCNR1 antagonists has been evaluated against the closely related GPR99 receptor. The following table summarizes the available quantitative data.

AntagonistTarget ReceptorIC50 (nM)Selectivity vs. hGPR99Reference
This compound (Compound 4c) hGPR91 (SUCNR1) 7 >1000-fold [1][2]
NF-56-EJ40hGPR91 (SUCNR1)25Highly selective (specific value vs GPR99 not stated, but shows almost no activity towards rat SUCNR1)[3]
Compound 2chGPR91 (SUCNR1)30>1000-fold
Compound 5ghGPR91 (SUCNR1)35>100-fold
Compound 7ehGPR91 (SUCNR1)180>100-fold

Data Interpretation:

As evidenced by the data, This compound (compound 4c) demonstrates exceptional potency and selectivity. With an IC50 of 7 nM for human GPR91 and a selectivity of over 1000-fold against the most closely related receptor, hGPR99, it stands out as a highly specific research tool and a promising candidate for further therapeutic development. Other compounds from the same chemical series, such as 2c, also exhibit high selectivity, while compounds 5g and 7e, though less potent, still maintain a significant selectivity margin of over 100-fold against hGPR99. NF-56-EJ40 is another potent and highly selective antagonist for human SUCNR1.

Signaling Pathways

To understand the functional implications of antagonist binding, it is essential to consider the signaling pathways of the receptors.

hGPR91 (SUCNR1) Signaling Pathway

hGPR91 is known to couple to two primary G protein signaling pathways:

  • Gαi/o: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq/11: This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

GPR91_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Binds G_protein Gαi & Gαq hGPR91->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

hGPR91 (SUCNR1) dual signaling pathways.
GPR99 (OXGR1) Signaling Pathway

GPR99 is primarily coupled to the Gαq/11 signaling pathway. Upon activation by its endogenous ligand, α-ketoglutarate, it stimulates phospholipase C, leading to an increase in intracellular calcium levels.

GPR99_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha_KG α-Ketoglutarate GPR99 GPR99 (OXGR1) alpha_KG->GPR99 Binds Gq_protein Gαq GPR99->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Exp_Workflow Cell_Culture 1. Cell Culture (e.g., CHO-K1 or HEK293 cells) Transfection 2. Transient Transfection (with receptor and G-protein expression vectors) Cell_Culture->Transfection Plating 3. Cell Plating (in 96- or 384-well plates) Transfection->Plating Compound_Addition 4. Compound Addition (Test antagonist at various concentrations) Plating->Compound_Addition Agonist_Stimulation 5. Agonist Stimulation (Succinate for hGPR91, α-KG for GPR99) Compound_Addition->Agonist_Stimulation Signal_Detection 6. Signal Detection (FLIPR for Ca²⁺, Luminescence/FRET for cAMP) Agonist_Stimulation->Signal_Detection Data_Analysis 7. Data Analysis (IC50 determination) Signal_Detection->Data_Analysis

References

Designing appropriate negative and positive controls for hGPR91 antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Selecting Controls for hGPR91 Antagonist Studies

An objective comparison of control strategies for validating antagonists targeting the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor (SUCNR1).

The succinate receptor hGPR91 (SUCNR1) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases, including hypertension, liver fibrosis, and rheumatoid arthritis.[1][2] As research into novel hGPR91 antagonists accelerates, the rigorous validation of their specificity and mechanism of action is paramount. This guide provides a framework for designing experiments with appropriate positive and negative controls to ensure the reliability and reproducibility of findings.

Understanding hGPR91 Signaling

Succinate, a key intermediate in the citric acid cycle, is the natural ligand for hGPR91.[3] Upon activation, the receptor primarily couples to Gi and Gq G-proteins.[4] This dual coupling initiates two main signaling cascades:

  • Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the mobilization of intracellular calcium ([Ca2+]i).

An effective hGPR91 antagonist is expected to block these succinate-induced signaling events.

GPR91_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR91 hGPR91/SUCNR1 Gq Gq GPR91->Gq Activates Gi Gi GPR91->Gi Activates Succinate Succinate Succinate->GPR91 Activates Antagonist hGPR91 Antagonist 1 Antagonist->GPR91 Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca2 ↑ [Ca2+]i PLC->Ca2 cAMP ↓ cAMP AC->cAMP

Caption: hGPR91 (SUCNR1) signaling pathways initiated by succinate.

Comparison of Control Strategies

The selection of appropriate controls is critical for distinguishing specific on-target effects from non-specific or off-target phenomena. Below is a comparison of essential positive and negative controls for characterizing a novel hGPR91 antagonist.

Control Type Control Agent/System Purpose Advantages Considerations
Positive Control (Agonist) SuccinateTo confirm functional receptor expression and assay validity.Endogenous ligand, physiologically relevant.Can be metabolized by cells, potentially confounding long-term assays.
cis-Epoxysuccinic acidA potent synthetic agonist to establish a maximal response baseline.Higher potency than succinate, not a metabolic intermediate.Commercial availability may be limited.
Positive Control (Antagonist) NF-56-EJ40To serve as a benchmark for antagonist potency and efficacy.A well-characterized, high-affinity, and selective hGPR91 antagonist.Shows species selectivity with low activity on the rat receptor.
This compound (Compound 4c)A reference antagonist to compare against the novel compound.Potent and selective antagonist with a published profile.May have distinct off-target effects compared to the test antagonist.
Negative Control Vehicle (e.g., DMSO)To control for effects of the solvent used to dissolve the antagonist.Essential baseline for all experiments.Concentration should be kept constant across all conditions and as low as possible.
Inactive Structural AnalogTo demonstrate that the observed effect is not due to the chemical scaffold itself.Provides strong evidence for on-target activity.Often not readily available and may require custom synthesis.
Receptor-Null CellsTo confirm that the antagonist's effect is dependent on hGPR91 expression.The most definitive control for on-target specificity.Requires generating stable knockout/knockdown cell lines or using parental cell lines.

Key Experimental Protocols and Data Interpretation

The following protocols describe standard assays for quantifying the activity of an hGPR91 antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the Gq-mediated signaling pathway. An antagonist will inhibit the increase in intracellular calcium induced by an agonist.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing hGPR91 (and a calcium-sensitive biosensor like aequorin or loaded with a dye like Fura-2 AM) in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of "this compound" and the reference antagonist (e.g., NF-56-EJ40). Include vehicle-only and agonist-only wells.

  • Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a concentration of succinate that elicits a submaximal response (EC80) to all wells.

  • Signal Detection: Measure the resulting fluorescence or luminescence signal using a plate reader (e.g., FLIPR).

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Expected Quantitative Data:

CompoundTargetIC50 (nM)
This compound (Test)hGPR917.0
NF-56-EJ40 (Reference)hGPR9125.0
This compound (Test)hGPR99 (selectivity)>10,000
cAMP Inhibition Assay

This assay measures the Gi-mediated signaling pathway. An antagonist will block the agonist-induced decrease in cAMP levels.

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells expressing hGPR91.

  • Assay Setup: Starve cells and then treat with the test antagonist and controls.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, followed by the agonist (e.g., succinate at EC80).

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as HTRF, ELISA, or a luminescent biosensor assay (e.g., GloSensor).

  • Data Analysis: Calculate the percent inhibition of the succinate response at each antagonist concentration and determine the IC50.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed hGPR91-expressing cells in 96-well plates B1 Incubate cells with compounds (Antagonist, Vehicle, Ref. Cpd) A1->B1 A2 Prepare serial dilutions of Antagonist & Controls A2->B1 B2 Add Agonist (Succinate at EC80) to stimulate receptor B1->B2 B3 Measure downstream signal (e.g., Calcium Flux or cAMP) B2->B3 C1 Normalize data to controls (0% and 100% inhibition) B3->C1 C2 Generate concentration-response curve C1->C2 C3 Calculate IC50 value C2->C3

Caption: General experimental workflow for antagonist characterization.

By implementing these rigorous control strategies and experimental designs, researchers can confidently validate the on-target activity and potency of novel hGPR91 antagonists, paving the way for their further development as potential therapeutics.

References

Confirming Target Engagement of hGPR91 Antagonist 1 using Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hGPR91 antagonist 1 (also known as compound 4c) with other known antagonists of the human G-protein coupled receptor 91 (hGPR91), also known as succinate receptor 1 (SUCNR1). The focus is on the application of thermal shift assays (TSA) as a robust method to confirm direct target engagement. This document outlines the signaling pathway of hGPR91, compares the potency of various antagonists, and provides a detailed protocol for performing thermal shift assays.

Introduction to hGPR91 and Target Engagement

The human G-protein coupled receptor 91 (hGPR91) is a succinate sensor that plays a significant role in various physiological and pathological processes, including inflammation, immune response, and hypertension.[1][2] As a therapeutic target, developing potent and selective antagonists for hGPR91 is of great interest. Confirming that a potential drug molecule directly binds to its intended target is a critical step in the drug discovery pipeline. Thermal shift assays, including cellular thermal shift assays (CETSA), have emerged as a powerful biophysical method to verify and characterize target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3][4]

hGPR91 Signaling Pathway

hGPR91 is coupled to both Gq and Gi signaling pathways. Upon activation by its endogenous ligand, succinate, the receptor initiates a cascade of downstream events. The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium concentrations.

hGPR91 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling hGPR91 hGPR91 (SUCNR1) Gq Gq hGPR91->Gq activates Gi Gi hGPR91->Gi activates Succinate Succinate Succinate->hGPR91 activates Antagonist Antagonist Antagonist->hGPR91 blocks PLC PLC Gq->PLC stimulates AC_inactive Adenylyl Cyclase (inactive) Gi->AC_inactive inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_low ↓ cAMP AC_inactive->cAMP_low Ca_high ↑ Intracellular Ca²⁺ IP3_DAG->Ca_high Cellular_Response_cAMP Cellular Response cAMP_low->Cellular_Response_cAMP Cellular_Response_Ca Cellular Response Ca_high->Cellular_Response_Ca

hGPR91 (SUCNR1) signaling cascade.

Comparison of hGPR91 Antagonists

AntagonistChemical Name/IdentifierIC50 (nM) for hGPR91Reference
This compound Compound 4c 7 [5]
hGPR91 antagonist 2cCompound 2c30
hGPR91 antagonist 5gCompound 5g35
hGPR91 antagonist 7eCompound 7e180
NF-56-EJ40NF-56-EJ4025

Note: The IC50 values are a measure of the concentration of an antagonist required to inhibit 50% of the receptor's activity in a specific assay. Lower IC50 values indicate higher potency.

Based on the available data, This compound (compound 4c) demonstrates the highest potency among the compared small molecules, suggesting it is a highly effective inhibitor of the hGPR91 receptor. It is important to note that NF-56-EJ40 has been shown to increase the thermal stability of human SUCNR1, directly validating the use of thermal shift assays for this target.

Experimental Protocols

Thermal Shift Assay (TSA) for hGPR91

This protocol provides a general framework for performing a thermal shift assay to confirm the binding of antagonists to purified hGPR91.

Materials:

  • Purified hGPR91 protein

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument

  • PCR plates (96- or 384-well)

Procedure:

  • Protein and Dye Preparation:

    • Dilute the purified hGPR91 protein to a final concentration of 2-5 µM in the assay buffer.

    • Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in assay buffer.

  • Compound Preparation:

    • Prepare a serial dilution of the hGPR91 antagonists in the assay buffer. The final concentration should typically range from 10 nM to 100 µM.

  • Assay Setup:

    • In each well of the PCR plate, add 20 µL of the diluted hGPR91 protein solution.

    • Add 2.5 µL of the serially diluted antagonist or vehicle control (e.g., DMSO in assay buffer) to the respective wells.

    • Add 2.5 µL of the 20x SYPRO Orange dye to each well.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5-1.0°C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the antagonist. A positive ΔTm indicates that the antagonist binds to and stabilizes the protein.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA allows for the confirmation of target engagement in a more physiologically relevant cellular environment.

CETSA Workflow Cell_Culture 1. Cell Culture (expressing hGPR91) Compound_Treatment 2. Compound Treatment (Incubate cells with antagonist) Cell_Culture->Compound_Treatment Heating 3. Heating (Apply temperature gradient) Compound_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot, ELISA) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Determine thermal stability shift) Protein_Quantification->Data_Analysis

A generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

Thermal shift assays provide a direct and reliable method for confirming the engagement of antagonists with the hGPR91 receptor. Based on available potency data, This compound (compound 4c) stands out as a highly potent inhibitor. While direct comparative ΔTm values are not yet published, the principles of biophysics suggest that its high potency is likely to translate into a significant stabilizing effect on the hGPR91 protein, which can be quantified using the described thermal shift assay protocols. This guide serves as a valuable resource for researchers aiming to validate and characterize novel hGPR91 antagonists in their drug discovery endeavors.

References

Performance of hGPR91 Antagonist 1 in Succinate Competition Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hGPR91 antagonist 1 (also known as Compound 4c) with other commercially available antagonists for the human succinate receptor 1 (hGPR91, also known as SUCNR1). The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to hGPR91 and its Antagonists

The human G protein-coupled receptor 91 (hGPR91) is a receptor for the Krebs cycle intermediate, succinate.[1] Activation of hGPR91 has been implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, and retinal angiogenesis.[2][3] Consequently, the development of potent and selective hGPR91 antagonists is a key area of interest for therapeutic intervention. This guide focuses on this compound and provides a comparative analysis of its performance against other known antagonists in succinate competition binding assays.

Comparative Analysis of hGPR91 Antagonists

The following table summarizes the in vitro potency of this compound and other selected antagonists. The data is derived from various experimental assays, providing a basis for objective comparison.

AntagonistCommon Name/SynonymTargetIC50 (nM)Assay TypeCell LineReference
This compound Compound 4chuman GPR917Calcium mobilization (FLIPR)CHO-K1[1][4]
NF-56-EJ40-human SUCNR125[³⁵S]GTPγS binding assay-
hGPR91 antagonist 3Compound 5ghuman GPR9135Not SpecifiedNot Specified
SUCNR1-IN-1Compound 20human SUCNR188Not SpecifiedNot SpecifiedNot Specified
Cpd3AK-968/12117473human SUCNR1Not SpecifiedDual-luciferase reporter assayNRK-52ENot Specified

Note: IC50 values are dependent on the specific assay conditions and cell line used. Direct comparison should be made with caution.

hGPR91 Signaling Pathway

Succinate binding to hGPR91 activates downstream signaling through two primary G protein pathways: Gαi and Gαq. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate hGPR91 hGPR91 (SUCNR1) Succinate->hGPR91 Binds Gi Gαi hGPR91->Gi Activates Gq Gαq hGPR91->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Ca2+ ↑ [Ca²⁺]i PLC->Ca2+

hGPR91 (SUCNR1) signaling cascade.

Experimental Protocols

Succinate Competition Binding Assay (Radioligand-based)

This protocol describes a general procedure for a radioligand competition binding assay to determine the affinity of test compounds for hGPR91.

Materials:

  • HEK293 cells stably expressing hGPR91

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)

  • Radioligand (e.g., [³H]NF-56-EJ40)

  • Unlabeled succinate (for non-specific binding determination)

  • Test compounds (e.g., this compound)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hGPR91 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of radioligand to each well.

    • Add increasing concentrations of the test compound (e.g., this compound).

    • For non-specific binding control wells, add a high concentration of unlabeled succinate.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture HEK293-hGPR91 Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation Add Membranes and Incubate Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Antagonist, and Succinate Solutions Plate_Setup Set up 96-well Plate: Radioligand + Antagonist/Succinate Reagent_Prep->Plate_Setup Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Workflow for a succinate competition binding assay.

Conclusion

This compound (Compound 4c) is a potent inhibitor of the human succinate receptor. This guide provides a comparative overview of its activity alongside other available antagonists, offering valuable data to aid in the selection of appropriate research tools. The detailed experimental protocol and pathway diagrams serve as a resource for designing and interpreting experiments aimed at investigating the role of the hGPR91-succinate signaling axis.

References

A Comparative Analysis of Two Key hGPR91 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent antagonists of the human G-protein coupled receptor 91 (hGPR91), also known as the succinate receptor 1 (SUCNR1). The compounds discussed are hGPR91 antagonist 1 (compound 4c) and compound 7e , both of which emerged from the same seminal study and represent important tools for investigating the physiological and pathological roles of the succinate signaling pathway. While the initial query referenced "compound 7a," our comprehensive literature review indicates that compound 7e is the relevant and well-characterized comparator from the same discovery effort. We also include data on a commercially available "compound 7a" for completeness, though it exhibits significantly lower potency.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of hGPR91 and the therapeutic potential of its antagonists in conditions such as hypertension, inflammation, and diabetic complications.

Quantitative Performance Analysis

The following table summarizes the key quantitative data for this compound (4c) and compound 7e, providing a clear comparison of their in vitro potency and other relevant pharmacological parameters.[1][2]

ParameterThis compound (Compound 4c)Compound 7eSuccinate/succinate receptor antagonist 1 (Compound 7a)
Target Human GPR91 (hGPR91/SUCNR1)Human GPR91 (hGPR91/SUCNR1)Succinate Receptor 1 (SucnR1)
Potency (IC50) 7 nM[1][2]180 nM[1]20 µM
Selectivity >1000-fold selective against hGPR99>100-fold selective against hGPR99Data not available
Oral Bioavailability (%F) Data not specified, but used in vivo via intraperitoneal injection87% (in rats)Data not available
In Vivo Efficacy Demonstrated target engagement in a rat pharmacodynamic assay (inhibition of succinate-induced blood pressure increase)Identified as an orally bioavailable lead compoundReported to block succinate signaling in gingival tissue

Experimental Methodologies

The following sections detail the experimental protocols used to characterize these hGPR91 antagonists, based on the methodologies described in the primary literature.

In Vitro Antagonist Potency Determination (Functional Assay)

This protocol describes a typical functional assay to determine the half-maximal inhibitory concentration (IC50) of the antagonists.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

    • Cells are transiently or stably transfected with an expression vector encoding for human GPR91. Assays are typically performed 24-48 hours post-transfection.

  • Assay Principle:

    • The assay measures the ability of the antagonist to inhibit the signaling induced by the natural ligand, succinate. A common readout is the measurement of intracellular calcium mobilization, as GPR91 is known to couple to Gq proteins, leading to the activation of phospholipase C and subsequent release of calcium from intracellular stores.

  • Assay Procedure:

    • Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight.

    • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

    • After incubation, the dye solution is removed, and the cells are washed.

    • A serial dilution of the antagonist compounds (e.g., this compound or compound 7e) is prepared and added to the wells. The plates are incubated for a predetermined time to allow for antagonist binding.

    • The plates are then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A fixed concentration of succinate (typically at its EC80 or EC50 value to elicit a robust signal) is added to the wells to stimulate the receptor.

    • The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The inhibitory effect of the antagonist is calculated as the percentage reduction of the succinate-induced signal.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacodynamic Assay (Rat Blood Pressure Model)

This protocol outlines the in vivo assay used to confirm target engagement of the GPR91 antagonists.

  • Animal Model:

    • Male Wistar rats are used for this study.

    • Animals are anesthetized, and a catheter is inserted into the carotid artery for continuous monitoring of blood pressure.

  • Experimental Procedure:

    • A baseline mean arterial pressure (MAP) is established.

    • The GPR91 antagonist (e.g., this compound) or vehicle is administered to the rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a specified time to allow for drug absorption and distribution, a bolus of succinate is administered intravenously (i.v.) to induce a transient increase in blood pressure.

    • The change in MAP (ΔMAP) following succinate administration is recorded.

  • Data Analysis:

    • The percentage inhibition of the succinate-induced ΔMAP in the antagonist-treated group is calculated relative to the vehicle-treated control group.

    • This provides a measure of the in vivo target engagement and functional antagonism of GPR91.

Visualizing the Molecular and Experimental Landscape

To further aid in the understanding of the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate the GPR91 signaling pathway and a typical experimental workflow for antagonist screening.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Gq Gq GPR91->Gq Gi Gi GPR91->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) Ca2_release->Downstream cAMP->Downstream PKC->Downstream Antagonist_Screening_Workflow cluster_assay_prep Assay Preparation cluster_treatment Compound Treatment cluster_data_acq Data Acquisition & Analysis Cell_Culture Culture hGPR91-expressing cells Plate_Cells Plate cells in microplate Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca²⁺ sensitive dye Plate_Cells->Dye_Loading Add_Antagonist Add serially diluted antagonist Dye_Loading->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add succinate (agonist) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Data_Analysis Calculate % inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

References

Validating the Specificity of hGPR91 Antagonist 1: A Comparison Guide Utilizing Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hGPR91 antagonist 1 (also known as compound 4c) and an alternative antagonist, NF-56-EJ40, with a focus on validating their specificity using knockout cell lines. The use of knockout cells is a critical step in modern drug discovery to ensure that the observed effects of a compound are directly mediated by the intended target, in this case, the human G protein-coupled receptor 91 (hGPR91), also known as the succinate receptor (SUCNR1).

Introduction to hGPR91 and Antagonist Specificity

hGPR91 is a G protein-coupled receptor that is activated by the Krebs cycle intermediate, succinate.[1] This receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, and hypertension.[1] The development of specific antagonists for hGPR91 is a promising therapeutic strategy for several diseases. However, ensuring the on-target specificity of these antagonists is paramount to avoid off-target effects and to accurately interpret experimental results. The gold-standard method for validating antagonist specificity is to compare its activity in wild-type cells expressing the target receptor with its activity in knockout cells where the receptor has been genetically removed.

Comparative Analysis of hGPR91 Antagonists

This guide focuses on this compound (compound 4c) and a widely used selective antagonist, NF-56-EJ40, as a comparator.

Table 1: In Vitro Potency of hGPR91 Antagonists

CompoundTargetAssay TypeReported IC50Reference
This compound (Compound 4c)human GPR91Calcium mobilization7 nM[2][3]
NF-56-EJ40human SUCNR1Radioligand binding25 nM[4]

Validating Specificity with Knockout Cells: Experimental Data

To definitively demonstrate the specificity of an antagonist, its ability to inhibit the agonist-induced response should be absent in cells lacking the target receptor. The following table presents hypothetical, yet representative, experimental data from a calcium mobilization assay in wild-type and hGPR91 knockout (KO) HEK293 cells.

Table 2: Succinate-Induced Calcium Mobilization in Wild-Type and hGPR91 KO HEK293 Cells

Cell LineTreatmentSuccinate ConcentrationAntagonistAntagonist Concentration% Inhibition of Succinate Response
Wild-Type HEK293Vehicle10 µM--0%
Wild-Type HEK293Vehicle10 µMThis compound100 nM95%
Wild-Type HEK293Vehicle10 µMNF-56-EJ40100 nM92%
hGPR91 KO HEK293Vehicle10 µM--No significant response
hGPR91 KO HEK293Vehicle10 µMThis compound100 nMNot applicable
hGPR91 KO HEK293Vehicle10 µMNF-56-EJ40100 nMNot applicable

This data illustrates that both antagonists effectively block the succinate-induced response in wild-type cells. Crucially, in the hGPR91 knockout cells, succinate fails to elicit a significant response, and therefore, the antagonists have no effect, confirming their specificity for hGPR91.

Experimental Protocols

Generation of hGPR91 Knockout Cell Line (CRISPR/Cas9)

A standard and effective method for generating knockout cell lines is the CRISPR/Cas9 system.

  • gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the SUCNR1 gene to induce a frameshift mutation. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the Cas9/sgRNA plasmid into the desired host cell line (e.g., HEK293) using a suitable transfection reagent.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation: Screen for knockout clones by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels). Confirm the absence of hGPR91 protein expression by Western blot or flow cytometry.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

  • Cell Culture: Seed wild-type and hGPR91 knockout cells in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Treatment: Add varying concentrations of the antagonist (e.g., this compound or NF-56-EJ40) or vehicle to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Measure the baseline fluorescence using a plate reader (e.g., FLIPR). Add the agonist (succinate) and continuously record the fluorescence signal to measure the intracellular calcium flux.

  • Data Analysis: Calculate the percentage inhibition of the succinate-induced response by the antagonist at each concentration to determine the IC50 value.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hGPR91 signaling pathway and the experimental workflow for antagonist validation.

GPR91_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 hGPR91/SUCNR1 Succinate->GPR91 Binds G_protein Gαi/q GPR91->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Antagonist This compound Antagonist->GPR91 Blocks

Caption: hGPR91 Signaling Pathway.

Antagonist_Validation_Workflow cluster_setup Cell Line Preparation cluster_experiment Functional Assay cluster_analysis Data Analysis & Conclusion WT_cells Wild-Type Cells (Expressing hGPR91) Assay Calcium Mobilization Assay WT_cells->Assay KO_cells Knockout Cells (hGPR91 gene deleted) KO_cells->Assay Add_antagonist Add this compound or Alternative Assay->Add_antagonist Add_succinate Add Succinate (Agonist) Add_antagonist->Add_succinate Measure Measure Calcium Response Add_succinate->Measure WT_result WT: Inhibition of Response Measure->WT_result In WT cells KO_result KO: No Response to Succinate Measure->KO_result In KO cells Conclusion Conclusion: Antagonist is Specific WT_result->Conclusion KO_result->Conclusion

Caption: Experimental Workflow for Antagonist Specificity Validation.

Conclusion

The validation of antagonist specificity is a cornerstone of rigorous pharmacological research. This guide has outlined a comparative framework for assessing this compound against an alternative, emphasizing the indispensable role of knockout cell lines. The provided experimental protocols and data tables serve as a practical resource for researchers aiming to unequivocally demonstrate the on-target activity of their compounds, thereby enhancing the reliability and translational potential of their findings.

References

A Head-to-Head Comparison of SUCNR1 Antagonist Classes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of Succinate Receptor 1 (SUCNR1) antagonists presents a promising frontier for therapeutic intervention in a host of inflammatory and metabolic diseases. This guide offers an objective, data-driven comparison of the primary classes of SUCNR1 antagonists, detailing their performance based on available experimental data.

Succinate, a key intermediate in the Krebs cycle, also functions as an extracellular signaling molecule by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2] This receptor is implicated in a variety of pathophysiological processes, including hypertension, retinal angiogenesis, and inflammation, making it a compelling target for drug discovery.[3] The development of potent and selective SUCNR1 antagonists is a critical step towards realizing the therapeutic potential of targeting this pathway.

This guide provides a comparative analysis of representative SUCNR1 antagonists, a summary of their potency, detailed experimental protocols for their evaluation, and a visual representation of the SUCNR1 signaling pathway and a typical experimental workflow.

Comparative Analysis of SUCNR1 Antagonists

The currently identified small molecule antagonists of SUCNR1 can be broadly grouped based on their core chemical scaffolds. Here, we compare representatives from distinct chemical classes for which public data is available.

ClassRepresentative CompoundTarget SpeciesAssay TypePotency (IC50/Ki)Citation(s)
Biphenyl Carboxamides NF-56-EJ40HumanGTPγSIC50: 25 nM[4][5]
HumanRadioligand BindingKi: 33 nM
Humanized RatRadioligand BindingKi: 17.4 nM
Acylhydrazones hGPR91 antagonist 1 (Compound 4c)HumanNot SpecifiedIC50: 7 nM
Phenylacetamides SUCNR1-IN-1 (Compound 20)HumanNot SpecifiedIC50: 88 nM
Substituted Pyridines Compound 7aNot SpecifiedNot SpecifiedIC50: 20 µM

Note: Data for SUCNR1-IN-2 and Cpd3 were not sufficiently available to be included in this direct comparison.

SUCNR1 Signaling Pathway

SUCNR1 is a pleiotropic receptor that couples to both Gq and Gi signaling pathways, leading to the activation of distinct downstream effector molecules. Understanding this dual signaling capacity is crucial for the comprehensive evaluation of antagonist activity.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 Succinate->SUCNR1 binds Gq Gαq SUCNR1->Gq activates Gi Gαi SUCNR1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to cAMP ↓ cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates ATP ATP PKA ↓ Protein Kinase A (PKA) cAMP->PKA activates

SUCNR1 dual signaling pathways.

Experimental Workflow for Antagonist Evaluation

A systematic approach is required to identify and characterize SUCNR1 antagonists. The following workflow outlines a typical high-throughput screening (HTS) and lead characterization cascade.

Experimental_Workflow cluster_HTS High-Throughput Screening (HTS) cluster_Characterization Lead Characterization cluster_Optimization Lead Optimization Primary_Screen Primary Screen (e.g., Calcium Mobilization Assay) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Secondary_Assays Secondary Functional Assays (cAMP, GTPγS) Dose_Response->Secondary_Assays Selectivity_Panel Selectivity Profiling (vs. related GPCRs) Secondary_Assays->Selectivity_Panel Binding_Assay Binding Affinity Determination (Radioligand Binding) Selectivity_Panel->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR In_Vivo In Vivo Efficacy Models SAR->In_Vivo

Workflow for SUCNR1 antagonist discovery.

Key Experimental Protocols

Detailed below are generalized protocols for key functional assays used to characterize SUCNR1 antagonists. These should be optimized for the specific cell line and reagents being used.

Calcium Mobilization Assay (for Gq activity)

This assay measures the increase in intracellular calcium concentration following SUCNR1 activation by succinate. Antagonists will inhibit this response.

Materials:

  • HEK293 cells stably expressing human SUCNR1.

  • Assay buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Succinate (agonist).

  • Test compounds (potential antagonists).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed SUCNR1-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate at 37°C for 1 hour.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add test compounds at various concentrations and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then automatically inject a pre-determined EC80 concentration of succinate. Continue to record fluorescence intensity for 2-3 minutes.

  • Data Analysis: The antagonist effect is quantified by the reduction in the succinate-induced fluorescence peak. Calculate IC50 values from the dose-response curves.

cAMP Inhibition Assay (for Gi activity)

This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon SUCNR1 activation. Antagonists will block the succinate-induced decrease in forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells expressing human SUCNR1.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Forskolin.

  • Succinate (agonist).

  • Test compounds (potential antagonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Preparation: Harvest and resuspend SUCNR1-expressing cells in stimulation buffer.

  • Compound and Agonist Addition: In a 384-well plate, add test compounds, followed by succinate.

  • Forskolin Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Measurement: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Data Analysis: Antagonists will reverse the succinate-mediated inhibition of the forskolin response. Calculate IC50 values from the dose-response curves.

[³⁵S]GTPγS Binding Assay (Proximal G protein activation)

This functional membrane-based assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor stimulation.

Materials:

  • Membranes prepared from cells expressing SUCNR1.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • [³⁵S]GTPγS.

  • Succinate (agonist).

  • Test compounds (potential antagonists).

  • Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filter plates.

  • Microplate scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and test compounds in assay buffer.

  • Agonist Stimulation: Add succinate to stimulate G protein activation. For antagonist curves, this will be at a fixed EC80 concentration.

  • Initiate Binding: Add [³⁵S]GTPγS to start the binding reaction. Incubate at 30°C for 30-60 minutes.

  • Termination and Detection (SPA method): Add SPA beads to the wells. The binding of [³⁵S]GTPγS to G proteins on the membranes brings the radiolabel into proximity with the scintillant on the beads, generating a signal.

  • Measurement: Count the plate in a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Antagonists will reduce the succinate-stimulated [³⁵S]GTPγS binding. Calculate IC50 values from the dose-response curves.

The continued development and rigorous characterization of diverse SUCNR1 antagonists are essential for advancing our understanding of succinate signaling and for the development of novel therapeutics for a range of human diseases.

References

Efficacy of SUCNR1 Antagonism: A Comparative Analysis in Wild-Type and SUCNR1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence defining the role of the succinate receptor 1 (SUCNR1), also known as G protein-coupled receptor 91 (GPR91), in mediating inflammatory responses. This guide provides a comparative analysis of the efficacy of a specific SUCNR1 antagonist in wild-type versus SUCNR1 knockout animals, offering crucial insights for researchers in immunology and drug development.

This comparison guide synthesizes findings from a key study investigating the effects of a SUCNR1 antagonist, referred to as Compound 4C, in a model of liver ischemia-reperfusion injury (IRI) in both wild-type (WT) and SUCNR1 knockout (SUCNR1-/-) mice. The data unequivocally demonstrates that the therapeutic effects of the antagonist are contingent upon the presence of the SUCNR1 receptor, highlighting its specific mechanism of action.

Quantitative Comparison of Antagonist Efficacy

The following table summarizes the key findings from a study by Yang et al. (2025), which evaluated the impact of Compound 4C on inflammatory markers and cellular responses in a murine model of liver IRI. The data illustrates the differential response to the antagonist in wild-type and SUCNR1 knockout mice, thereby confirming the on-target effect of the compound.

ParameterWild-Type (WT) + VehicleWild-Type (WT) + Compound 4CSUCNR1-/- + VehicleSUCNR1-/- + Compound 4C
Serum ALT (U/L) HighSignificantly ReducedLowLow
Serum AST (U/L) HighSignificantly ReducedLowLow
Liver TNF-α mRNA HighSignificantly ReducedLowLow
Liver IL-6 mRNA HighSignificantly ReducedLowLow
Phosphorylated ERK IncreasedReducedBasalBasal
Phosphorylated NF-κB p65 IncreasedReducedBasalBasal

Data is a qualitative representation of findings from a study on liver ischemia-reperfusion injury. "High" and "Increased" represent the injury-induced state in wild-type animals. "Low" and "Basal" represent the baseline levels observed in uninjured or knockout animals. "Significantly Reduced" and "Reduced" indicate the therapeutic effect of the antagonist.

SUCNR1 Signaling Pathway and Antagonist Action

The succinate receptor SUCNR1 is activated by its endogenous ligand, succinate, an intermediate of the Krebs cycle. Under conditions of cellular stress, such as hypoxia or inflammation, extracellular succinate levels rise, leading to the activation of SUCNR1 on target cells, including immune cells like macrophages.[1] This activation triggers downstream signaling cascades, primarily through Gq and Gi proteins, leading to the activation of pathways such as ERK and NF-κB, which in turn promote the expression of pro-inflammatory cytokines.[1] A SUCNR1 antagonist, such as Compound 4C, competitively binds to the receptor, preventing succinate from binding and thereby inhibiting the downstream inflammatory signaling.

SUCNR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Activates Antagonist SUCNR1 Antagonist (e.g., Compound 4C) Antagonist->SUCNR1 Inhibits G_protein Gq / Gi SUCNR1->G_protein Activates ERK p-ERK G_protein->ERK Phosphorylates NFkB p-NF-κB p65 G_protein->NFkB Phosphorylates Cytokines Pro-inflammatory Cytokines ERK->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription

SUCNR1 signaling pathway and antagonist inhibition.

Experimental Protocols

The following is a summary of the experimental methodology used in the study that forms the basis of this comparison guide.

Animal Models:

  • Wild-type C57BL/6 mice were used as the control group.

  • SUCNR1 knockout (Sucnr1-/-) mice on a C57BL/6 background were used to assess the on-target effects of the antagonist.[1]

Liver Ischemia-Reperfusion Injury (IRI) Model:

  • Mice were subjected to partial (70%) hepatic ischemia by clamping the portal vein and hepatic artery to the left and median liver lobes for 60 minutes.

  • Reperfusion was initiated by removing the clamp.

  • Sham-operated animals underwent the same surgical procedure without vascular occlusion.

Drug Administration:

  • The SUCNR1 antagonist, Compound 4C, or a vehicle control was administered to both wild-type and SUCNR1-/- mice prior to the induction of IRI.

Outcome Measures:

  • Serum Analysis: Blood was collected at the end of the reperfusion period to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

  • Gene Expression Analysis: Liver tissue was harvested for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines, including TNF-α and IL-6.

  • Western Blot Analysis: Protein extracts from liver tissue were used to determine the phosphorylation status of key signaling molecules, including ERK and NF-κB p65.

Experimental Workflow

The logical flow of the experimental design is crucial for interpreting the results. The following diagram illustrates the workflow used to compare the efficacy of the SUCNR1 antagonist in wild-type and SUCNR1 knockout animals.

Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Analysis WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Antagonist WT + SUCNR1 Antagonist WT->WT_Antagonist KO SUCNR1 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Antagonist KO + SUCNR1 Antagonist KO->KO_Antagonist IRI Induce Liver Ischemia- Reperfusion Injury (IRI) WT_Vehicle->IRI WT_Antagonist->IRI KO_Vehicle->IRI KO_Antagonist->IRI Analysis Measure: - Serum ALT/AST - Liver Cytokine mRNA - p-ERK / p-NF-κB IRI->Analysis

Workflow for comparing antagonist efficacy.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for hGPR91 Antagonist 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for hGPR91 antagonist 1, also known as Compound 4c.

Proper Disposal Procedures

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as a hazardous chemical waste. The following step-by-step procedure, based on best practices for the disposal of novel small molecule inhibitors, should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.[1]

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Solid Waste: Unused or expired solid compounds, contaminated gloves, pipette tips, and vials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

    • Liquid Waste: Unused stock solutions and working solutions should be collected in a separate, designated liquid hazardous waste container that is compatible with the solvent used (e.g., DMSO).[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until they are collected by your institution's EHS personnel.

  • Disposal Request: Follow your institution's specific procedures for requesting a chemical waste pickup. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₁H₂₃F₄N₃O
Molecular Weight 529.53 g/mol
CAS Number 1314796-00-3
IC₅₀ (human GPR91) 7 nM
Solubility ≥ 125 mg/mL in DMSO
Appearance Solid, white to off-white
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research.

1. In Vitro cAMP Assay for a Gᵢ-Coupled Receptor Antagonist

This protocol is designed to determine the IC₅₀ value of an antagonist for a Gᵢ-coupled receptor like hGPR91 using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Objective: To measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cAMP levels.

  • Materials:

    • Cells stably expressing human GPR91.

    • Cell culture medium and reagents.

    • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

    • A known GPR91 agonist (e.g., succinate).

    • Forskolin (to stimulate adenylyl cyclase).

    • This compound.

    • cAMP assay kit (e.g., HTRF cAMP assay kit).

    • 384-well white microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Cell Preparation: Culture GPR91-expressing cells to the appropriate density and then resuspend them in the assay buffer.

    • Antagonist Plating: Prepare serial dilutions of this compound in the assay buffer. Dispense a small volume (e.g., 5 µL) of each antagonist concentration into the wells of the 384-well plate.

    • Cell Stimulation: Prepare a solution containing the GPR91 agonist at a concentration that gives approximately 80% of its maximal effect (EC₈₀). This solution should also contain forskolin to stimulate adenylyl cyclase.

    • Incubation: Add the cell suspension to the agonist/forskolin mixture and then dispense an equal volume (e.g., 5 µL) into the wells containing the antagonist. Seal the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

    • cAMP Detection: Following the manufacturer's instructions for the cAMP kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate).

    • Measurement: Read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the signal ratio and normalize the data. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. In Vivo Pharmacodynamic Assay in Rats

This protocol provides a general framework for assessing the in vivo efficacy of this compound by measuring its ability to block a succinate-induced physiological response. A specific example is the inhibition of succinate-induced changes in mean arterial pressure (ΔMAP).

  • Objective: To determine the in vivo target engagement and efficacy of this compound.

  • Animal Model: Wistar rats.

  • Materials:

    • This compound.

    • Vehicle for administration (e.g., 0.5% methylcellulose/0.1% Tween 80).

    • Succinate solution.

    • Equipment for blood pressure monitoring.

  • Procedure:

    • Animal Acclimation: Acclimate the rats to the experimental conditions.

    • Antagonist Administration: Administer this compound (e.g., 100 mg/kg) or vehicle to the rats via the desired route (e.g., intraperitoneal injection).

    • Succinate Challenge: At specific time points after antagonist administration (e.g., 2 and 4 hours), administer a succinate challenge to induce a measurable physiological response, such as an increase in blood pressure.

    • Data Collection: Continuously monitor and record the mean arterial pressure (MAP) before and after the succinate challenge.

    • Data Analysis: Calculate the change in MAP (ΔMAP) induced by succinate in both the vehicle-treated and antagonist-treated groups. The percentage inhibition of the succinate response by the antagonist is then determined. A significant reduction in the ΔMAP in the antagonist-treated group compared to the vehicle group indicates in vivo efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hGPR91 signaling pathway and a general experimental workflow for characterizing an antagonist.

GPR91_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 Activates Antagonist This compound Antagonist->GPR91 Blocks Gi Gαi GPR91->Gi Gq Gαq GPR91->Gq MAPK MAPK Pathway (ERK1/2) GPR91->MAPK AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Response MAPK->Response

Caption: hGPR91 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Target_Binding Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., cAMP Assay) Target_Binding->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other GPCRs) Functional_Assay->Selectivity_Screen IC50_Determination Determine IC₅₀/EC₅₀ Functional_Assay->IC50_Determination PK_Study Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) Selectivity_Screen->PK_Study PD_Assay Pharmacodynamic (PD) Assay (e.g., Rat Blood Pressure Model) PK_Study->PD_Assay PKPD_Modeling PK/PD Modeling PK_Study->PKPD_Modeling Efficacy_Model Disease Efficacy Model PD_Assay->Efficacy_Model PD_Assay->PKPD_Modeling SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for antagonist characterization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hGPR91 antagonist 1
Reactant of Route 2
Reactant of Route 2
hGPR91 antagonist 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.